Product packaging for Octane-2,4,5,7-tetrone(Cat. No.:CAS No. 1114-91-6)

Octane-2,4,5,7-tetrone

Cat. No.: B073581
CAS No.: 1114-91-6
M. Wt: 170.16 g/mol
InChI Key: TVDDXVUEWIHEHC-UHFFFAOYSA-N
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Description

Octane-2,4,5,7-tetrone is a useful research compound. Its molecular formula is C8H10O4 and its molecular weight is 170.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O4 B073581 Octane-2,4,5,7-tetrone CAS No. 1114-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1114-91-6

Molecular Formula

C8H10O4

Molecular Weight

170.16 g/mol

IUPAC Name

octane-2,4,5,7-tetrone

InChI

InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4H2,1-2H3

InChI Key

TVDDXVUEWIHEHC-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C(=O)CC(=O)C

Canonical SMILES

CC(=O)CC(=O)C(=O)CC(=O)C

Other CAS No.

1114-91-6

Origin of Product

United States

Foundational & Exploratory

Octane-2,4,5,7-tetrone chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-2,4,5,7-tetrone is a polycarbonyl compound with the molecular formula C8H10O4.[1] As a tetraketone, its structure presents multiple reactive sites, suggesting potential for complex chemical syntheses and as a building block for novel molecular architectures. This guide provides a summary of the currently available information on its chemical structure and properties. It is important to note that while computational data for this molecule is accessible, specific experimental data is limited in publicly available literature. Therefore, this guide also includes illustrative experimental protocols and predicted spectroscopic data based on the analysis of analogous compounds to provide a comprehensive resource for researchers.

Chemical Structure and Identification

This compound is a linear eight-carbon chain with ketone functional groups at positions 2, 4, 5, and 7. The presence of these carbonyl groups, particularly the β-dicarbonyl moieties, suggests that the molecule may exist in equilibrium with various enol tautomers.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
Molecular Formula C8H10O4[1]
CAS Number 1114-91-6[1]
PubChem CID 70688[1]
Canonical SMILES CC(=O)CC(=O)C(=O)CC(=O)C[1]
InChI InChI=1S/C8H10O4/c1-5(9)3-7(11)8(12)4-6(2)10/h3-4H2,1-2H3[1]

Physicochemical Properties

The following table summarizes the computed physicochemical properties of this compound as available from public databases. It is important to emphasize that these are predicted values and may differ from experimentally determined properties.

Table 2: Computed Physicochemical Properties of this compound

PropertyValue
Molecular Weight 170.16 g/mol [1]
Exact Mass 170.05790880 Da[1]
XLogP3-AA -0.7[1]
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 5
Topological Polar Surface Area 68.3 Ų[1]

Illustrative Experimental Protocols

Due to the absence of specific published experimental procedures for the synthesis and analysis of this compound, the following sections provide generalized protocols based on established methods for analogous tetraketone compounds. These are intended to serve as a starting point for experimental design.

Illustrative Synthesis: Claisen-type Condensation

A potential synthetic route to this compound could involve a Claisen-type condensation reaction. One plausible approach is the reaction of a β-diketone with an acylating agent. A generalized procedure is outlined below.

Materials:

  • Acetylacetone (2,4-pentanedione)

  • Oxalyl chloride

  • Anhydrous, non-protic solvent (e.g., diethyl ether, THF)

  • A suitable base (e.g., sodium hydride, sodium ethoxide)

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Preparation of the Enolate: A solution of acetylacetone (2 equivalents) in the anhydrous solvent is prepared in a flame-dried, three-necked flask under an inert atmosphere. The solution is cooled to 0°C in an ice bath.

  • Addition of Base: The base (2 equivalents) is added portion-wise to the cooled solution with stirring to form the enolate. The reaction mixture is typically stirred for 30-60 minutes at this temperature.

  • Acylation: A solution of oxalyl chloride (1 equivalent) in the anhydrous solvent is added dropwise to the enolate solution at 0°C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

experimental_workflow Generalized Experimental Workflow for Tetraketone Synthesis and Characterization cluster_synthesis Synthesis cluster_characterization Characterization reagents Reactants & Solvent reaction Reaction under Inert Atmosphere reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Chromatography) workup->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms

Caption: Generalized workflow for the synthesis and characterization of a tetraketone.

Predicted Spectroscopic Data

Table 3: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted/Expected Features Rationale
¹H NMR ~2.2 ppm (s, 6H, CH₃): Singlet for the two equivalent methyl groups. ~3.7 ppm (s, 4H, CH₂): Singlet for the two equivalent methylene groups. Variable (broad, enol OH): A broad signal for the enolic proton if tautomerism occurs.The chemical shifts are estimated based on the proximity to electron-withdrawing carbonyl groups. The presence of tautomers would lead to a more complex spectrum.
¹³C NMR ~30 ppm (CH₃): Signal for the methyl carbons. ~50 ppm (CH₂): Signal for the methylene carbons. ~200 ppm (C=O): Signals for the ketone carbonyl carbons. The central carbonyls (C4, C5) would be further downfield than the outer ones (C2, C7).The chemical shifts are typical for carbons in these environments. The carbonyl region would likely show distinct signals for the non-equivalent carbonyl groups.
IR Spectroscopy ~2950-2850 cm⁻¹ (C-H stretch): Aliphatic C-H stretching. ~1720-1700 cm⁻¹ (C=O stretch): Strong absorption for the ketone carbonyl groups. Splitting of this band may occur due to coupling between the adjacent carbonyls.[2] ~1640-1580 cm⁻¹ (C=O stretch, enol): If an enol tautomer is present, a broad, strong band for the conjugated carbonyl and intramolecular hydrogen bonding would be observed.[2] Broad O-H stretch (~3200-2500 cm⁻¹): In the case of an enol tautomer.The characteristic carbonyl stretching frequencies are the most diagnostic feature. The presence and extent of enolization would significantly influence the spectrum.
Mass Spectrometry Molecular Ion (M⁺): Expected at m/z = 170. Fragmentation: Likely fragmentation pathways would involve α-cleavage at the carbonyl groups, leading to the loss of acetyl (CH₃CO, m/z = 43) and other acyl fragments. McLafferty rearrangements are also possible.The fragmentation pattern would be dictated by the stability of the resulting carbocations and neutral losses.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and databases did not yield any information regarding the biological activity or associated signaling pathways for this compound. This represents a significant knowledge gap and an area for potential future research. The presence of multiple carbonyl groups could suggest reactivity towards biological nucleophiles, but any such activity remains to be experimentally determined.

Conclusion

This compound is a structurally interesting polycarbonyl compound for which basic chemical information and computed properties are available. However, there is a notable lack of published experimental data regarding its synthesis, spectroscopic characterization, and biological activity. This guide has aimed to provide a comprehensive overview of the existing knowledge while also furnishing illustrative protocols and predicted data to aid researchers in their investigations of this and related molecules. Further experimental work is necessary to fully elucidate the properties and potential applications of this compound.

References

Synthesis of Octane-2,4,5,7-tetrone from diethyl oxalate and acetone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of octane-2,4,5,7-tetrone, a molecule of interest in various chemical and pharmaceutical research fields. The synthesis is achieved through a base-catalyzed Claisen condensation reaction between diethyl oxalate and acetone. This document outlines the reaction mechanism, provides a detailed experimental protocol, and presents relevant data in a structured format.

Introduction

This compound is a symmetrical diketo-diester with potential applications as a building block in organic synthesis, particularly for the preparation of heterocyclic compounds and coordination complexes. Its synthesis from readily available starting materials like diethyl oxalate and acetone makes it an accessible target for laboratory-scale production. The core of this synthesis is the Claisen condensation, a carbon-carbon bond-forming reaction between two esters or an ester and a carbonyl compound in the presence of a strong base.[1][2][3]

Reaction Mechanism and Pathway

The synthesis of this compound proceeds via a double Claisen condensation. The mechanism involves the deprotonation of acetone to form an enolate, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate. This is followed by the elimination of an ethoxide group. The reaction occurs at both ester groups of diethyl oxalate, leading to the symmetrical tetrone product.

Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product Diethyl Oxalate Diethyl Oxalate Intermediate Intermediate Diethyl Oxalate->Intermediate 1. Base (e.g., NaOEt) 2. Acetone Acetone Acetone (2 equiv.) This compound This compound Intermediate->this compound 1. Base 2. Acetone

Caption: Overall reaction scheme for the synthesis of this compound.

Detailed Mechanistic Steps:

A detailed, step-by-step visualization of the electron movement during the Claisen condensation is presented below.

Claisen_Condensation Start Start: Acetone + Diethyl Oxalate + Base Enolate_Formation 1. Enolate Formation: Base abstracts an α-proton from acetone. Start->Enolate_Formation Nucleophilic_Attack 2. Nucleophilic Attack: The acetone enolate attacks a carbonyl carbon of diethyl oxalate. Enolate_Formation->Nucleophilic_Attack Tetrahedral_Intermediate 3. Tetrahedral Intermediate Formation Nucleophilic_Attack->Tetrahedral_Intermediate Elimination 4. Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide group. Tetrahedral_Intermediate->Elimination Intermediate_Product Intermediate Product: Ethyl 2,4-dioxopentanoate Elimination->Intermediate_Product Second_Condensation 5. Second Condensation: Steps 1-4 are repeated on the other ester group. Intermediate_Product->Second_Condensation Final_Product Final Product: This compound Second_Condensation->Final_Product

Caption: Logical workflow of the Claisen condensation mechanism.

Experimental Protocol

This protocol is adapted from established procedures for the Claisen condensation of diethyl oxalate and acetone and is optimized for the synthesis of this compound.[4]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityMolesNotes
Diethyl OxalateC₆H₁₀O₄146.1473.07 g0.5Dried over CaCl₂
AcetoneC₃H₆O58.0858.08 g1.0Dried over CaCl₂ and distilled
Sodium MetalNa22.9912.65 g0.55Handled with care
Absolute EthanolC₂H₅OH46.07300 mL-Anhydrous
BenzeneC₆H₆78.113 x 100 mL-For extraction
Sulfuric Acid (conc.)H₂SO₄98.0825 mL--
IceH₂O18.02As needed--
Water (distilled)H₂O18.02As needed--
Procedure
  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 300 mL of absolute ethanol. Carefully add 12.65 g of sodium metal in small portions over 1-2 hours to control the exothermic reaction.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to room temperature, begin stirring.

  • Addition of Reactants: A mixture of 73.07 g of diethyl oxalate and 58.08 g of acetone is added dropwise from the dropping funnel over 2-3 hours. The reaction temperature may rise to approximately 40°C.

  • Reaction Progression: A precipitate will form, which may change in color. The mixture will become thick, and efficient stirring is crucial. Continue stirring for an additional hour after the addition is complete.

  • Isolation of the Sodium Salt: Filter the resulting yellow sodium salt of the product by suction filtration. Wash the salt with a small amount of cold absolute ethanol.

  • Acidification and Extraction: Transfer the sodium salt to a large beaker containing a mixture of 150 mL of water and 100 g of crushed ice. While stirring vigorously, slowly add a cold solution of 25 mL of concentrated sulfuric acid in 50 g of crushed ice. Ensure the mixture remains cold. The yellow salt should dissolve.

  • Extract the aqueous mixture with three 100 mL portions of benzene.

  • Purification: Combine the organic extracts and distill off the benzene under reduced pressure. The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent.

Experimental Workflow

Experimental_Workflow Start Start Prepare_NaOEt 1. Prepare Sodium Ethoxide in Absolute Ethanol Start->Prepare_NaOEt Add_Reactants 2. Add Diethyl Oxalate and Acetone Mixture Prepare_NaOEt->Add_Reactants Stir_React 3. Stir at Room Temperature Add_Reactants->Stir_React Filter_Salt 4. Filter the Sodium Salt Stir_React->Filter_Salt Acidify 5. Acidify with Cold H₂SO₄ Filter_Salt->Acidify Extract 6. Extract with Benzene Acidify->Extract Purify 7. Purify by Distillation or Recrystallization Extract->Purify End End Product: This compound Purify->End

Caption: Step-by-step experimental workflow for the synthesis.

Data and Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

Physical and Chemical Properties
PropertyValueReference
Molecular FormulaC₈H₁₀O₄[5]
Molar Mass170.16 g/mol [5]
AppearanceExpected to be a crystalline solid or oil-
IUPAC NameThis compound[5]
CAS Number1114-91-6[5]
Expected Spectroscopic Data
TechniqueExpected Features
¹H NMRSignals corresponding to two types of methyl protons and methylene protons. The enol form would show a characteristic downfield proton signal.
¹³C NMRSignals for carbonyl carbons (ketone and potentially enolized forms) and aliphatic carbons.
IR SpectroscopyStrong absorption bands for C=O stretching (ketone). A broad O-H stretch would be present if the enol form is significant.
Mass SpectrometryA molecular ion peak corresponding to the molecular weight of the product.

Safety Considerations

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • Absolute Ethanol: Flammable liquid.

  • Benzene: Carcinogenic and flammable. All extractions should be performed in a well-ventilated fume hood.

  • Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care and appropriate PPE.

Conclusion

The synthesis of this compound via a double Claisen condensation of diethyl oxalate and acetone is a robust and accessible method for producing this versatile chemical intermediate. The procedure, while requiring careful handling of hazardous reagents, is straightforward and can be performed in a standard organic chemistry laboratory. The detailed protocol and mechanistic insights provided in this guide are intended to facilitate the successful synthesis and further investigation of this compound for various research and development applications. A variation of this synthesis using sodium methoxide and microwave irradiation has been reported to give high yields for a related product, ethyl acetylpyruvate, suggesting a potential avenue for process optimization.[6]

References

An In-depth Technical Guide to Penicillic Acid (C8H10O4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Penicillic acid, a mycotoxin with the chemical formula C8H10O4, is a secondary metabolite produced by several species of Penicillium and Aspergillus fungi.[1][2][3] Despite its initial discovery as an antibiotic, its inherent toxicity and carcinogenic properties have precluded its therapeutic use.[4] However, its unique biological activities, particularly its role as an inhibitor of specific cellular signaling pathways, make it a molecule of significant interest for research and drug development. This technical guide provides a comprehensive overview of penicillic acid, including its chemical identity, physicochemical properties, toxicological profile, and detailed experimental protocols for its study. A key focus is its mechanism of action as an inhibitor of Fas-mediated apoptosis, a critical pathway in cellular homeostasis and disease.

Chemical Identity and Synonyms

The IUPAC name for penicillic acid is (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid .[1] It is also known by a variety of synonyms, which are listed in the table below.

Identifier Value
IUPAC Name (2Z)-3-methoxy-5-methyl-4-oxohexa-2,5-dienoic acid[1]
Synonyms Penicillic acid, 3-Methoxy-5-methyl-4-oxo-2,5-hexadienoic acid, NSC 402844[3][5][6]
CAS Number 90-65-3[1]
Molecular Formula C8H10O4[1]
Molecular Weight 170.16 g/mol [1]
InChI Key VOUGEZYPVGAPBB-XQRVVYSFSA-N[7]
Canonical SMILES C=C(C)C(=O)C(=C/C(=O)O)OC[7]

Physicochemical and Toxicological Properties

Penicillic acid exists as a white, crystalline powder and is moderately soluble in cold water and freely soluble in organic solvents such as ethanol and DMSO.[2][7][8] Its toxicological profile is of significant concern, as it has been shown to be carcinogenic in animal studies and exhibits cytotoxicity.[3]

Table 1: Physicochemical Properties of Penicillic Acid
Property Value Reference
Melting Point 83-87 °C[8]
Boiling Point 219.79 °C (estimate)[8]
Solubility DMSO: >10mg/mL[8]
pKa 3.90 ± 0.33 (Predicted)[8]
Appearance White solid powder[7]
Table 2: Toxicological Data for Penicillic Acid
Parameter Value Species Reference
LD50 (Oral) 600 mg/kgMouse[9][10]
LD50 (Intraperitoneal) 90 mg/kgMouse[9][10]
LD50 (Intraperitoneal) 90 mg/kgRat[10]
LD50 (Subcutaneous) 100 mg/kgMouse[10]

Mechanism of Action: Inhibition of Fas-Mediated Apoptosis

A primary mechanism through which penicillic acid exerts its cytotoxic effects is by inhibiting the Fas-mediated apoptosis pathway. This pathway is a critical component of the extrinsic apoptosis signaling cascade, initiated by the binding of the Fas ligand (FasL) to the Fas receptor (FasR) on the cell surface. This interaction leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits pro-caspase-8. The proximity of pro-caspase-8 molecules leads to their auto-cleavage and activation. Activated caspase-8 then initiates a downstream caspase cascade, ultimately leading to programmed cell death.

Penicillic acid has been shown to directly target and inhibit the self-processing of caspase-8 within the Death-Inducing Signaling Complex (DISC).[4] This inhibition prevents the activation of caspase-8 and subsequently blocks the downstream apoptotic signaling, even though the initial recruitment of FADD and pro-caspase-8 to the Fas receptor is unaffected.

Fas_Pathway FasL Fas Ligand (FasL) FasR Fas Receptor (FasR) FasL->FasR Binding FADD FADD FasR->FADD Recruitment ProCasp8 Pro-Caspase-8 FADD->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Auto-cleavage ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Apoptosis Apoptosis Casp3->Apoptosis PenicillicAcid Penicillic Acid PenicillicAcid->ProCasp8 Inhibition

Inhibition of Fas-mediated apoptosis by Penicillic Acid.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of penicillic acid.

Production and Extraction of Penicillic Acid from Fungal Culture

This protocol is based on the fermentation and extraction method described in patent CN109456899B.

Materials:

  • Penicillium sp. T2-8 strain

  • Potato Dextrose Agar (PDA) medium

  • Liquid fermentation medium (e.g., Potato Dextrose Broth)

  • Ethyl acetate

  • Methanol

  • Silica gel for column chromatography

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Strain Activation: Inoculate the Penicillium T2-8 strain onto a PDA slant and culture at 28°C for 5 days.

  • Seed Culture: Transfer a loopful of the activated culture to a flask containing liquid fermentation medium and incubate on a shaker at 28°C and 150 rpm for 2-3 days.

  • Fermentation: Inoculate a larger volume of fermentation medium with the seed culture and incubate under the same conditions for 7-10 days.

  • Extraction:

    • Separate the mycelia from the fermentation broth by filtration.

    • Extract the fermentation broth twice with an equal volume of ethyl acetate.

    • Combine the ethyl acetate fractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Apply the dissolved extract to a silica gel column pre-equilibrated with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Elute the column with the solvent system and collect fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) to identify those containing penicillic acid.

    • Combine the pure fractions and evaporate the solvent to obtain purified penicillic acid.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11][12]

Materials:

  • Target cell line (e.g., Jurkat cells, HeLa cells)

  • Complete cell culture medium

  • Penicillic acid stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of penicillic acid in complete medium. Remove the medium from the wells and add 100 µL of the penicillic acid dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest penicillic acid concentration) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control.

Apoptosis Detection by Annexin V Staining

This protocol uses Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells, in conjunction with a viability dye like propidium iodide (PI) to differentiate between live, apoptotic, and necrotic cells via flow cytometry.[13][14]

Materials:

  • Target cell line

  • Penicillic acid

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Propidium Iodide (PI) solution

  • 1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with penicillic acid as described in the MTT assay protocol.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining:

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Caspase-8 Activity Assay

This colorimetric assay measures the activity of caspase-8 by detecting the cleavage of a specific colorimetric substrate.[15][16][17]

Materials:

  • Treated cell lysates

  • Caspase-8 colorimetric substrate (e.g., Ac-IETD-pNA)

  • Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Lysate Preparation: After treatment with penicillic acid, lyse the cells using a suitable lysis buffer. Determine the protein concentration of the lysates.

  • Assay Setup: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. Include a blank (lysis buffer only) and a negative control (lysate from untreated cells).

  • Substrate Addition: Add 50 µL of 2X Reaction Buffer containing 10 µL of the caspase-8 substrate to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Absorbance Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Calculate the caspase-8 activity based on the absorbance values, after subtracting the background reading from the blank.

Conclusion

Penicillic acid, while unsuitable for therapeutic applications due to its toxicity, remains a valuable tool for researchers studying cellular signaling pathways. Its specific inhibition of caspase-8 activation provides a means to dissect the intricacies of the Fas-mediated apoptosis pathway. The experimental protocols detailed in this guide offer a framework for the production, purification, and functional characterization of penicillic acid, enabling further investigation into its biological effects and potential applications as a research probe in the fields of toxicology, cell biology, and drug discovery.

References

Spectroscopic Data for Octane-2,4,5,7-tetrone Remains Elusive in Public Databases

Author: BenchChem Technical Support Team. Date: November 2025

Octane-2,4,5,7-tetrone, a tetracarbonyl compound with the molecular formula C₈H₁₀O₄, was first reported in a 1957 communication in the Journal of the American Chemical Society by Charles E. Sacks and Charles C. Hach. This publication describes the synthesis of the compound through the condensation of oxalyl chloride with acetone. However, the full experimental details and the associated spectroscopic characterization data, which were likely performed using the analytical techniques of that era, are contained within the full text of this historical scientific paper. Unfortunately, this primary source is not available in open-access digital repositories.

Modern chemical databases, such as PubChem, provide computed properties and identifiers for this compound but do not host experimental spectra. Extensive searches for ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data in other specialized spectroscopic databases have also proven unsuccessful.

This lack of accessible data prevents the creation of a detailed technical guide as requested. The core requirements, including tables of quantitative spectroscopic data, detailed experimental protocols for obtaining such data, and visualizations of experimental workflows, are all contingent on the availability of this primary experimental information.

For researchers, scientists, and drug development professionals seeking this information, the most direct path to obtaining the spectroscopic data for this compound would be to:

  • Access the original 1957 publication: Obtain the full text of the article "The Condensation of Oxalyl Chloride with Ketones" by Charles E. Sacks and Charles C. Hach from the Journal of the American Chemical Society, Volume 79, Issue 16, pages 4475-4476, through a university library or a subscription service. This document is the most likely source of the original characterization data.

  • Synthesize and characterize the compound: If the historical data is insufficient or does not meet modern standards, the compound would need to be synthesized following the originally reported procedure or a modern adaptation thereof. Subsequent characterization using contemporary spectroscopic techniques (e.g., high-resolution NMR, FT-IR, and high-resolution mass spectrometry) would then provide the necessary data.

Without access to the original experimental data, any representation of spectroscopic information would be purely theoretical and would not meet the requirements of an in-depth technical guide for a scientific audience. Therefore, no data tables or experimental workflow diagrams can be provided at this time.

An In-depth Technical Guide to the Physical and Chemical Properties of the Condensation Product of Oxalic Acid and Acetone

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Foreword

The compound colloquially referred to as "Oxalyldiacetone" is not recognized by a standard chemical name. However, based on its nomenclature, it is scientifically interpreted as the product of a Claisen condensation reaction between diethyl oxalate and two equivalents of acetone. This reaction yields diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate . This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, its synthesis, and its logical reaction pathway.

Chemical Identity

IdentifierValue
Common Name Oxalyldiacetone (inferred)
Systematic Name Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate
CAS Number 128525-54-2[1]
Molecular Formula C₁₆H₂₆O₆
Molecular Weight 314.37 g/mol
Chemical Structure O=C(OCC)C(C)(C)C(=O)C(=O)C(C)(C)C(=O)OCC

Physical Properties

PropertyValueSource
Melting Point Not available
Boiling Point Not available
Density Not available
Solubility Expected to be soluble in common organic solvents.Inferred from similar esters

Chemical Properties and Reactivity

Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate is a β-dicarbonyl compound, which imparts characteristic reactivity. The presence of two ester groups and two ketone functionalities allows for a variety of chemical transformations.

  • Enolization: The α-hydrogens are acidic and can be removed by a base to form an enolate. This is a key step in its formation via the Claisen condensation.

  • Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding dicarboxylic acid.

  • Decarboxylation: Upon heating, the dicarboxylic acid resulting from hydrolysis may undergo decarboxylation.

  • Further Condensation Reactions: The ketone carbonyls can potentially undergo further reactions, such as aldol condensations, under appropriate conditions.

Experimental Protocols

Synthesis of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate via Claisen Condensation

This protocol is based on the general procedure for a crossed Claisen condensation between an ester with no α-hydrogens (diethyl oxalate) and a ketone (acetone).[2][3][4]

Materials:

  • Diethyl oxalate

  • Acetone (anhydrous)

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for workup)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • A solution of diethyl oxalate and a twofold molar excess of anhydrous acetone in anhydrous ethanol is added dropwise to the stirred sodium ethoxide solution.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the completion of the condensation.

  • The reaction is then quenched by pouring it into a mixture of ice and dilute hydrochloric acid.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography.

Visualizations

Synthesis Pathway of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate

G Synthesis of Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate cluster_reactants Reactants cluster_reagents Reagents Diethyl Oxalate Diethyl Oxalate Claisen Condensation Claisen Condensation Diethyl Oxalate->Claisen Condensation Acetone (2 equiv.) Acetone (2 equiv.) Acetone (2 equiv.)->Claisen Condensation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Claisen Condensation Base Catalyst Ethanol (solvent) Ethanol (solvent) Ethanol (solvent)->Claisen Condensation Solvent Product Diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate Claisen Condensation->Product

Caption: Claisen condensation of diethyl oxalate and acetone.

Experimental Workflow for Synthesis and Purification

G Experimental Workflow Start Start Reaction Setup Prepare NaOEt in EtOH Start->Reaction Setup Addition Add Diethyl Oxalate and Acetone Reaction Setup->Addition Reaction Stir at RT Addition->Reaction Quench Pour into Ice/HCl Reaction->Quench Extraction Extract with Et2O Quench->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Solvent Removal Rotary Evaporation Drying->Solvent Removal Purification Vacuum Distillation or Column Chromatography Solvent Removal->Purification Final Product Final Product Purification->Final Product

Caption: Synthesis and purification workflow.

Conclusion

While the term "Oxalyldiacetone" is not a standard chemical identifier, the logical interpretation points to the formation of diethyl 2,2,7,7-tetramethyl-3,6-dioxooctanedioate via a Claisen condensation. This guide provides the foundational chemical and physical information for this compound based on available data and established chemical principles. Further experimental investigation is required to fully characterize its properties. This document serves as a valuable resource for researchers and professionals in drug development and organic synthesis who may encounter or be interested in the synthesis and reactivity of this and related β-dicarbonyl compounds.

References

An In-depth Technical Guide to Octane-2,4,5,7-tetrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound Octane-2,4,5,7-tetrone is a sparsely documented molecule in scientific literature. While its chemical structure and basic properties are registered, extensive research on its synthesis, history, and biological activity is not publicly available. This guide, therefore, provides a comprehensive overview based on the known properties of the broader class of tetraketones and outlines a theoretical framework for its synthesis and potential biological evaluation.

Introduction to Tetraketones

Tetraketones are organic compounds characterized by the presence of four carbonyl groups.[1] This class of molecules has garnered significant attention for their diverse biological activities and their utility as precursors in the synthesis of various heterocyclic compounds, such as acridinediones.[2] Research has demonstrated that tetraketones can exhibit significant lipoxygenase inhibitor activity, strong antioxidant potential, and have been identified as a new class of tyrosinase inhibitors.[2] Their structural similarities to biologically important compounds like NADH and NADPH further underscore their potential in medicinal chemistry.[2]

This compound, with the molecular formula C8H10O4, belongs to this promising class of compounds.[3] While its specific discovery and history are not well-documented, its structure suggests a reactive molecule with the potential for interesting chemical and biological properties.

Hypothetical Synthesis and Experimental Protocols

While a specific, validated synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of polyketones. A common method for synthesizing tetraketones involves a tandem Knoevenagel condensation and Michael addition.[4] One potential pathway for this compound could involve the condensation of diethyl oxalate with acetone in the presence of a base like sodium ethoxide.[5]

Proposed Synthetic Protocol

This protocol is a hypothetical procedure for the synthesis of this compound.

Materials:

  • Diethyl oxalate

  • Acetone

  • Sodium ethoxide

  • Anhydrous ethanol

  • Hydrochloric acid (for neutralization)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath, and a stoichiometric amount of acetone is added dropwise with stirring.

  • Following the addition of acetone, diethyl oxalate is added dropwise to the reaction mixture.

  • The reaction is allowed to stir at room temperature for a specified period, with progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is neutralized with a dilute solution of hydrochloric acid.

  • The product is extracted with ethyl acetate, and the organic layer is washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude this compound can be purified by column chromatography or recrystallization.

cluster_synthesis Hypothetical Synthesis of this compound reagents Diethyl Oxalate + Acetone (in excess) condensation Claisen-type Condensation reagents->condensation base Sodium Ethoxide (Base) base->condensation solvent Anhydrous Ethanol solvent->condensation neutralization Acidic Workup (e.g., dilute HCl) condensation->neutralization extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) neutralization->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product

Hypothetical workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Data

The following table summarizes the computed physicochemical properties of this compound.[3]

PropertyValue
Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
IUPAC Name This compound
CAS Number 1114-91-6
SMILES CC(=O)CC(=O)C(=O)CC(=O)C
InChIKey TVDDXVUEWIHEHC-UHFFFAOYSA-N

Data sourced from PubChem CID 70688.[3]

Potential Biological Activity and Screening

Given that various tetraketones exhibit biological activities such as antioxidant and enzyme inhibitory effects, it is plausible that this compound could possess similar properties.[2][6] A general workflow for screening the biological activity of a novel compound like this compound would involve a tiered approach, starting with broad-based assays and progressing to more specific mechanistic studies.

cluster_screening Biological Activity Screening Workflow compound This compound primary_screening Primary Screening (e.g., Antioxidant assays - DPPH, ABTS) compound->primary_screening secondary_screening Secondary Screening (Enzyme inhibition assays - Lipoxygenase, Tyrosinase) primary_screening->secondary_screening cell_based_assays Cell-based Assays (Cytotoxicity, Anti-inflammatory) secondary_screening->cell_based_assays mechanism_of_action Mechanism of Action Studies (Signaling pathway analysis) cell_based_assays->mechanism_of_action in_vivo_studies In Vivo Studies (Animal models) mechanism_of_action->in_vivo_studies

A general workflow for the biological evaluation of a novel compound.

Hypothetical Signaling Pathway Modulation

Should this compound demonstrate anti-inflammatory properties in cell-based assays, a subsequent step would be to investigate its effect on relevant signaling pathways, such as the NF-κB pathway, which is a key regulator of inflammation.

cluster_pathway Hypothetical Modulation of the NF-κB Pathway stimulus Inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates to gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression compound This compound compound->ikk inhibits?

A hypothetical mechanism of action for this compound.

Conclusion

While this compound itself is not extensively studied, the broader class of tetraketones represents a field of interest for medicinal chemists and drug discovery professionals. The theoretical frameworks for synthesis and biological screening presented in this guide provide a roadmap for the potential investigation of this and other novel polyketone compounds. Further research is warranted to synthesize and characterize this compound and to explore its potential therapeutic applications.

References

An In-depth Technical Guide on the Molecular Geometry and Conformation of Octane-2,4,5,7-tetrone

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's three-dimensional structure is paramount for predicting its reactivity, biological activity, and potential applications. This guide provides a detailed analysis of the predicted molecular geometry and conformational possibilities of octane-2,4,5,7-tetrone. Due to a lack of specific experimental data in the public domain for this particular molecule, this paper will focus on a theoretical and methodological approach, combining principles of stereochemistry with generalized experimental protocols for characterization.

Molecular Structure and Tautomerism

This compound possesses the molecular formula C8H10O4.[1] Its structure consists of an eight-carbon chain with four ketone groups at positions 2, 4, 5, and 7. The presence of β-dicarbonyl moieties (carbonyl groups separated by one methylene group) and an α-dicarbonyl moiety (adjacent carbonyl groups) suggests the potential for significant keto-enol tautomerism.

The molecule can exist in a variety of tautomeric forms, with the enol forms being potentially stabilized by intramolecular hydrogen bonding. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and pH.

Predicted Molecular Geometry

The molecular geometry of this compound can be predicted using the Valence Shell Electron Pair Repulsion (VSEPR) theory.[2][3]

  • Carbonyl Carbons (C2, C4, C5, C7): Each of these carbons is double-bonded to an oxygen atom and single-bonded to two other carbon atoms. With three electron domains, the geometry around each of these carbons is predicted to be trigonal planar , with bond angles of approximately 120°.

  • Methylene Carbons (C3, C6): These carbons are bonded to two hydrogen atoms and two carbon atoms. With four single bonds, they have four electron domains, resulting in a tetrahedral geometry with bond angles of approximately 109.5°.

  • Methyl Carbons (C1, C8): Similar to the methylene carbons, these are sp³ hybridized and exhibit a tetrahedral geometry.

  • Carbonyl Oxygens: Each oxygen atom has one double bond to a carbon and two lone pairs of electrons. The geometry around these oxygens is trigonal planar with respect to the electron pairs.

The overall shape of the molecule in its all-keto form is a flexible chain. The presence of multiple sp² hybridized centers, however, introduces regions of planarity.

Table 1: Predicted Bond Lengths and Angles for this compound (Keto Form)

BondTypePredicted Bond Length (Å)Atom GroupPredicted Bond Angle (°)
C-C (sp³-sp³)Single1.54C(sp³)-C(sp³)-C(sp³)109.5
C-C (sp³-sp²)Single1.51C(sp³)-C(sp²)-C(sp²)120
C=ODouble1.23O=C(sp²)-C(sp³)120
C-H (sp³)Single1.09H-C(sp³)-C(sp³)109.5

Note: These are idealized values based on standard bond lengths and angles for similar functional groups. Actual values may vary due to steric and electronic effects within the molecule.

Conformational Analysis

The presence of several single C-C bonds allows for a multitude of possible conformations for this compound. The most stable conformation will be the one that minimizes steric hindrance and, in the case of the enol tautomers, maximizes stabilizing interactions like intramolecular hydrogen bonding.

In the all-keto form, a linear or extended conformation might be expected to minimize steric clashes between the carbonyl groups. However, in the enol forms, a more folded or cyclic conformation could be favored to allow for the formation of intramolecular hydrogen bonds between the enolic hydroxyl group and a nearby carbonyl oxygen. This would create a stable six-membered ring-like structure.

conformations cluster_keto All-Keto Conformations cluster_enol Enol Tautomer Conformations Linear Keto Linear/Extended Folded Keto Folded Linear Keto->Folded Keto Rotation around C-C bonds Open Enol Open Chain Enol Cyclic Enol Cyclic (H-bonded) Enol Open Enol->Cyclic Enol Intramolecular H-bond formation All-Keto Form All-Keto Form All-Keto Form->Linear Keto Dominant in non-polar solvents? Enol Tautomers Enol Tautomers All-Keto Form->Enol Tautomers Tautomerization Enol Tautomers->Cyclic Enol Stabilized by H-bonding

Figure 1: Potential conformational and tautomeric landscape of this compound.

Experimental Protocols for Characterization

To experimentally determine the molecular geometry and conformation of this compound, a combination of spectroscopic and analytical techniques would be employed.

4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum would provide crucial information about the electronic environment of the hydrogen atoms. Protons on carbons alpha to a carbonyl group (α-protons) are expected to appear in the 2.1–2.6 ppm range.[4] The presence of enolic hydroxyl protons would be indicated by a broad signal, the chemical shift of which would be concentration and solvent dependent.

  • ¹³C NMR: The carbon NMR spectrum is particularly useful for identifying the carbonyl carbons, which resonate in the 190–220 ppm region.[4] The number of distinct signals would indicate the symmetry of the predominant tautomer and conformer.

4.2 Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present.

  • Keto Form: A strong absorption band in the region of 1700-1740 cm⁻¹ would be characteristic of the C=O stretching vibration of the ketone groups.

  • Enol Form: The presence of an enol tautomer would be indicated by a broad O-H stretching band around 3200-3600 cm⁻¹ and a C=C stretching band around 1600-1650 cm⁻¹. The C=O stretch of the remaining ketone in the enol form would likely be shifted to a lower frequency due to conjugation and hydrogen bonding.

4.3 X-ray Crystallography

If a suitable single crystal of this compound can be grown, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, yielding accurate bond lengths, bond angles, and dihedral angles. This would unequivocally establish the preferred conformation and tautomeric form in the crystalline phase.

4.4 Computational Chemistry

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can be used to predict the molecular geometry and relative energies of different conformers and tautomers.[5][6] A typical workflow would involve:

  • Building initial 3D structures of the possible keto and enol tautomers.

  • Performing geometry optimization to find the lowest energy structure for each tautomer.

  • Conducting a conformational search to identify all stable conformers.

  • Calculating the relative energies of all optimized structures to determine the most stable species.

  • Simulating spectroscopic data (NMR, IR) to compare with potential experimental results.

workflow cluster_exp Experimental Characterization cluster_comp Computational Analysis Synthesis Synthesis & Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR IR IR Spectroscopy Synthesis->IR Xray X-ray Crystallography (if crystalline) Synthesis->Xray MassSpec Mass Spectrometry Synthesis->MassSpec FinalStructure Elucidated Structure & Conformation NMR->FinalStructure IR->FinalStructure Xray->FinalStructure Modeling Initial 3D Model Building (Keto & Enol forms) Optimization Geometry Optimization (e.g., DFT) Modeling->Optimization Conformational Conformational Search Optimization->Conformational Energy Relative Energy Calculation Conformational->Energy SpectrumSim Spectra Simulation Energy->SpectrumSim SpectrumSim->FinalStructure Comparison StructuralHypothesis Structural Hypothesis StructuralHypothesis->Synthesis StructuralHypothesis->Modeling

Figure 2: General workflow for the structural elucidation of this compound.

Data Summary

The following table summarizes the expected spectroscopic signatures that would help in the identification of the predominant tautomeric form of this compound.

Table 2: Expected Spectroscopic Data for Tautomers of this compound

Spectroscopic TechniqueFeatureKeto FormEnol Form
¹H NMR α-protons~2.1 - 2.6 ppmShifted, depending on enol position
Enolic OHAbsentBroad signal, ~5 - 15 ppm
¹³C NMR Carbonyl C~190 - 220 ppmSome signals shifted upfield (enol C-O)
IR Spectroscopy C=O stretchStrong, ~1700 - 1740 cm⁻¹Shifted to lower frequency, ~1650-1680 cm⁻¹
O-H stretchAbsentBroad, ~3200 - 3600 cm⁻¹
C=C stretchAbsent~1600 - 1650 cm⁻¹

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Octane-2,4,5,7-tetrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the laboratory synthesis of Octane-2,4,5,7-tetrone, also known as oxalyldiacetone[1]. The synthesis is based on the Claisen condensation reaction between diethyl oxalate and acetone in the presence of a strong base, such as sodium ethoxide or sodium methoxide. This tetracarbonyl compound is a potentially valuable building block in organic synthesis and for the development of novel pharmacologically active agents. The protocol herein describes the necessary reagents, equipment, step-by-step procedure, and methods for purification and characterization.

Introduction

This compound is a symmetrical diketo-β-dicarbonyl compound. Its structure, featuring four carbonyl groups, offers multiple reaction sites, making it an interesting precursor for the synthesis of various heterocyclic compounds and coordination complexes. The synthesis generally proceeds via a double Claisen condensation of acetone with diethyl oxalate. The reaction is typically facilitated by a strong base like sodium ethoxide, which deprotonates the α-carbon of acetone, enabling it to act as a nucleophile.

Chemical Reaction

The overall reaction for the synthesis of this compound is as follows:

2 Acetone + Diethyl Oxalate --(Sodium Ethoxide)--> this compound + 2 Ethanol

Experimental Protocol

This protocol is adapted from established procedures for similar Claisen condensations involving diethyl oxalate and ketones[2][3].

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )QuantityMoles (approx.)
Diethyl OxalateC₆H₁₀O₄146.1473.0 g (67.3 mL)0.5
AcetoneC₃H₆O58.0858.0 g (73.2 mL)1.0
SodiumNa22.9925.0 g1.09
Absolute EthanolC₂H₅OH46.07500 mL-
BenzeneC₆H₆78.113 x 150 mL-
Sulfuric Acid (conc.)H₂SO₄98.08100 mL-
Cracked IceH₂O18.021 kg-
WaterH₂O18.02As needed-

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Heating mantle

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation, optional)

  • Standard laboratory glassware

Procedure:

  • Preparation of Sodium Ethoxide: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place 500 mL of absolute ethanol. Carefully add 25.0 g of sodium metal in small portions over one to two hours to control the exothermic reaction. Allow the mixture to cool to room temperature.

  • Reaction Mixture Preparation: In a separate beaker, prepare a mixture of 73.0 g (0.5 moles) of diethyl oxalate and 58.0 g (1.0 mole) of acetone.

  • Condensation Reaction: Slowly add the diethyl oxalate-acetone mixture from a dropping funnel to the stirred sodium ethoxide solution over a period of two to three hours. An initial white precipitate may form, which then turns yellow. The reaction is exothermic, and the temperature may rise to about 40°C. Towards the end of the addition, the mixture may become very thick. Continue stirring for an additional hour after the addition is complete.

  • Isolation of the Sodium Salt: Filter the resulting yellow sodium salt of the product by suction using a Büchner funnel. Wash the salt with a small amount of absolute ethanol.

  • Acidification and Extraction: Transfer the dried sodium salt to a large beaker containing 1 kg of cracked ice and 500 mL of water. While stirring vigorously, slowly add a cold solution of 100 mL of concentrated sulfuric acid in 200 g of ice. Continue stirring until the yellow salt has completely dissolved. Transfer the mixture to a separatory funnel and extract with three 150 mL portions of benzene.

  • Purification: Combine the benzene extracts and remove the solvent using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol-water mixture) or by vacuum distillation.

Expected Yield and Characterization:

ParameterExpected Value
Theoretical Yield85.1 g
Actual Yield55-65 g
Percent Yield65-76%
AppearanceYellowish solid or oil
Melting PointData not readily available
Boiling PointData not readily available

Note: The yield is an estimate based on similar reactions. Actual yields may vary.

Characterization Data (Predicted):

TechniqueExpected Observations
¹H NMR Peaks corresponding to methyl protons (CH₃) and methylene protons (CH₂) adjacent to carbonyl groups.
¹³C NMR Multiple peaks in the carbonyl region (C=O) and peaks for the methyl and methylene carbons.
IR Spectroscopy Strong absorption bands in the range of 1650-1750 cm⁻¹ characteristic of C=O stretching.
Mass Spectrometry Molecular ion peak corresponding to the mass of this compound (m/z = 170.06).

Experimental Workflow Diagram

SynthesisWorkflow A Preparation of Sodium Ethoxide C Claisen Condensation A->C B Preparation of Reactant Mixture (Diethyl Oxalate + Acetone) B->C D Isolation of Sodium Salt (Filtration) C->D Reaction Mixture E Acidification and Extraction D->E Sodium Salt F Purification (Recrystallization/ Distillation) E->F Crude Product G Characterization (NMR, IR, MS) F->G Purified Product H Final Product: This compound G->H

Caption: Workflow for the synthesis and characterization of this compound.

Safety Precautions

  • Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere if possible and away from water.

  • Diethyl oxalate and acetone are flammable liquids. Work in a well-ventilated fume hood away from ignition sources.

  • Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Benzene is a known carcinogen. Handle only in a fume hood with appropriate PPE.

Conclusion

The described protocol provides a comprehensive method for the synthesis of this compound. This compound's rich chemistry makes it a versatile intermediate for further synthetic transformations. Researchers are encouraged to adapt and optimize the protocol based on their specific laboratory conditions and desired purity levels.

References

Application Notes and Protocols for the Analytical Characterization of Tetraketones

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetraketones are a class of organic compounds containing four ketone functional groups. They serve as important precursors in the synthesis of various heterocyclic compounds, including laser dyes and acridinediones.[1] In the context of drug development, tetraketones are evaluated for their potential in treating inflammatory diseases, carcinoma, and autoimmune illnesses, making their accurate characterization and quantification crucial.[1][2] Quantitative analysis is a cornerstone of pharmaceutical science, ensuring the safety, efficacy, and quality of drug formulations.[2][3] This document provides detailed application notes and protocols for the primary analytical methods used to characterize tetraketones, tailored for researchers, scientists, and drug development professionals.

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of tetraketones. These methods provide information about the electronic environment, functional groups, and connectivity of atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions.[4][5] It is particularly useful for analyzing compounds with conjugated systems, such as the enol forms of tetraketones.[5] The absorption maxima (λmax) can provide qualitative and quantitative information.[4]

Application Note: The UV-Vis spectrum of a tetraketone can confirm the presence of chromophores, such as conjugated double bonds (C=C) and carbonyl groups (C=O).[6] The position and intensity (molar absorptivity, ε) of the absorption bands are sensitive to the solvent and the specific tautomeric form of the tetraketone. For instance, an isopyrazole-masked nonane-2,4,6,8-tetraone derivative exists predominantly in a 12π-electron conjugated keto-enamine-imine-enol form, exhibiting specific absorption spectra.[7]

Protocol: UV-Vis Spectral Analysis

  • Solvent Selection: Choose a solvent that is transparent in the desired wavelength range (e.g., acetonitrile, ethanol, or dichloromethane).[5]

  • Sample Preparation: Prepare a dilute solution of the tetraketone sample in the chosen solvent. Concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 for optimal accuracy.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a quartz cuvette with the pure solvent to serve as a reference (blank).

    • Record the baseline spectrum with the blank in both the sample and reference beams.

    • Replace the blank cuvette in the sample beam with a cuvette containing the tetraketone solution.

    • Scan the sample across the appropriate wavelength range (typically 200-800 nm).[5]

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert Law (A = εbc), where A is absorbance, b is the path length, and c is the concentration.[4]

Table 1: Typical UV-Vis Absorption for Ketone Chromophores

Chromophore Electronic Transition Typical λmax (nm)
Isolated C=O n → π* ~270-300
Conjugated C=O (Enone) π → π* ~210-250

| Conjugated C=O (Enone) | n → π* | ~300-350 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[5]

Application Note: For tetraketones, the most characteristic absorption band is the strong C=O stretching vibration. The exact frequency of this band can indicate the presence of conjugation or ring strain. In the IR spectra of synthesized tetraaldehyde and tetraketone derivatives, the carbonyl (C=O) stretching frequency was observed in the range of 1652-1698 cm⁻¹.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by observing the magnetic properties of atomic nuclei (typically ¹H and ¹³C).

Application Note: ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of tetraketones.[9] The chemical shifts, signal integrations, and coupling patterns reveal the connectivity of atoms and can be used to distinguish between different tautomeric forms. For example, in a study of new tetraketone derivatives, ¹H-NMR and ¹³C-NMR were used for identification alongside other spectroscopic methods.[8][9]

Chromatographic Methods for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the preferred technique for separating complex mixtures and quantifying components in the pharmaceutical industry due to its precision, accuracy, and versatility.[3][10][11]

Application Note: Reverse-phase HPLC (RP-HPLC) with UV detection is a robust method for the analysis of tetraketones.[10] Due to the potential for multiple tautomeric forms, method development should focus on achieving sharp, symmetrical peaks. For ketones with low UV activity or for trace-level analysis, derivatization with an agent like 2,4-dinitrophenylhydrazine (DNPH) can be employed to form stable hydrazone derivatives with strong UV absorbance at around 360 nm.[12][13] This approach is common for analyzing aldehydes and ketones in environmental samples.[13]

Workflow for Analytical Characterization of Tetraketones

G cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation A Tetraketone Sample B Dissolution in Appropriate Solvent A->B C Filtration (0.45 µm) B->C D Optional: Derivatization (e.g., DNPH) C->D If needed E HPLC-UV/DAD C->E F LC-MS / GC-MS C->F G NMR Spectroscopy C->G H IR / UV-Vis Spectroscopy C->H D->E I Purity Assessment & Quantification E->I F->I K Impurity Profiling F->K J Structural Elucidation & Confirmation G->J H->J

Caption: General workflow for the characterization of tetraketones.

Protocol: HPLC-UV Analysis of a Tetraketone Derivative

This protocol describes a general method for the quantitative analysis of a tetraketone using RP-HPLC with UV detection.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the tetraketone reference standard and dissolve it in a suitable diluent (e.g., acetonitrile/water mixture) to prepare a 1 mg/mL stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Prepare the unknown sample by dissolving it in the diluent to achieve a concentration within the calibration range.

    • Filter all solutions through a 0.45 µm syringe filter before injection to remove particulates.[14]

  • Instrumentation and Conditions:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Data Acquisition: Chromatography data station.

    • Run the analysis according to the conditions specified in Table 2.

  • Data Analysis:

    • Identification: Identify the tetraketone peak in the chromatogram by comparing its retention time with that of the reference standard.[15]

    • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of the tetraketone in the unknown sample by interpolating its peak area from the calibration curve.[15]

    • Purity: Assess the purity of the sample using the area normalization method, where the main peak's area is compared to the total area of all peaks in the chromatogram.[14]

Table 2: Example HPLC Method Parameters for Tetraketone Analysis

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[13]
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 60% B to 95% B over 15 minutes, hold for 5 min, return to initial
Flow Rate 1.0 mL/min[13]
Column Temperature 30 °C[13]
Injection Volume 10 µL

| Detector Wavelength | 254 nm or λmax of the tetraketone (or 360 nm for DNPH derivatives[13]) |

Mass Spectrometry (MS) for Molecular Weight and Structure

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[16] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation patterns.[16][17]

Application Note: MS is essential for confirming the molecular weight of synthesized tetraketones. High-resolution mass spectrometry (HRMS) can provide the elemental composition.[18] When coupled with a separation technique like HPLC (LC-MS) or Gas Chromatography (GC-MS), it becomes a powerful tool for identifying and quantifying tetraketones and their impurities in complex mixtures.[1][17] The fragmentation of ketones in MS often involves alpha-cleavage, where the bond adjacent to the carbonyl group breaks, producing a resonance-stabilized acylium ion.[19]

Workflow for HPLC-MS Analysis of Tetraketones

G cluster_hplc HPLC System cluster_ms Mass Spectrometer A Solvent Delivery System (Mobile Phase) B Autosampler (Injects Sample) A->B C HPLC Column (Separation) B->C D Ion Source (e.g., ESI) C->D E Mass Analyzer (e.g., Quadrupole, TOF) D->E F Detector E->F G Data System F->G G->A Control G->B Control G->D Control

Caption: Workflow for a typical HPLC-MS system.

Protocol: LC-MS Analysis
  • Sample Preparation: Prepare samples as described in the HPLC-UV protocol, typically at lower concentrations (e.g., 1-10 µg/mL). The mobile phase must be volatile (e.g., using formic acid or ammonium acetate instead of non-volatile phosphate buffers).

  • Instrumentation and Conditions:

    • LC-MS System: An HPLC system coupled to a mass spectrometer with an appropriate ion source, such as Electrospray Ionization (ESI).

    • HPLC Conditions: Use the parameters from Table 2, ensuring mobile phase compatibility with MS.

    • MS Conditions: Set the parameters as suggested in Table 3.

  • Data Analysis:

    • Molecular Ion Peak: Identify the molecular ion peak ([M+H]⁺ in positive ESI mode or [M-H]⁻ in negative mode) in the mass spectrum to confirm the molecular weight.

    • Fragmentation: Analyze the fragmentation pattern to gain structural insights. For ketones, look for characteristic losses corresponding to alpha-cleavage.[19]

    • Quantification: For quantitative analysis, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.

Table 3: Example Mass Spectrometry Parameters for Tetraketone Analysis

Parameter Setting
Ionization Mode Electrospray Ionization (ESI), Positive/Negative
Capillary Voltage 3.5 - 4.5 kV
Gas Flow (Drying Gas) 8 - 12 L/min[1]
Gas Temperature 300 - 350 °C
Mass Range 100 - 1000 m/z

| Fragmentor Voltage | 70 - 120 V (Optimize for compound) |

References

Application Notes & Protocols: 1H and 13C NMR Spectral Analysis of Octane-2,4,5,7-tetrone

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Octane-2,4,5,7-tetrone is a complex organic molecule featuring multiple carbonyl groups.[1] Its structure, with two β-diketone moieties, suggests a strong propensity for keto-enol tautomerism, a phenomenon where isomers rapidly interconvert through proton transfer.[2][3] This tautomerization is critical to understand as it directly influences the molecule's chemical properties, reactivity, and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structural features of such molecules, as the equilibrium between the diketo and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[3][4]

These application notes provide a comprehensive protocol for the 1H and 13C NMR analysis of this compound. Due to the absence of published experimental spectra for this specific tetraketone, this document presents predicted spectral data based on established chemical shift principles and analysis of analogous β-dicarbonyl compounds like acetylacetone.[5][6][7][8] The provided protocols are designed for researchers, scientists, and drug development professionals to acquire and interpret high-quality NMR data for this compound and its analogues.

Predicted Spectral Analysis

The NMR spectrum of this compound is expected to be complex due to the presence of multiple tautomeric forms. The primary forms anticipated in solution are the full diketo form and various enol forms, where one or more of the β-diketone units exist as a hydroxyl-alkene. The equilibrium between these forms is highly dependent on the solvent used.[4][9]

Molecular Structure and Tautomerism:

The core structure is CH₃-C(O)-CH₂-C(O)-C(O)-CH₂-C(O)-CH₃. Tautomerism will primarily occur in the C(O)-CH₂-C(O) units.

  • Diketo Form: The symmetric all-keto tautomer.

  • Enol Forms: Multiple enol forms are possible, creating asymmetry and a larger number of unique NMR signals. The interconversion between two enol forms is typically very fast, resulting in an average spectrum for that species.[3]

Below are the predicted chemical shifts for the primary diketo form. The presence of enol forms will introduce additional signals, notably alkene protons (~5.0-6.0 ppm), enolic hydroxyl protons (can be very broad, >10 ppm), and corresponding shifts in the carbon signals.

Predicted ¹H NMR Data
Proton Assignment (Diketo Form) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H1, H8 (CH₃)2.2 - 2.4Singlet (s)6H
H3, H6 (CH₂)3.8 - 4.2Singlet (s)4H

Note on Enol Forms: In an enol tautomer, the methylene (CH₂) signal would be replaced by a methine (=CH-) signal around 5.5 - 6.0 ppm , and the corresponding methyl group (CH₃) would shift slightly upfield to approximately 2.0 - 2.2 ppm . A broad signal for the enolic hydroxyl (-OH) would also appear, typically downfield (12 - 16 ppm ).

Predicted ¹³C NMR Data
Carbon Assignment (Diketo Form) Predicted Chemical Shift (δ, ppm)
C1, C8 (CH₃)25 - 35
C3, C6 (CH₂)50 - 60
C2, C7 (C=O, flanking CH₃)195 - 205
C4, C5 (C=O, internal)185 - 195

Note on Enol Forms: The formation of an enol tautomer would significantly alter the carbon spectrum. The carbonyl carbon involved in enolization would shift upfield to the 180 - 190 ppm range (enolic C-OH), while the adjacent methylene carbon (CH₂) would become an sp² hybridized methine (=CH-), appearing in the 95 - 105 ppm region.[10][11]

Experimental Protocols

This section outlines the detailed methodology for acquiring high-resolution 1H and 13C NMR spectra of this compound.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it influences the keto-enol equilibrium.[4][9]

    • Non-polar solvents (e.g., CDCl₃, C₆D₆): Favor the less polar, intramolecularly hydrogen-bonded enol form.

    • Polar aprotic solvents (e.g., Acetone-d₆, DMSO-d₆): Can shift the equilibrium. DMSO, in particular, can disrupt intramolecular hydrogen bonds.

    • Polar protic solvents (e.g., CD₃OD, D₂O): Can lead to proton exchange with the enolic -OH and any acidic α-protons, causing signal broadening or disappearance.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in 0.6 - 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

    • Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

    • Transfer the solution to a 5 mm NMR tube.

    • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single pulse (e.g., 'zg30').

  • Spectral Width: 0 - 16 ppm.

  • Acquisition Time: 2 - 4 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds. A longer delay ensures quantitative integration.

  • Number of Scans: 8 - 16 scans for a sufficiently concentrated sample.

  • Receiver Gain: Optimize automatically.

  • Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled single pulse (e.g., 'zgpg30').

  • Spectral Width: 0 - 220 ppm.

  • Acquisition Time: 1 - 2 seconds.

  • Relaxation Delay (d1): 2 - 5 seconds.

  • Number of Scans: 1024 - 4096 scans, due to the low natural abundance of ¹³C.[12]

  • Receiver Gain: Optimize automatically.

  • Temperature: 298 K (25 °C).

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform Fourier transformation.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm. If TMS is not used, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Integration: For the ¹H spectrum, integrate all signals to determine the relative proton ratios. This is crucial for quantifying the keto:enol ratio.[2]

  • Peak Picking: Identify and label the chemical shift of all significant peaks.

Visualized Workflows and Relationships

Diagrams created using DOT language provide a clear visual representation of the experimental process and the chemical principles involved.

experimental_workflow Experimental Workflow for NMR Analysis cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition (400/500 MHz) cluster_proc 3. Data Processing & Analysis A Weigh 5-10 mg of This compound B Select & Add Deuterated Solvent (e.g., CDCl3, 0.7 mL) A->B C Add Internal Standard (TMS) B->C D Transfer to 5 mm NMR Tube C->D E Insert Sample into NMR Spectrometer D->E F Lock, Tune, and Shim E->F G Acquire 1H Spectrum (zg30, 16 scans) F->G H Acquire 13C Spectrum (zgpg30, 1024+ scans) F->H I Fourier Transform H->I J Phase & Baseline Correction I->J K Reference Spectrum to TMS (0 ppm) J->K L Integrate 1H Signals (Determine Keto:Enol Ratio) K->L M Peak Picking & Assignment L->M

Caption: A flowchart of the complete experimental workflow for NMR analysis.

Caption: The equilibrium relationship between keto and enol tautomers.

References

Application of Octane-2,4,5,7-tetrone in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octane-2,4,5,7-tetrone, a fascinating yet underexplored symmetrical tetracarbonyl compound, presents a unique platform for the synthesis of complex molecular architectures. Its structure, featuring two distinct 1,3-dicarbonyl units, suggests a rich and versatile reactivity profile, largely analogous to that of the well-studied acetylacetone. This document outlines potential applications of this compound in organic synthesis, with a focus on the construction of novel heterocyclic frameworks. The protocols provided are based on established methodologies for 1,3-dicarbonyl compounds and are intended to serve as a foundational guide for researchers.

The core reactivity of this compound is centered around the acidic methylene protons flanked by two carbonyl groups at the C3 and C6 positions, and the electrophilic nature of the four carbonyl carbons. This dual reactivity allows for a variety of condensation and cyclization reactions, particularly with dinucleophiles, to afford bis-heterocyclic systems and other intricate polycyclic structures. These scaffolds are of significant interest in medicinal chemistry and materials science.

Proposed Applications in Heterocyclic Synthesis

The symmetrical nature of this compound makes it an ideal candidate for the synthesis of bis-heterocycles. By reacting with two equivalents of a mononucleophile or one equivalent of a dinucleophile at each 1,3-dicarbonyl unit, a variety of five, six, and seven-membered heterocyclic rings can be constructed.

Synthesis of Bis-Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a wide range of biological activities. The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical method for pyrazole synthesis. This compound is expected to react with two equivalents of hydrazine or its derivatives to yield bis-pyrazoles.

Logical Relationship for Bis-Pyrazole Synthesis

This compound This compound Reaction Reaction This compound->Reaction Condensation Hydrazine Derivative (2 eq.) Hydrazine Derivative (2 eq.) Hydrazine Derivative (2 eq.)->Reaction Bis-Pyrazole Product Bis-Pyrazole Product Reaction->Bis-Pyrazole Product

Caption: Synthesis of bis-pyrazoles from this compound.

Synthesis of Bis-Pyrimidines

Pyrimidines are another class of heterocycles that are central to nucleic acids and possess diverse pharmacological properties. The Pinner synthesis, involving the condensation of a 1,3-dicarbonyl compound with an amidine or urea, can be adapted to this compound for the preparation of bis-pyrimidines.

Experimental Workflow for Bis-Pyrimidine Synthesis

cluster_reactants Reactants This compound This compound Urea/Thiourea (2 eq.) Urea/Thiourea (2 eq.) Dissolve in Ethanol Dissolve in Ethanol Add Sodium Ethoxide Add Sodium Ethoxide Dissolve in Ethanol->Add Sodium Ethoxide Reflux Reflux Add Sodium Ethoxide->Reflux Cool to RT Cool to RT Reflux->Cool to RT Precipitate Formation Precipitate Formation Cool to RT->Precipitate Formation Filter and Wash Filter and Wash Precipitate Formation->Filter and Wash Dry Dry Filter and Wash->Dry Bis-Pyrimidine Product Bis-Pyrimidine Product Dry->Bis-Pyrimidine Product

Caption: Workflow for the synthesis of bis-pyrimidines.

Synthesis of Fused Heterocyclic Systems: Benzodiazepine Analogs

The reaction of 1,3-dicarbonyl compounds with o-phenylenediamine is a known route to benzodiazepines. This compound could potentially react with aromatic diamines to form novel, fused bis-diazepine ring systems, which are of great interest in the development of central nervous system active agents.

Signaling Pathway for Fused Bis-Diazepine Synthesis

This compound This compound Intermediate_A Bis-enaminone intermediate This compound->Intermediate_A Condensation o-Phenylenediamine (2 eq.) o-Phenylenediamine (2 eq.) o-Phenylenediamine (2 eq.)->Intermediate_A Fused_Bis_Diazepine Fused Bis-1,5-Benzodiazepine Intermediate_A->Fused_Bis_Diazepine Intramolecular Cyclization

Caption: Proposed pathway to fused bis-diazepine systems.

Quantitative Data Summary

The following table summarizes hypothetical reaction conditions and yields for the proposed applications of this compound. These values are extrapolated from known reactions of similar 1,3-dicarbonyl compounds and should be considered as starting points for optimization.

Product ClassReagentsSolventCatalyst/ConditionsReaction Time (h)Hypothetical Yield (%)
Bis-PyrazolesHydrazine hydrate (2.2 eq.)EthanolAcetic acid (cat.)685
Phenylhydrazine (2.2 eq.)TolueneReflux1278
Bis-PyrimidinesUrea (2.5 eq.)EthanolSodium ethoxide2475
Thiourea (2.5 eq.)EthanolSodium ethoxide2480
Fused Diazepineso-Phenylenediamine (2.2 eq.)Acetic AcidReflux1865
1,2-Diaminonaphthalene (2.2 eq.)DMF100 °C2460

Experimental Protocols

Protocol 1: Synthesis of a Bis-Pyrazole Derivative

Objective: To synthesize a bis-pyrazole from this compound and hydrazine hydrate.

Materials:

  • This compound (1.0 g, 5.88 mmol)

  • Hydrazine hydrate (0.65 mL, 12.94 mmol, 2.2 eq.)

  • Glacial acetic acid (0.1 mL)

  • Ethanol (20 mL)

Procedure:

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in ethanol.

  • Add glacial acetic acid to the solution.

  • Slowly add hydrazine hydrate dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product is expected to precipitate out of the solution. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by vacuum filtration and wash with cold ethanol.

  • Dry the product in a vacuum oven.

  • Characterize the product by NMR, IR, and Mass Spectrometry.

Protocol 2: Synthesis of a Bis-Pyrimidine Derivative

Objective: To synthesize a bis-pyrimidine from this compound and urea.

Materials:

  • This compound (1.0 g, 5.88 mmol)

  • Urea (0.88 g, 14.7 mmol, 2.5 eq.)

  • Sodium ethoxide (21% solution in ethanol, 5.0 mL)

  • Absolute ethanol (25 mL)

Procedure:

  • To a solution of sodium ethoxide in absolute ethanol in a 100 mL round-bottom flask, add this compound and urea.

  • Stir the mixture at room temperature for 30 minutes.

  • Heat the mixture to reflux and maintain for 24 hours.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with dilute hydrochloric acid to pH 7.

  • The precipitated solid is collected by filtration, washed with water, and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture).

  • Dry the purified product under vacuum.

  • Characterize the product by appropriate spectroscopic methods.

Protocol 3: Synthesis of a Fused Bis-1,5-Benzodiazepine Analog

Objective: To synthesize a fused bis-diazepine system from this compound and o-phenylenediamine.

Materials:

  • This compound (1.0 g, 5.88 mmol)

  • o-Phenylenediamine (1.40 g, 12.94 mmol, 2.2 eq.)

  • Glacial acetic acid (15 mL)

Procedure:

  • In a 50 mL round-bottom flask, suspend this compound and o-phenylenediamine in glacial acetic acid.

  • Heat the mixture to reflux with constant stirring for 18 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution.

  • The precipitated solid is collected by vacuum filtration and washed thoroughly with water.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the final product by spectroscopic analysis.

Conclusion

This compound holds significant potential as a versatile building block in organic synthesis, particularly for the construction of novel bis-heterocyclic and fused-ring systems. The protocols and applications outlined in this document provide a solid starting point for the exploration of its chemistry. Researchers are encouraged to adapt and optimize these methodologies to unlock the full synthetic potential of this intriguing tetraketone. Further investigations into its reactivity could lead to the discovery of new transformations and the synthesis of molecules with unique biological and material properties.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Tetracycline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetracyclines are a class of broad-spectrum antibiotics widely used in human and veterinary medicine. Their analysis is crucial for quality control in pharmaceutical formulations, monitoring of residues in food products, and in pharmacokinetic studies.[1] High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of tetracyclines due to its high resolution, sensitivity, and accuracy.[2][3] This application note provides a detailed protocol for the analysis of tetracycline using a reversed-phase HPLC (RP-HPLC) method with UV detection.

Principle

This method utilizes RP-HPLC to separate tetracycline from potential impurities and degradation products. The separation is achieved on a C18 stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier. Detection is performed using a UV-vis detector at a wavelength where tetracycline exhibits strong absorbance. Quantification is based on the comparison of the peak area of the analyte in a sample to that of a known standard.[4]

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-vis or photodiode array (PDA) detector is suitable for this analysis.

Table 1: HPLC Instrumentation and Conditions

ParameterValueReference
HPLC System Isocratic or Gradient HPLC System[5][6]
Column C18, 250 mm x 4.6 mm, 5 µm[7]
Mobile Phase Acetonitrile: 0.025 M KH2PO4 (pH 3.49) (60:40, v/v)[8]
Flow Rate 1.0 mL/min[8][9]
Column Temp. 35 °C
Injection Vol. 20 µL[10]
Detector UV-Vis or PDA
Wavelength 280 nm[2]
Reagents and Standards
  • Tetracycline hydrochloride reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

Standard Solution Preparation
  • Stock Standard Solution (1000 µg/mL): Accurately weigh about 25 mg of tetracycline hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix.

  • For Pharmaceutical Formulations (Tablets/Capsules):

    • Weigh and finely powder the contents of not fewer than 20 tablets/capsules.

    • Accurately weigh a portion of the powder equivalent to 25 mg of tetracycline into a 25 mL volumetric flask.

    • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to dissolve the drug.

    • Dilute to volume with the mobile phase and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[2]

  • For Biological Fluids (e.g., Plasma, Urine):

    • To 1 mL of the biological fluid, add 2 mL of acetonitrile to precipitate proteins.[11]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter prior to injection.

Method Validation

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterProcedureAcceptance CriteriaReference
Linearity Analyze a series of at least five concentrations of the standard solution.Correlation coefficient (r²) > 0.999[12]
Precision Analyze six replicate injections of the same standard solution (repeatability) and analyze on different days (intermediate precision).Relative Standard Deviation (RSD) < 2%[13]
Accuracy Perform recovery studies by spiking a known amount of standard into a placebo or sample matrix at three different concentration levels.Recovery between 98% and 102%[13]
LOD Determined based on the signal-to-noise ratio (S/N) of 3:1.-[7]
LOQ Determined based on the signal-to-noise ratio (S/N) of 10:1.-[7]

Table 3: Representative Quantitative Data for Method Validation

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Precision (RSD) < 1.5%
Accuracy (Recovery) 99.5% - 101.2%
LOD 0.05 µg/mL
LOQ 0.15 µg/mL

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of tetracycline.

G cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Chromatogram Chromatogram Generation Data_Acquisition->Chromatogram Quantification Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: Workflow for Tetracycline HPLC Analysis.

Mechanism of Action of Tetracycline

Tetracyclines exert their antibacterial effect by inhibiting protein synthesis in bacteria. The following diagram depicts this signaling pathway.

cluster_ribosome Bacterial Ribosome (70S) cluster_50S 50S Subunit cluster_30S 30S Subunit P_site P site A_site A site Protein_Synthesis Protein Synthesis (Elongation) mRNA mRNA Tetracycline Tetracycline Tetracycline->A_site Binds to 30S subunit Inhibition Inhibition tRNA Aminoacyl-tRNA tRNA->A_site Blocked Inhibition->Protein_Synthesis

Caption: Tetracycline's Inhibition of Bacterial Protein Synthesis.

References

Application Notes and Protocols for the GC-MS Analysis of Polycarbonyl Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of polycarbonyl compounds using Gas Chromatography-Mass Spectrometry (GC-MS). It is intended to guide researchers, scientists, and drug development professionals in the accurate quantification and identification of these reactive species in various matrices.

Introduction to Polycarbonyl Compounds and their Significance

Polycarbonyl compounds, particularly α-dicarbonyls such as glyoxal, methylglyoxal, and diacetyl, are highly reactive molecules formed during the Maillard reaction and lipid peroxidation. Their accumulation in biological systems and food products is a growing concern due to their role in the formation of Advanced Glycation End-products (AGEs). AGEs are implicated in the pathogenesis of various chronic diseases, including diabetes, cardiovascular disease, and neurodegenerative disorders. Therefore, sensitive and reliable analytical methods for the determination of polycarbonyl compounds are crucial for both food safety and clinical research.

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polycarbonyls by GC-MS is challenging due to their high reactivity, low volatility, and thermal instability. To overcome these limitations, a derivatization step is essential to convert the polar polycarbonyls into more stable and volatile derivatives suitable for GC-MS analysis.

Experimental Protocols

Derivatization: A Critical Step for GC-MS Analysis

Derivatization is a mandatory step for the successful analysis of polycarbonyl compounds by GC-MS. This process involves a chemical reaction to modify the analyte, making it more amenable to chromatographic separation and detection. The most common derivatization reagent for α-dicarbonyl compounds is o-phenylenediamine (oPD), which reacts with the dicarbonyl moiety to form stable and volatile quinoxaline derivatives.

Other derivatization reagents include O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) and 2,4,6-trichlorophenylhydrazine (TCPH). The choice of derivatization agent can depend on the specific polycarbonyl compounds of interest and the sample matrix.

Protocol 1: Analysis of α-Dicarbonyls in Aqueous Samples (e.g., Beverages, Biological Fluids) using o-Phenylenediamine Derivatization

This protocol is adapted for the analysis of glyoxal, methylglyoxal, and diacetyl in aqueous matrices.

2.2.1. Materials and Reagents

  • o-Phenylenediamine (oPD) solution (e.g., 1% w/v in methanol or water)

  • Internal Standard (IS) solution (e.g., 2,3-dimethylquinoxaline in a suitable solvent)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Standard solutions of glyoxal, methylglyoxal, and diacetyl

  • pH adjustment solutions (e.g., HCl, NaOH)

2.2.2. Sample Preparation and Derivatization

  • Sample Collection: Collect the aqueous sample (e.g., 5 mL of beverage or diluted biological fluid).

  • Internal Standard Addition: Add a known amount of the internal standard solution to the sample.

  • pH Adjustment: Adjust the pH of the sample to approximately 7.0-8.0 using HCl or NaOH.

  • Derivatization Reaction: Add the o-phenylenediamine solution to the sample. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific duration (e.g., 1-2 hours) with constant stirring.

  • Cooling: After the reaction, cool the sample to room temperature.

2.2.3. Extraction of Derivatives

  • Salting Out: Add NaCl to the derivatized sample to increase the ionic strength and improve extraction efficiency.

  • Solvent Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 5 mL of dichloromethane). Vortex or shake vigorously for several minutes.

  • Phase Separation: Allow the layers to separate. The organic layer containing the quinoxaline derivatives will be at the bottom (for dichloromethane).

  • Collection: Carefully collect the organic layer. Repeat the extraction process one or two more times with fresh solvent.

  • Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

2.2.4. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

  • Injection Volume: 1 µL (splitless mode)

  • Inlet Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and Scan mode for qualitative identification.

Target Ions for SIM Mode:

CompoundDerivativeTarget Ion (m/z)Qualifier Ions (m/z)
GlyoxalQuinoxaline130103, 76
Methylglyoxal2-Methylquinoxaline144117, 90
Diacetyl2,3-Dimethylquinoxaline158131, 104
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS for Volatile Carbonyls

This protocol is suitable for the analysis of volatile carbonyl compounds in various matrices, including food and environmental samples.

2.3.1. Materials and Reagents

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Derivatization reagent (e.g., PFBHA)

  • Internal Standard solution

  • Sodium chloride (NaCl)

2.3.2. Sample Preparation and Derivatization

  • Sample Placement: Place a known amount of the sample (liquid or solid) into a headspace vial.

  • Internal Standard and Derivatization Agent: Add the internal standard and the derivatization reagent to the vial.

  • Salting Out: Add NaCl to enhance the release of volatile compounds into the headspace.

  • Incubation: Seal the vial and incubate at a specific temperature (e.g., 60°C) for a set time (e.g., 30 minutes) to allow for derivatization and equilibration of the headspace.

2.3.3. HS-SPME and GC-MS Analysis

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 20-30 minutes) to adsorb the derivatized analytes.

  • Desorption: Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption of the analytes onto the column.

  • GC-MS Conditions: Follow a similar GC-MS program as described in Protocol 1, with adjustments to the temperature program as needed for the specific analytes.

Data Presentation: Quantitative Performance

The following tables summarize the quantitative performance data for the GC-MS analysis of key polycarbonyl compounds from various studies.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for α-Dicarbonyl Compounds

CompoundMatrixDerivatization ReagentLODLOQReference
GlyoxalRed Ginseng ProductsoPD1.30 µg/L4.33 µg/L[1]
MethylglyoxalRed Ginseng ProductsoPD1.86 µg/L6.20 µg/L[1]
DiacetylRed Ginseng ProductsoPD1.45 µg/L4.82 µg/L[1]
GlyoxalAlcoholic BeveragesTFEH-3.6 µg/kg[2]
MethylglyoxalAlcoholic BeveragesTFEH-2.1 µg/kg[2]
DiacetylFlavoring CompoundsoPD5-10 ng/sample-[3]
2,3-PentanedioneFlavoring CompoundsoPD5-10 ng/sample-[3]
2,3-HexanedioneFlavoring CompoundsoPD5-10 ng/sample-[3]

Table 2: Linearity and Recovery Data

CompoundMatrixLinearity RangeRecovery (%)Reference
GlyoxalRed Ginseng Concentrate5-500 µg/L>0.9992.4-103.9[1]
MethylglyoxalRed Ginseng Concentrate5-500 µg/L>0.9992.4-103.9[1]
DiacetylRed Ginseng Concentrate5-500 µg/L>0.9992.4-103.9[1]
GlyoxalRed Ginseng Juice5-500 µg/L>0.9999.4-110.7[1]
MethylglyoxalRed Ginseng Juice5-500 µg/L>0.9999.4-110.7[1]
DiacetylRed Ginseng Juice5-500 µg/L>0.9999.4-110.7[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for the GC-MS analysis of polycarbonyl compounds.

GCMS_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Aqueous or Solid Sample Add_IS Add Internal Standard Sample->Add_IS Adjust_pH Adjust pH Add_IS->Adjust_pH Add_Deriv_Reagent Add Derivatization Reagent Adjust_pH->Add_Deriv_Reagent Incubate Incubate (Heat & Stir) Add_Deriv_Reagent->Incubate LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Incubate->LLE for LLE HSSPM Headspace SPME Incubate->HSSPM for HS-SPME Dry_Extract Dry Extract (Anhydrous Na₂SO₄) LLE->Dry_Extract GCMS_Analysis GC-MS Analysis HSSPM->GCMS_Analysis Concentrate Concentrate Extract Dry_Extract->Concentrate Concentrate->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: General workflow for GC-MS analysis of polycarbonyls.

Signaling Pathway: AGE-RAGE Axis

This diagram illustrates the signaling pathway initiated by the binding of Advanced Glycation End-products (AGEs), formed from polycarbonyl compounds, to the Receptor for Advanced Glycation End-products (RAGE). This pathway is highly relevant to drug development professionals as it is implicated in various pathologies.

RAGE_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AGEs AGEs (from Polycarbonyls) RAGE RAGE Receptor AGEs->RAGE Binding ROS Increased ROS (Oxidative Stress) RAGE->ROS NFkB NF-κB Activation RAGE->NFkB MAPK MAPK Activation RAGE->MAPK ROS->NFkB ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->ProInflammatory Gene_Expression Altered Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression

References

Application Notes and Protocols for Investigating the Biological Activity of Tetraketone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies used to investigate the biological activities of tetraketone derivatives, a class of compounds showing promise in various therapeutic areas. The protocols detailed below, alongside data presentation and pathway visualizations, are intended to guide researchers in the effective evaluation of these compounds.

Overview of Tetraketone Derivatives' Biological Activities

Tetraketone derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. These compounds, characterized by a core structure containing four keto groups, have demonstrated potential as anti-inflammatory, antioxidant, and anticancer agents. Their mechanism of action is often attributed to their ability to modulate various enzymatic activities and signaling pathways.

Quantitative Data Summary

The following tables summarize the reported biological activities of various tetraketone derivatives, providing a comparative analysis of their potency.

Table 1: Lipoxygenase Inhibitory Activity of Tetraketone Derivatives

Compound IDStructure/SubstituentsIC50 (µM)Reference Compound (IC50, µM)Source
19 Specific substituent details not fully available in the source7.8Baicalein (22.4)[1][2]
22 Specific substituent details not fully available in the source12.5Baicalein (22.4)[1][2]
3 Specific substituent details not fully available in the source16.3Baicalein (22.4)[1][2]
11 Specific substituent details not fully available in the source17.5Baicalein (22.4)[1][2]
8 Specific substituent details not fully available in the source21.3Baicalein (22.4)[1][2]

Table 2: Antioxidant Activity of Tetraketone Derivatives

Compound IDAssayIC50 (µM)Reference Compound (IC50, µM)Source
19 DPPH radical scavenging33.6Standard antioxidant (44.7)[2]

Experimental Protocols

Detailed protocols for key biological assays are provided below to ensure reproducibility and standardization of results.

Lipoxygenase Inhibition Assay

This assay is used to determine the ability of tetraketone derivatives to inhibit the lipoxygenase enzyme, which is involved in inflammatory pathways.

Materials:

  • Soybean lipoxygenase (LOX)

  • Linoleic acid (substrate)

  • Sodium phosphate buffer (0.1 M, pH 8.0)

  • Test tetraketone derivatives

  • Reference inhibitor (e.g., Baicalein)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a working solution of soybean lipoxygenase in sodium phosphate buffer.

  • Prepare various concentrations of the test tetraketone derivatives and the reference inhibitor in a suitable solvent (e.g., DMSO).

  • In a cuvette, mix 160 µL of sodium phosphate buffer, 10 µL of the test compound solution (or reference/solvent control), and 20 µL of the lipoxygenase solution.

  • Incubate the mixture at 25°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the linoleic acid substrate solution.

  • Immediately measure the change in absorbance at 234 nm over a period of 6 minutes using a UV-Vis spectrophotometer. The rate of reaction is proportional to the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the solvent control.

  • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the compound concentration.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the antioxidant potential of tetraketone derivatives by measuring their ability to scavenge the stable free radical DPPH.

Materials:

  • DPPH solution (0.1 mM in methanol or ethanol)

  • Test tetraketone derivatives

  • Reference antioxidant (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol

  • 96-well microplate reader or spectrophotometer

Procedure:

  • Prepare serial dilutions of the test tetraketone derivatives and the reference antioxidant in methanol or ethanol.

  • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

  • Add an equal volume of the DPPH working solution to each well to initiate the reaction. Include a control with only the solvent and DPPH solution.

  • Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

  • Measure the absorbance of each well at 517 nm.

  • The scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is commonly used to evaluate the anticancer potential of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test tetraketone derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the tetraketone derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • After the treatment period, remove the medium and add fresh medium containing MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.

  • Carefully remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

  • The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be determined from the dose-response curve.

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key concepts and workflows relevant to the investigation of tetraketone derivatives.

Lipoxygenase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Lipoxygenase Solution mix Mix Enzyme, Buffer, and Compound prep_enzyme->mix prep_substrate Prepare Linoleic Acid add_substrate Add Substrate prep_substrate->add_substrate prep_compounds Prepare Tetraketone Derivatives prep_compounds->mix incubate Incubate (25°C, 10 min) mix->incubate incubate->add_substrate measure Measure Absorbance (234 nm) add_substrate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 calc_inhibition->calc_ic50

Caption: Workflow for the Lipoxygenase Inhibition Assay.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis prep_dpph Prepare DPPH Solution mix Mix Sample and DPPH prep_dpph->mix prep_samples Prepare Tetraketone Samples prep_samples->mix incubate Incubate in Dark (30 min) mix->incubate read_abs Read Absorbance (517 nm) incubate->read_abs calculate Calculate % Scavenging read_abs->calculate determine_ic50 Determine IC50 calculate->determine_ic50

Caption: Workflow for the DPPH Radical Scavenging Assay.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκBα Degradation Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Stimuli->IKK Activates DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Initiates

Caption: Canonical NF-κB Signaling Pathway in Inflammation.

Conclusion

These application notes and protocols provide a foundational framework for the biological evaluation of tetraketone derivatives. By employing these standardized methods, researchers can generate reliable and comparable data to further elucidate the therapeutic potential of this promising class of compounds. It is anticipated that such investigations will pave the way for the discovery of novel therapeutic agents for a range of diseases, including inflammatory disorders and cancer.

References

Application Notes and Protocols: Octane-2,4,5,7-tetrone as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a significant lack of published research on the coordination chemistry of Octane-2,4,5,7-tetrone. The following application notes and protocols are based on the well-established chemistry of analogous β-diketone and polydentate keto-ligands, such as acetylacetone. These protocols should be considered as a starting point and will require optimization for this compound.

Introduction to this compound as a Potential Ligand

This compound is a polycarbonyl compound with the potential to act as a versatile chelating ligand in coordination chemistry. Its structure, featuring four keto groups, suggests the possibility of multiple coordination modes, potentially leading to the formation of stable mono- and polynuclear metal complexes. The electron-donating oxygen atoms can coordinate to a central metal ion, forming stable chelate rings. This chelation effect is known to enhance the stability of the resulting metal complexes.[1]

The coordination chemistry of related β-diketones is extensive, with their metal complexes finding applications in catalysis, materials science, and medicine.[2][3] By analogy, metal complexes of this compound may exhibit interesting magnetic, electronic, and biological properties. The extended conjugation and multiple binding sites in this tetraketone could lead to novel complex geometries and reactivities.

Potential Applications in Drug Development

Metal complexes are increasingly being investigated as therapeutic agents due to their unique properties that are distinct from purely organic molecules.[4] The coordination of a metal ion to an organic ligand can enhance the biological activity of the ligand, and the metal center itself can be a key component of the therapeutic action.[4]

Potential applications of this compound metal complexes in drug development include:

  • Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands.[2] Chelation can increase the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

  • Anticancer Agents: The design of metal-based anticancer drugs is a burgeoning field. The diverse coordination geometries and redox properties of transition metal complexes offer opportunities for novel mechanisms of action against cancer cells.[2]

  • Catalytic Drugs: Metal complexes can be designed to catalyze specific reactions within a biological environment, offering a targeted approach to therapy.

Data Presentation: Properties of Analogous β-Diketonate Complexes

Due to the absence of specific data for this compound complexes, the following tables summarize representative data for well-characterized transition metal complexes of the analogous ligand, acetylacetone (acac). This data can serve as a benchmark for the characterization of novel this compound complexes.

Table 1: Spectroscopic Data for Selected Metal-Acetylacetonate Complexes

ComplexMetal Ionν(C=O) (cm⁻¹)ν(M-O) (cm⁻¹)Electronic Transitions (nm)
[Cr(acac)₃]Cr(III)~1578~4604A2g → 4T2g, 4A2g → 4T1g
[Mn(acac)₃]Mn(III)~1575~4655Eg → 5T2g
[Fe(acac)₃]Fe(III)~1570~435Ligand to Metal Charge Transfer
[Co(acac)₂]Co(II)~1595~4224T1g → 4T2g, 4T1g → 4A2g
[Ni(acac)₂]Ni(II)~1597~4523A2g → 3T2g, 3A2g → 3T1g
[Cu(acac)₂]Cu(II)~1578~4552Eg → 2T2g

Table 2: Magnetic Moments of Selected Metal-Acetylacetonate Complexes

ComplexMetal Iond-electron ConfigurationMagnetic Moment (μB)Geometry
[Cr(acac)₃]Cr(III)~3.8Octahedral
[Mn(acac)₃]Mn(III)d⁴ (high spin)~4.9Octahedral
[Fe(acac)₃]Fe(III)d⁵ (high spin)~5.9Octahedral
[Co(acac)₂]Co(II)d⁷ (high spin)~4.8 - 5.2Octahedral
[Ni(acac)₂]Ni(II)d⁸~3.2Polymeric Octahedral
[Cu(acac)₂]Cu(II)d⁹~1.9Square Planar

Experimental Protocols (Adaptable for this compound)

The following are generalized protocols for the synthesis and characterization of transition metal complexes with β-diketone ligands. These should be adapted and optimized for use with this compound.

General Synthesis of a Metal(II) Complex of this compound

Materials:

  • This compound

  • Metal(II) salt (e.g., chloride, acetate, or sulfate salt of Cu(II), Ni(II), Co(II), etc.)

  • Solvent (e.g., ethanol, methanol, or a mixture with water)

  • Base (e.g., sodium hydroxide, sodium acetate, or ammonia solution)

Procedure:

  • Dissolve a stoichiometric amount of this compound in a suitable solvent. Gentle heating may be required.

  • In a separate flask, dissolve the metal(II) salt in the same or a miscible solvent.

  • Slowly add the ligand solution to the metal salt solution with constant stirring.

  • Add a base dropwise to the reaction mixture to facilitate the deprotonation of the ligand and promote complex formation. The optimal pH will need to be determined experimentally.

  • A precipitate should form upon addition of the base. Continue stirring the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 1-3 hours) to ensure complete reaction.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration (e.g., using a Büchner funnel).

  • Wash the precipitate with cold solvent to remove any unreacted starting materials and byproducts.

  • Dry the product in a desiccator or under vacuum.

Characterization of the Metal Complex

4.2.1. Infrared (IR) Spectroscopy

  • Objective: To confirm the coordination of the ligand to the metal ion.

  • Procedure: Record the IR spectrum of the free ligand and the synthesized metal complex.

  • Expected Observations: A shift in the carbonyl (C=O) stretching frequency to a lower wavenumber in the complex compared to the free ligand, indicating coordination through the oxygen atoms. The appearance of a new band in the low-frequency region (typically 400-600 cm⁻¹) can be attributed to the M-O stretching vibration.[5]

4.2.2. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To study the electronic transitions in the complex.

  • Procedure: Dissolve the complex in a suitable solvent and record its UV-Vis spectrum.

  • Expected Observations: The spectrum may show bands corresponding to d-d transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. The position and intensity of these bands provide information about the geometry and electronic structure of the complex.[5]

4.2.3. Molar Conductivity Measurements

  • Objective: To determine the electrolytic nature of the complex.

  • Procedure: Measure the molar conductivity of a dilute solution of the complex in a suitable solvent (e.g., DMF or DMSO).

  • Expected Observations: The measured value can indicate whether the complex is an electrolyte or a non-electrolyte, providing insight into its structure in solution.

4.2.4. Magnetic Susceptibility Measurements

  • Objective: To determine the magnetic moment of the complex.

  • Procedure: Measure the magnetic susceptibility of the solid complex at room temperature using a Gouy balance or a SQUID magnetometer.

  • Expected Observations: The effective magnetic moment can be calculated from the magnetic susceptibility data. This value provides information about the number of unpaired electrons in the metal center and its spin state, which is indicative of the coordination environment.[5]

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Reaction Reaction Mixture Ligand->Reaction Metal_Salt Metal(II) Salt Metal_Salt->Reaction Solvent Solvent Solvent->Reaction Base Base Base->Reaction Precipitate Precipitate Formation Reaction->Precipitate Filtration Filtration & Washing Precipitate->Filtration Drying Drying Filtration->Drying Product Metal Complex Drying->Product IR IR Spectroscopy Product->IR UV_Vis UV-Vis Spectroscopy Product->UV_Vis Conductivity Molar Conductivity Product->Conductivity Magnetic Magnetic Susceptibility Product->Magnetic Structure Structural & Spectroscopic Data IR->Structure UV_Vis->Structure Conductivity->Structure Magnetic->Structure

Caption: General workflow for the synthesis and characterization of metal complexes.

Drug_Development_Pathway Ligand_Design Ligand Design (this compound) Complex_Synthesis Metal Complex Synthesis Ligand_Design->Complex_Synthesis Screening Biological Screening (Antimicrobial, Anticancer) Complex_Synthesis->Screening Hit_Compound Hit Compound Identification Screening->Hit_Compound Lead_Optimization Lead Optimization (Structure-Activity Relationship) Hit_Compound->Lead_Optimization Preclinical_Studies Preclinical Studies (In vitro & In vivo) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials

Caption: Conceptual pathway for drug development using metal complexes.

References

Green Synthesis Strategies for 1,3,5,7-Tetracarbonyl Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the green synthesis of 1,3,5,7-tetracarbonyl compounds. These approaches prioritize the use of environmentally benign solvents, catalyst-free conditions, and energy-efficient methods such as microwave and ultrasound irradiation. The methodologies outlined here aim to reduce waste, minimize the use of hazardous substances, and improve reaction efficiency, aligning with the core principles of green chemistry.

Introduction to Green Synthesis Approaches

The synthesis of 1,3,5,7-tetracarbonyl compounds, valuable building blocks in organic synthesis, has traditionally relied on methods that often involve harsh reaction conditions, hazardous solvents, and stoichiometric amounts of reagents. Green chemistry offers a paradigm shift, focusing on the development of more sustainable and environmentally friendly synthetic routes. Key green approaches applicable to the synthesis of these polycarbonyl compounds include:

  • Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available.

  • Catalyst-Free Reactions: Designing reactions that proceed efficiently without the need for a catalyst simplifies purification and reduces waste.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, increase yields, and enhance product selectivity.[1]

  • Ultrasound-Assisted Synthesis: Sonication provides a mechanical energy source that can promote reactions, increase mass transfer, and lead to higher yields in shorter times.[2]

  • Multicomponent and Domino Reactions: These one-pot strategies increase synthetic efficiency by forming multiple bonds in a single operation, reducing the need for intermediate isolation and purification steps.[3]

This document details protocols for several of these green synthetic methods.

Application Note 1: Catalyst-Free Synthesis of Tetraketones in Water

A highly effective and environmentally friendly approach for the synthesis of tetraketones, which are structurally analogous to 1,3,5,7-tetracarbonyl compounds, involves a tandem Knoevenagel condensation and Michael addition in water.[4] This method obviates the need for any catalyst, as water itself can facilitate the reaction through hydrogen bonding.[4] The simple procedure, ease of work-up, and high yields make this an attractive green alternative to conventional methods.

General Reaction Scheme:
  • 2 molecules of a 1,3-dicarbonyl compound react with 1 molecule of an aldehyde.

Application Note 2: Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions.[5] The rapid heating and localized superheating effects of microwaves can lead to significant rate enhancements and improved yields compared to conventional heating.[1] This technology is particularly well-suited for the synthesis of 1,3,5,7-tetracarbonyl compounds, where it can drive the condensation reactions to completion in a fraction of the time. Solvent-free conditions or the use of green solvents like water or ethanol can further enhance the green credentials of this method.

Application Note 3: Ultrasound-Assisted Multicomponent Synthesis

Ultrasound irradiation has been successfully employed to promote a variety of organic reactions, including the synthesis of heterocyclic compounds through multicomponent reactions in water.[6] The cavitation effects generated by ultrasound can enhance reaction rates and yields.[2] This approach can be adapted for the one-pot synthesis of 1,3,5,7-tetracarbonyl compounds from simple precursors, offering a rapid and efficient green synthetic route.

Quantitative Data Summary

The following table summarizes the quantitative data from representative green synthesis protocols for tetraketone compounds, which serve as a model for the synthesis of 1,3,5,7-tetracarbonyls.

MethodCatalystSolventTemperature (°C)TimeYield (%)Reference
Tandem Knoevenagel/MichaelNoneWaterReflux2-4 h64-99[4]
Microwave-AssistedNoneNone1205-10 minHighAdapted from[5]
Ultrasound-AssistedNoneWater500.5-1.5 hHighAdapted from[6]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of a 1,3,5,7-Tetracarbonyl Analogue (Tetraketone) in Water[4]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Cyclic 1,3-diketone (e.g., dimedone)

  • Distilled water

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and hot plate

  • Buchner funnel and filter paper

  • Ethanol for recrystallization

Procedure:

  • In a round-bottom flask, combine the aromatic aldehyde (1 mmol) and the cyclic 1,3-diketone (2 mmol).

  • Add distilled water (10 mL) to the flask.

  • Heat the mixture to reflux with stirring for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The solid product will precipitate out of the solution.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold distilled water.

  • Recrystallize the crude product from ethanol to obtain the pure tetraketone.

Protocol 2: Proposed Microwave-Assisted Synthesis of a 1,3,5,7-Tetracarbonyl Compound

Materials:

  • Malonyl chloride derivative (1 mmol)

  • 1,3-Bis(trimethylsilyloxy)-1,3-butadiene derivative (1 mmol)

  • Microwave reactor with a sealed vessel

  • Magnetic stirrer

  • Appropriate "green" solvent (e.g., water, ethanol, or solvent-free)

  • Silica gel for column chromatography

Procedure:

  • In a microwave-safe sealed vessel, combine the malonyl chloride derivative (1 mmol) and the 1,3-bis(trimethylsilyloxy)-1,3-butadiene derivative (1 mmol).

  • If using a solvent, add 5 mL of the chosen green solvent.

  • Place the sealed vessel in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for a short duration (e.g., 5-15 minutes). The reaction parameters may need to be optimized.

  • After the reaction is complete, cool the vessel to room temperature.

  • If a precipitate has formed, collect it by filtration.

  • If the product is in solution, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Proposed Ultrasound-Assisted Synthesis of a 1,3,5,7-Tetracarbonyl Compound

Materials:

  • Malonyl chloride derivative (1 mmol)

  • 1,3-Bis(trimethylsilyloxy)-1,3-butadiene derivative (1 mmol)

  • Water or another suitable green solvent

  • Ultrasonic bath or probe sonicator

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add the malonyl chloride derivative (1 mmol) and the 1,3-bis(trimethylsilyloxy)-1,3-butadiene derivative (1 mmol).

  • Add the green solvent (10 mL).

  • Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the reaction mixture.

  • Sonicate the mixture at a specific frequency and power (e.g., 40 kHz) at a controlled temperature (e.g., 50 °C) for 30-90 minutes.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, work up the reaction as described in Protocol 2 (steps 6-8).

Visualizations

G cluster_workflow Catalyst-Free Synthesis Workflow start Start reactants Mix Aldehyde and 1,3-Diketone in Water start->reactants reflux Reflux with Stirring (2-4 hours) reactants->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitates cool->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash recrystallize Recrystallize from Ethanol wash->recrystallize product Pure Tetraketone recrystallize->product

Caption: Workflow for the catalyst-free synthesis of tetraketones in water.

G cluster_pathway Proposed Microwave-Assisted Synthesis reactants Malonyl Chloride Derivative + 1,3-Bis(trimethylsilyloxy)-1,3-butadiene (in sealed vessel) microwave Microwave Irradiation (e.g., 120°C, 5-15 min) reactants->microwave workup Cooling and Work-up (Filtration or Solvent Removal) microwave->workup purification Column Chromatography workup->purification product Pure 1,3,5,7-Tetracarbonyl Compound purification->product

Caption: Proposed workflow for microwave-assisted synthesis.

G cluster_pathway Proposed Ultrasound-Assisted Synthesis reactants Malonyl Chloride Derivative + 1,3-Bis(trimethylsilyloxy)-1,3-butadiene (in green solvent) ultrasound Sonication (e.g., 40 kHz, 50°C, 30-90 min) reactants->ultrasound workup Work-up (Filtration or Solvent Removal) ultrasound->workup purification Column Chromatography workup->purification product Pure 1,3,5,7-Tetracarbonyl Compound purification->product

Caption: Proposed workflow for ultrasound-assisted synthesis.

References

Troubleshooting & Optimization

Common side products in the synthesis of Octane-2,4,5,7-tetrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Octane-2,4,5,7-tetrone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the identification and mitigation of common side products.

Issue Potential Cause Recommended Solution
Low Yield of this compound - Self-condensation of acetone: Acetone can react with itself in the presence of a base to form byproducts such as diacetone alcohol and mesityl oxide.[1][2] - Decomposition of diethyl oxalate: The ester may decompose upon heating or in the presence of moisture.[3][4][5] - Sub-optimal reaction temperature: Incorrect temperature can favor side reactions over the desired product formation.- Slowly add acetone to the reaction mixture containing sodium ethoxide and diethyl oxalate to maintain a low concentration of free acetone. - Ensure all reagents and solvents are anhydrous. - Perform the reaction at the recommended temperature, avoiding excessive heating.
Presence of a viscous, oily byproduct - Acetone self-condensation products: Higher molecular weight products from acetone self-condensation, such as isophorone, can appear as viscous oils.[2]- Use a molar excess of diethyl oxalate relative to acetone to favor the Claisen condensation. - Maintain a lower reaction temperature to disfavor the aldol condensation pathway.
Formation of a white precipitate other than the product - Hydrolysis of sodium ethoxide: Exposure of sodium ethoxide to moisture will produce sodium hydroxide, which is less soluble in some organic solvents. - Formation of sodium salts of side products: Acidic side products can be deprotonated by the base to form insoluble salts.- Use freshly prepared or properly stored anhydrous sodium ethoxide. - Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
Difficult purification of the final product - Presence of multiple side products: A mixture of side products with similar polarities to the desired tetrone can complicate purification by chromatography or recrystallization.- Optimize reaction conditions (stoichiometry, temperature, reaction time) to minimize the formation of side products. - Consider alternative purification techniques such as fractional crystallization or preparative HPLC.
Inconsistent reaction outcomes - Variability in reagent quality: The purity and dryness of acetone, diethyl oxalate, and sodium ethoxide are critical.- Use high-purity, anhydrous reagents. Redistill acetone and diethyl oxalate if necessary. - Standardize the preparation and handling of the sodium ethoxide solution.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most prevalent side products arise from the self-condensation of acetone. Under basic conditions, acetone can undergo an aldol condensation with itself to form diacetone alcohol, which can then dehydrate to form mesityl oxide.[1] Further condensation can lead to the formation of isophorone and other higher molecular weight adducts.[2]

Q2: How can I minimize the self-condensation of acetone?

A2: To minimize the self-condensation of acetone, it is crucial to control the reaction conditions. Key strategies include:

  • Slow addition of acetone: Adding the acetone dropwise to the reaction mixture containing the base and diethyl oxalate ensures that the concentration of the acetone enolate is kept low, thereby reducing the rate of self-condensation.

  • Molar ratio of reactants: Using a slight excess of diethyl oxalate compared to acetone can favor the reaction of the acetone enolate with the diethyl oxalate.

  • Temperature control: Maintaining a low reaction temperature generally disfavors the kinetics of the acetone self-condensation reaction.

Q3: My diethyl oxalate appears cloudy. Can I still use it?

A3: Cloudiness in diethyl oxalate may indicate the presence of moisture, which can lead to its hydrolysis to oxalic acid and ethanol.[4][6] This will reduce the yield of the desired product and can introduce unwanted byproducts. It is recommended to use dry, clear diethyl oxalate. If necessary, it can be dried over a suitable drying agent and redistilled before use.

Q4: What is the role of sodium ethoxide in this reaction?

A4: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of acetone, forming a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate in a Claisen condensation mechanism.[7][8][9]

Q5: Can I use a different base for this synthesis?

A5: While other strong bases like sodium hydride or lithium diisopropylamide (LDA) can also generate the acetone enolate, sodium ethoxide is commonly used.[10] Using a different base may alter the reaction kinetics and the profile of side products. If considering an alternative base, it is important to perform small-scale optimization experiments first.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is a general guideline. Researchers should consult peer-reviewed literature for specific and validated procedures.

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

  • Base Formation: Carefully add sodium metal to the ethanol to generate a solution of sodium ethoxide.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled to the desired temperature (typically 0-10 °C), add diethyl oxalate to the flask.

  • Addition of Acetone: Slowly add anhydrous acetone dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours. Maintain the temperature throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at the specified temperature for the recommended duration.

  • Workup: Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄).

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., anhydrous MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

Side_Product_Formation cluster_reactants Reactants & Conditions cluster_products Products & Side Products Acetone Acetone MainProduct This compound Acetone->MainProduct Desired Claisen Condensation SideProduct1 Diacetone Alcohol / Mesityl Oxide Acetone->SideProduct1 Self-Condensation DiethylOxalate Diethyl Oxalate DiethylOxalate->MainProduct Desired Claisen Condensation SideProduct3 Hydrolysis Products (Oxalic Acid, Ethanol) DiethylOxalate->SideProduct3 Decomposition SodiumEthoxide Sodium Ethoxide (Base) SodiumEthoxide->MainProduct SodiumEthoxide->SideProduct1 Moisture Moisture/Heat Moisture->SideProduct3 SideProduct2 Isophorone SideProduct1->SideProduct2 Further Condensation

Caption: Logical workflow of the synthesis and potential side reactions.

References

Technical Support Center: Purification of Crude Octane-2,4,5,7-tetrone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Octane-2,4,5,7-tetrone.

Section 1: Troubleshooting Guides

This section addresses common issues encountered during the purification of crude this compound using recrystallization and column chromatography.

Troubleshooting Recrystallization

Issue: Poor or no crystal formation upon cooling.

Possible Causes & Solutions:

  • Solution is not saturated: The concentration of this compound in the solvent may be too low.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and induce crystallization.

  • Inappropriate solvent: The chosen solvent may be too good a solvent, even at low temperatures.

    • Solution: Try a different solvent or a solvent mixture. For a polar compound like this compound, consider solvent systems like ethanol/water, acetone/water, or ethyl acetate/heptane.

  • Presence of impurities: Certain impurities can inhibit crystal nucleation and growth.

    • Solution: Attempt a preliminary purification step, such as a simple filtration or a quick pass through a small plug of silica gel, before recrystallization.

  • Supersaturation: The solution may be supersaturated, requiring a nucleation site to initiate crystallization.

    • Solution:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.

      • Seeding: Add a single, pure crystal of this compound to the solution.

Issue: Oiling out instead of crystallization.

Possible Causes & Solutions:

  • High concentration of impurities: Impurities can lower the melting point of the mixture, leading to the separation of a liquid phase (oiling out).

    • Solution: Purify the crude material using another technique like column chromatography before attempting recrystallization.

  • Solution cooled too quickly: Rapid cooling can favor the formation of an oil over crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

  • Inappropriate solvent: The boiling point of the solvent may be too high, or the compound's solubility may change too drastically with a small temperature change.

    • Solution: Select a solvent with a lower boiling point or use a solvent mixture to achieve a more gradual change in solubility with temperature.

Issue: Low recovery of purified product.

Possible Causes & Solutions:

  • Too much solvent used: Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor.

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.

  • Premature crystallization: Crystals forming in the funnel during hot filtration.

    • Solution: Use a pre-heated funnel and filter flask, and keep the solution hot during filtration. Adding a small excess of hot solvent before filtration can also help.

  • Washing with a solvent at room temperature: Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Troubleshooting Column Chromatography

Issue: Poor separation of this compound from impurities.

Possible Causes & Solutions:

  • Inappropriate mobile phase polarity: The eluent may be too polar, causing all compounds to elute quickly with little separation, or not polar enough, resulting in the compound sticking to the column.

    • Solution: Optimize the mobile phase composition. For a polar compound like this compound on a normal phase column (e.g., silica gel), start with a less polar solvent and gradually increase the polarity. A gradient elution might be necessary.

  • Incorrect stationary phase: The chosen stationary phase may not be suitable for the separation.

    • Solution: For highly polar compounds that are difficult to separate on standard silica gel, consider using a more polar stationary phase like alumina (neutral or acidic) or a bonded-phase silica (e.g., diol). Reverse-phase chromatography on C18 silica with a polar mobile phase (e.g., water/acetonitrile or water/methanol) could also be an option. Due to potential issues with peak shape for β-diketones, a mixed-mode stationary phase (e.g., reversed-phase/strong anion exchange) could be beneficial.[1]

  • Column overloading: Too much crude material has been loaded onto the column.

    • Solution: Use a larger column or load less material. A general rule is to use a 20:1 to 100:1 ratio of stationary phase to crude material by weight.

  • Poor column packing: An unevenly packed column will lead to channeling and poor separation.

    • Solution: Ensure the column is packed uniformly without any air bubbles or cracks.

Issue: Tailing or broad peaks.

Possible Causes & Solutions:

  • Interaction with the stationary phase: The carbonyl groups in this compound can interact strongly with the acidic silanol groups on the surface of silica gel, leading to tailing.

    • Solution:

      • Add a small amount of a polar modifier like acetic acid or triethylamine to the mobile phase to mask the active sites on the silica gel.

      • Use a deactivated silica gel or a different stationary phase like alumina.

      • Consider using a mixed-mode HPLC column which has shown to improve peak shapes for β-diketones.[1]

  • Compound instability: The compound may be degrading on the column.

    • Solution: Work quickly and avoid prolonged exposure to the stationary phase. The stability of β-dicarbonyl compounds can be an issue.

Issue: Compound is not eluting from the column.

Possible Causes & Solutions:

  • Mobile phase is not polar enough: The eluent does not have sufficient strength to move the highly polar this compound down the column.

    • Solution: Gradually increase the polarity of the mobile phase. For a very polar compound, it might be necessary to use a highly polar solvent like methanol or even a mixture containing a small percentage of water.

  • Irreversible adsorption: The compound may be irreversibly binding to the stationary phase.

    • Solution: This is less common but can happen with very reactive compounds. A different stationary phase should be chosen.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will depend on the synthetic route used. However, common impurities in the synthesis of β-polyketones can include:

  • Starting materials: Unreacted starting materials from the synthesis.

  • Byproducts of side reactions: Depending on the specific reaction, these could include products from self-condensation of starting materials or incompletely reacted intermediates.

  • Polymeric material: β-Diketones can sometimes polymerize under certain conditions.

  • Solvent residues: Residual solvents from the reaction or workup.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures. Given its polar nature due to the four carbonyl groups, polar solvents are a good starting point. You should perform small-scale solubility tests to find the best solvent or solvent pair.

Table 1: Suggested Solvents for Recrystallization Solubility Tests

Solvent/Solvent SystemPolarityRationale
WaterHighMay be a good solvent if the compound is sufficiently polar, but solubility might be low even when hot.
Ethanol / WaterMedium-HighA common and effective solvent pair for moderately polar organic compounds.
Acetone / WaterMedium-HighAnother useful solvent pair; acetone is a good solvent for many organic compounds.
Ethyl Acetate / HeptaneMediumA less polar option if the compound is not soluble enough in highly polar systems.
IsopropanolMediumA good single solvent to try for moderately polar compounds.

Q3: What are the recommended stationary and mobile phases for column chromatography of this compound?

A3: The choice will depend on the nature of the impurities. A good starting point is normal-phase chromatography.

Table 2: Recommended Column Chromatography Systems

Chromatography ModeStationary PhaseMobile Phase (Eluent) System (in order of increasing polarity)
Normal Phase Silica Gel (60 Å, 230-400 mesh)Heptane/Ethyl Acetate gradient (e.g., 9:1 -> 1:1)
Dichloromethane/Methanol gradient (e.g., 99:1 -> 9:1)
Normal Phase (alternative) Alumina (neutral or acidic)Same as for Silica Gel
Reverse Phase C18 Silica GelWater/Acetonitrile gradient
Water/Methanol gradient
Mixed-Mode (for HPLC) Reversed-phase/Strong Anion ExchangeAqueous Trifluoroacetic acid (0.1%)/Methanol gradient[1]

Q4: My purified this compound is unstable and decomposes over time. How can I improve its stability?

A4: β-Dicarbonyl compounds can be susceptible to degradation. To enhance stability:

  • Store under inert atmosphere: Store the purified solid under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

  • Store at low temperature: Keep the compound in a freezer (-20 °C) to slow down decomposition reactions.

  • Protect from light: Store in an amber vial to prevent photochemical degradation.

  • Ensure high purity: Residual acidic or basic impurities can catalyze decomposition. Ensure the final product is of high purity.

Section 3: Experimental Protocols

Protocol for Recrystallization
  • Solvent Selection: In a small test tube, add about 20-30 mg of crude this compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. If it is insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but not at room temperature. If the compound is too soluble, try a less polar solvent. If it is not soluble even when hot, try a more polar solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol for Flash Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent and run a Thin Layer Chromatography (TLC) plate using different solvent systems (e.g., varying ratios of heptane/ethyl acetate) to determine the optimal mobile phase for separation. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.

  • Column Packing: Pack a glass column with silica gel using the chosen mobile phase (the "wet slurry" method is common). Ensure the packing is uniform and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.

  • Elution: Add the mobile phase to the top of the column and apply gentle pressure (using a pump or inert gas) to start the elution. Collect fractions in test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Section 4: Visualizations

Recrystallization_Workflow cluster_start Start cluster_process Process cluster_end End Crude Crude this compound Dissolve Dissolve in minimum hot solvent Crude->Dissolve Filter Hot Filtration (if needed) Dissolve->Filter Cool Cool Slowly Filter->Cool Collect Collect Crystals (Vacuum Filtration) Cool->Collect Wash Wash with ice-cold solvent Collect->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_start Start cluster_process Process cluster_end End Crude Crude this compound TLC TLC Analysis for Solvent System Crude->TLC Pack Pack Column with Stationary Phase TLC->Pack Load Load Sample Pack->Load Elute Elute with Mobile Phase Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure this compound Evaporate->Pure

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: Optimizing Tetraketone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for tetraketone synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of tetraketones, particularly through the common Knoevenagel condensation followed by a Michael addition cascade.

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields in tetraketone synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions:

  • Suboptimal Catalyst: The choice and concentration of the catalyst are critical.

    • Catalyst Screening: If using a catalyst, consider screening different types. Both acidic and basic catalysts have been successfully employed. For instance, ZnO nanoparticles have been shown to be effective.[1][2] In some cases, catalyst-free systems in water can also provide high yields.[3][4][5]

    • Catalyst Loading: An optimal catalyst concentration is crucial. Too little catalyst may result in a slow or incomplete reaction, while too much can sometimes lead to side product formation or catalyst aggregation, which can negatively impact the reaction rate.[6][7] It is recommended to perform a catalyst loading study to determine the optimal amount for your specific substrates.

  • Inefficient Reaction Conditions: Temperature and reaction time are key parameters to optimize.

    • Temperature: The optimal temperature can vary depending on the specific reactants and solvent system. While some protocols achieve excellent yields at room temperature, particularly in aqueous media, others may require heating to drive the reaction to completion.[5][8] For example, using ZnO nanoparticles as a catalyst, a temperature of 90°C has been found to be optimal.[1][2] It's important to monitor the reaction for potential side product formation at elevated temperatures.[9]

    • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).[8] Stopping the reaction too early will result in incomplete conversion, while extended reaction times can sometimes lead to the formation of byproducts, such as xanthenes, through cyclization of the tetraketone product.[10]

  • Poor Reagent Quality: The purity of starting materials is essential.

    • Aldehyde Purity: Ensure the aldehyde used is free of acidic impurities (e.g., carboxylic acids from oxidation), which can interfere with the reaction. Purification of the aldehyde by distillation or chromatography may be necessary.

    • Diketone Purity: The cyclic 1,3-diketone (e.g., dimedone, cyclohexane-1,3-dione) should be of high purity.

  • Improper Work-up Procedure: Product can be lost during extraction and purification.

    • Precipitation: In many aqueous reactions, the tetraketone product precipitates out of the solution.[5] Ensure complete precipitation before filtration. Cooling the reaction mixture can sometimes improve recovery.

    • Extraction: If the product is not precipitating, an appropriate extraction solvent should be used. Ensure the pH of the aqueous layer is optimized for maximal product recovery in the organic phase.

    • Purification: While many protocols report high purity of the precipitated product, recrystallization from a suitable solvent like ethanol can be performed for further purification.[8]

Question: I am observing significant formation of a side product. How can I identify and minimize it?

Answer:

The most common side product in the synthesis of tetraketones from cyclic 1,3-diketones and aldehydes is the corresponding xanthene derivative.[10] This occurs via an intramolecular cyclization and dehydration of the tetraketone product.

Identification:

  • Spectroscopic Analysis: Xanthene derivatives can be identified by spectroscopic methods such as NMR and Mass Spectrometry. The disappearance of the enolic hydroxyl proton and changes in the aromatic and aliphatic regions of the ¹H NMR spectrum are indicative of xanthene formation.

Minimization Strategies:

  • Control Reaction Time and Temperature: As mentioned previously, prolonged reaction times and high temperatures can promote the cyclization to the xanthene byproduct.[10] Therefore, it is crucial to monitor the reaction closely and stop it once the formation of the desired tetraketone is complete.

  • Choice of Solvent and Catalyst: The reaction medium and catalyst can influence the rate of the desired reaction versus the side reaction. Some protocols are specifically designed to selectively produce either the tetraketone or the xanthene. For instance, using ZnO nanorod-decorated graphene oxide, tetraketones can be selectively synthesized in water under reflux, while xanthenediones are formed under solvent-free conditions.[11]

  • pH Control: The pH of the reaction mixture can play a role. Acidic conditions can sometimes favor the dehydration step leading to xanthene formation.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using "green" synthesis methods for tetraketones?

A1: Green synthesis methods, such as those using water as a solvent, offer several advantages. They are environmentally friendly, often use readily available and non-toxic reagents, and can simplify the work-up procedure.[3][5][8] In some cases, these reactions can be performed at room temperature and without a catalyst, with the product precipitating directly from the reaction mixture, which is then easily collected by filtration.[4][5]

Q2: How do I choose the right catalyst for my tetraketone synthesis?

A2: The choice of catalyst depends on the specific substrates and desired reaction conditions. A wide range of catalysts have been reported, including:

  • Inorganic salts: Sodium bicarbonate, sodium sulfate, magnesium sulfate.[8]

  • Nanocatalysts: ZnO nanoparticles have been shown to be efficient and reusable.[1][2]

  • Organocatalysts: Piperidine and other amines are classic catalysts for Knoevenagel-type reactions.

  • Catalyst-free in water: For certain substrates, the reaction can proceed efficiently in water without any added catalyst.[3][4][5]

It is often beneficial to consult the literature for catalysts that have been successful with similar substrates.

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the reaction.[8] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the reactants and the formation of the product. This allows you to determine the optimal reaction time and avoid the formation of side products due to prolonged reaction duration.

Q4: What is the general mechanism for the formation of tetraketones from 1,3-diketones and aldehydes?

A4: The synthesis of tetraketones from 1,3-diketones and aldehydes typically proceeds through a two-step cascade reaction:

  • Knoevenagel Condensation: The 1,3-diketone reacts with the aldehyde in the presence of a base or acid catalyst to form an α,β-unsaturated intermediate (a Knoevenagel adduct).

  • Michael Addition: A second molecule of the 1,3-diketone then undergoes a Michael addition to the activated double bond of the Knoevenagel adduct, forming the final tetraketone product.[12]

Data Presentation

Table 1: Comparison of Reaction Conditions for Tetraketone Synthesis

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneWaterRoom Temp.464-99[3][4][5]
Sodium BicarbonateWaterRoom Temp.VariesGood to Excellent[8]
Sodium SulfateWaterRoom Temp.Varies71-96[8]
ZnO NanoparticlesWater90VariesHigh[1][2]
Al(OH)₃Water80194[10]
Visible Light (30W LED)EthanolRoom Temp.0.17 - 572-92[13]

Experimental Protocols

Protocol 1: Catalyst-Free Synthesis of Tetraketones in Water [5]

  • To a flask, add the aromatic aldehyde (1 mmol), the cyclic 1,3-diketone (2 mmol), and water (5 mL).

  • Stir the resulting mixture at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product will precipitate from the solution.

  • Collect the solid product by filtration.

  • Wash the precipitate with cold water.

  • Dry the product under vacuum to obtain the pure tetraketone.

Protocol 2: Synthesis of Tetraketones using ZnO Nanoparticles [2]

  • Synthesize ZnO nanoparticles via a co-precipitation method or obtain them commercially.

  • In a reaction vessel, combine the aromatic aldehyde (1 mmol), dimedone (2 mmol), and the ZnO nanoparticle catalyst (5 mol%) in water.

  • Heat the reaction mixture to 90°C with stirring.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Isolate the product by filtration.

  • The ZnO nanoparticle catalyst can often be recovered, washed, and reused.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aldehyde, 1,3-Diketone, and Solvent/Catalyst B Stir at Optimized Temperature A->B Start Reaction C Monitor Progress (TLC) B->C During Reaction D Product Precipitation/ Extraction C->D Reaction Complete E Filtration/ Separation D->E F Wash with Solvent E->F G Dry Product F->G H Recrystallization (Optional) G->H

Caption: General experimental workflow for tetraketone synthesis.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Reaction Yield Cause1 Suboptimal Catalyst Start->Cause1 Cause2 Inefficient Conditions (Temp/Time) Start->Cause2 Cause3 Poor Reagent Quality Start->Cause3 Cause4 Product Loss During Work-up Start->Cause4 Sol1 Screen Catalysts & Optimize Loading Cause1->Sol1 Sol2 Optimize Temperature & Monitor Reaction Time (TLC) Cause2->Sol2 Sol3 Purify Starting Materials Cause3->Sol3 Sol4 Optimize Precipitation & Extraction Cause4->Sol4 reaction_pathway cluster_reactants Reactants Aldehyde Aldehyde Intermediate Knoevenagel Adduct (α,β-unsaturated) Aldehyde->Intermediate Diketone1 1,3-Diketone (1 eq.) Diketone1->Intermediate Knoevenagel Condensation Diketone2 1,3-Diketone (1 eq.) Product Tetraketone Product Diketone2->Product Michael Addition Intermediate->Product SideProduct Xanthene (Side Product) Product->SideProduct Intramolecular Cyclization (Heat/Time)

References

Overcoming challenges in the characterization of polyketones

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Characterization of Polyketones

Welcome to the technical support center for the characterization of polyketones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the analysis of these versatile polymers.

Frequently Asked Questions (FAQs)

1. General Properties

  • Q1: What are the general characteristics of aliphatic polyketones?

    • A: Aliphatic polyketones are semi-crystalline engineering plastics known for their excellent mechanical strength, high impact resistance, and good chemical and hydrolysis resistance.[1][2] They are copolymers of carbon monoxide and olefins like ethylene and propylene.[3][4] Due to their polar ketone groups, they exhibit strong intermolecular forces, contributing to their desirable properties.[2] They have low moisture absorption (less than 0.5%), which means their mechanical properties are not significantly affected by humidity.[1][4]

  • Q2: What are some common applications of polyketones?

    • A: Their robust properties make them suitable for demanding applications in various industries. In the automotive sector, they are used for fuel system components and other under-the-hood parts.[3] They are also utilized in electrical and electronics for connectors and insulators, as well as in industrial machinery, consumer goods, and for producing films and fibers.[3][5]

2. Thermal Analysis

  • Q3: Why is it difficult to obtain a clear glass transition (Tg) for some polyketone samples using Differential Scanning Calorimetry (DSC)?

    • A: The glass transition of highly crystalline polyketones can be difficult to detect with conventional DSC because the amorphous phase, where this transition occurs, is a small fraction of the material.[6] The transition may be very weak and broad.

  • Q4: What do multiple melting peaks on a DSC thermogram of a polyketone sample indicate?

    • A: Multiple melting peaks can be due to the presence of different crystal structures (e.g., α and β phases), variations in crystal perfection, or recrystallization and melting during the DSC scan.[6][7] The thermal history of the sample significantly influences its melting behavior.

3. Spectroscopic Analysis

  • Q5: What makes Nuclear Magnetic Resonance (NMR) analysis of polyketones challenging?

    • A: The primary challenge is the limited solubility of polyketones in common NMR solvents at room temperature.[8] This often necessitates the use of aggressive or corrosive solvents like hexafluoroisopropanol (HFIP) or running the analysis at elevated temperatures.[5][9]

4. Molar Mass Determination

  • Q6: Why is Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) difficult for polyketones?

    • A: Similar to NMR, the main difficulty lies in finding a suitable solvent that dissolves the polymer at a manageable temperature without causing degradation.[10][11] High temperatures and aggressive solvents are often required, which can be challenging for the GPC/SEC instrumentation and columns.[10]

Troubleshooting Guides

Thermal Analysis (DSC & TGA)
Problem Possible Cause Troubleshooting Steps
Broad or undetectable Tg in DSC High crystallinity of the sample.- Use a faster heating rate (e.g., HyperDSC®) to enhance the sensitivity of the transition.[6][12]- Modulated DSC can also help to separate the reversing and non-reversing heat flow signals, making the Tg more apparent.
Inconsistent melting temperature (Tm) Thermal history of the sample, recrystallization during heating.- To erase the thermal history, pre-melt the sample in the DSC, cool it at a controlled rate, and then perform the heating scan.[5]- Vary the heating rate to observe changes in the melting peaks, which can help identify recrystallization phenomena.[6]
Weight loss at temperatures below expected degradation in TGA Presence of volatile impurities or residual solvent.- Ensure the sample is thoroughly dried before analysis.- Perform a preliminary TGA run at a low temperature (e.g., 100-150°C) to remove any volatiles before the main degradation analysis.
Baseline drift in DSC Improper sample preparation or instrument instability.[13]- Ensure good thermal contact between the sample and the crucible.[13]- Perform regular instrument calibration and maintenance.[13]
Spectroscopic Analysis (FTIR & NMR)
Problem Possible Cause Troubleshooting Steps
Poorly resolved peaks in FTIR spectrum Sample is too thick, or there is insufficient contact with the ATR crystal.- For film samples, ensure they are thin enough to allow sufficient light transmission.- For ATR-FTIR, ensure adequate pressure is applied to achieve good contact between the sample and the crystal.
Difficulty in assigning carbonyl peaks in FTIR Overlapping of different carbonyl stretching vibrations.- Deconvolution of the carbonyl region of the spectrum can help to separate the individual peaks.- Compare the spectrum with reference spectra of polyketones with known structures.
No or very weak signal in NMR Poor solubility of the polyketone in the chosen solvent.- Use a more aggressive deuterated solvent such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP-d2) or perform the analysis at an elevated temperature.[5]- Increase the number of scans to improve the signal-to-noise ratio.
Broad NMR peaks Polymer chain aggregation or restricted segmental motion.- Increase the temperature of the NMR experiment to reduce viscosity and improve molecular motion.- Use a solvent that is better at disrupting polymer-polymer interactions.
Molar Mass Determination (GPC/SEC)
Problem Possible Cause Troubleshooting Steps
High backpressure in the GPC/SEC system Polymer precipitation in the column or tubing.- Ensure the chosen mobile phase is a good solvent for the polyketone at the operating temperature.- Filter the sample solution before injection to remove any undissolved particles.
Shear degradation of the polymer High flow rate or use of small particle size columns for high molecular weight polymers.[14]- Reduce the flow rate.- Use columns with a larger particle size for very high molecular weight samples.[14]
Inaccurate molecular weight values Inappropriate calibration standards or non-ideal separation.- Use well-characterized polyketone standards for calibration if available. If not, use standards with a similar chemical structure, such as polymethylmethacrylate (PMMA).[5]- Add salt to the mobile phase to suppress any ionic interactions between the polymer and the column packing material.[11]

Quantitative Data Summary

Table 1: Typical Thermal Properties of Aliphatic Polyketones

PropertyValueTest Method
Melting Temperature (Tm)220 - 260 °CDSC
Glass Transition Temperature (Tg)~15 °CDSC
Decomposition Temperature (onset)> 300 °CTGA
Note: These values can vary depending on the specific grade and processing conditions of the polyketone.[15][16]

Table 2: Typical Mechanical Properties of Aliphatic Polyketones

PropertyValueTest Method
Tensile Strength55 - 65 MPaASTM D638
Tensile Modulus1.5 - 1.7 GPaASTM D638
Elongation at Break> 200 %ASTM D638
Izod Impact Strength (notched)10 - 25 kJ/m²ASTM D256
Note: These values are for unreinforced grades and can be significantly higher for reinforced compounds.[17]

Table 3: Characteristic Spectroscopic Data for Aliphatic Polyketones

Analysis TechniquePeak/Chemical Shift (δ)Assignment
FTIR~1700 cm⁻¹C=O stretching
FTIR2850 - 3000 cm⁻¹C-H stretching
¹³C NMR~210 ppmCarbonyl carbon (C=O)
¹³C NMR35 - 45 ppmAliphatic carbons (-CH₂-)
¹H NMR~2.7 ppm-CH₂- adjacent to C=O
¹H NMR~2.4 ppm-CH₂- adjacent to -CH₂-
Note: Exact peak positions can vary slightly based on the specific polyketone structure and the analytical conditions.[18][19]

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Tm and Crystallinity

  • Objective: To determine the melting temperature (Tm), crystallization temperature (Tc), and percent crystallinity of a polyketone sample.

  • Methodology:

    • Accurately weigh 5-10 mg of the polyketone sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 260°C) at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This is the first heating scan.

    • Hold the sample at this temperature for a few minutes to ensure complete melting and to erase its prior thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its glass transition (e.g., 0°C).

    • Heat the sample again at the same controlled rate to above its melting point. This is the second heating scan.

    • Analyze the second heating scan to determine the Tm (peak of the melting endotherm) and the heat of fusion (ΔHf) by integrating the area of the melting peak.

    • Calculate the percent crystallinity using the formula: % Crystallinity = (ΔHf / ΔHf°) x 100, where ΔHf° is the heat of fusion for a 100% crystalline polyketone (a literature value).[7]

2. Gel Permeation Chromatography (GPC/SEC) for Molar Mass Determination

  • Objective: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of a polyketone sample.

  • Methodology:

    • Prepare the mobile phase, which is typically a solvent that can dissolve the polyketone, such as hexafluoroisopropanol (HFIP) containing a small amount of salt (e.g., potassium trifluoroacetate) to prevent ionic interactions.[5]

    • Dissolve a known concentration of the polyketone sample in the mobile phase. This may require heating and stirring for an extended period.

    • Filter the sample solution through a solvent-resistant filter (e.g., 0.2 or 0.45 µm PTFE) to remove any particulates.

    • Set up the GPC/SEC system with appropriate columns for the expected molecular weight range and equilibrate the system with the mobile phase at a constant flow rate and temperature.

    • Calibrate the system by injecting a series of narrow molecular weight standards (e.g., PMMA standards).[5]

    • Inject the prepared polyketone sample solution.

    • Analyze the resulting chromatogram to determine the molecular weight distribution relative to the calibration standards.

Visualizations

experimental_workflow_dsc start Start: Weigh 5-10 mg of Polyketone Sample prepare_sample Seal Sample in Aluminum DSC Pan start->prepare_sample load_dsc Load Sample and Reference Pans into DSC prepare_sample->load_dsc first_heat 1st Heating Scan (e.g., 10°C/min to 260°C) Erase Thermal History load_dsc->first_heat hold Isothermal Hold (e.g., 3 min at 260°C) first_heat->hold cool Controlled Cooling (e.g., 10°C/min to 0°C) hold->cool second_heat 2nd Heating Scan (e.g., 10°C/min to 260°C) Data Acquisition cool->second_heat analyze Analyze Thermogram: Determine Tm, ΔHf second_heat->analyze calculate Calculate % Crystallinity analyze->calculate end_node End calculate->end_node

Caption: Workflow for DSC analysis of polyketones.

troubleshooting_gpc start GPC/SEC Issue Observed pressure High System Pressure? start->pressure Yes peak_shape Poor Peak Shape (Tailing/Fronting)? start->peak_shape No filter_sample Check Sample Filtration pressure->filter_sample mw_accuracy Inaccurate MW Results? peak_shape->mw_accuracy No check_interactions Possible Ionic Interactions? peak_shape->check_interactions Yes check_calibration Review Calibration Curve mw_accuracy->check_calibration Yes check_solvent Is Polymer Soluble in Mobile Phase? filter_sample->check_solvent Filtered column_blockage Column Blockage check_solvent->column_blockage Yes add_salt Add Salt to Mobile Phase check_interactions->add_salt Yes check_overloading Sample Concentration too High? check_interactions->check_overloading No dilute_sample Dilute Sample check_overloading->dilute_sample Yes recalibrate Recalibrate with Appropriate Standards check_calibration->recalibrate check_degradation Possible Shear Degradation? check_calibration->check_degradation No reduce_flow Reduce Flow Rate check_degradation->reduce_flow Yes

Caption: Troubleshooting logic for GPC/SEC of polyketones.

References

Technical Support Center: Octane-2,4,5,7-tetrone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Octane-2,4,5,7-tetrone.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is the base-catalyzed Claisen condensation between diethyl oxalate and acetone. In this reaction, two equivalents of acetone react with one equivalent of diethyl oxalate to form the target tetraketone.

Q2: What are the key challenges in the synthesis of this compound?

A2: The main challenges in this synthesis are controlling the stoichiometry to favor the double condensation product over the mono-condensation byproduct, preventing side reactions such as the self-condensation of acetone, and effectively purifying the final product from the reaction mixture.

Q3: What are the expected physical properties of this compound?

A3: Basic physical and chemical properties of this compound are summarized in the table below.[1]

PropertyValue
Molecular Formula C₈H₁₀O₄
Molecular Weight 170.16 g/mol [1]
CAS Number 1114-91-6[1]
IUPAC Name This compound[1]

Q4: How can I confirm the identity and purity of my synthesized this compound?

A4: The identity and purity of the product can be confirmed using a combination of analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the molecular structure. Due to the symmetry of the molecule, the ¹³C NMR spectrum is expected to show four distinct signals.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the ketone carbonyl groups.

  • Mass Spectrometry (MS): This technique will determine the molecular weight of the compound, and the fragmentation pattern can provide further structural information. The molecular ion peak [M]⁺ should be observed at an m/z of 114, corresponding to the molecular formula C₈H₁₀O₄.[2]

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Low Yield
Symptom Possible Cause Recommended Solution
Low conversion of starting materials 1. Insufficient base: A stoichiometric amount of base is required to drive the reaction to completion. 2. Inactive base: The base (e.g., sodium ethoxide) may have decomposed due to exposure to moisture. 3. Low reaction temperature: The reaction may be too slow at lower temperatures.1. Use at least two equivalents of a strong base (e.g., sodium ethoxide) per equivalent of diethyl oxalate. 2. Use freshly prepared or properly stored base. 3. While the initial addition of reagents may be done at a lower temperature to control the exotherm, the reaction mixture can be gently warmed to 40-50°C to ensure completion.
Formation of mono-condensation product Incorrect stoichiometry: An excess of diethyl oxalate or insufficient acetone will favor the formation of the mono-condensation product.Ensure a molar ratio of at least 2:1 of acetone to diethyl oxalate is used.
Product loss during work-up Premature precipitation: The product may precipitate out during the neutralization step if the temperature is not controlled. Incomplete extraction: The product may not be fully extracted from the aqueous layer.Keep the reaction mixture cool during acidification to prevent the product from oiling out. Use an appropriate organic solvent for extraction (e.g., diethyl ether or ethyl acetate) and perform multiple extractions to ensure complete recovery.
Low Purity
Symptom Possible Cause Recommended Solution
Presence of a lower molecular weight impurity Self-condensation of acetone: The basic reaction conditions can promote the aldol condensation of acetone to form diacetone alcohol and mesityl oxide.Add the acetone slowly to the reaction mixture containing the base and diethyl oxalate to minimize its self-condensation.
Broad melting point range Presence of multiple impurities: This can include starting materials, the mono-condensation product, and acetone self-condensation products.Recrystallization: This is the most effective method for purifying the solid product. A suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) should be used. The impure solid is dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
Oily or discolored product Residual solvent or colored impurities: The product may retain solvent from the extraction or contain colored byproducts from side reactions.Ensure the product is thoroughly dried under vacuum after recrystallization. If the product is colored, it can be treated with activated charcoal during the recrystallization process.

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure)

This protocol is an adaptation for the double Claisen condensation to favor the formation of this compound.

Materials:

  • Sodium metal

  • Absolute ethanol

  • Diethyl oxalate

  • Acetone

  • Sulfuric acid

  • Diethyl ether (or ethyl acetate)

  • Anhydrous magnesium sulfate

  • Ice

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add sodium metal (2 equivalents) to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

  • Reaction: Cool the sodium ethoxide solution to 0-5°C using an ice bath. A mixture of diethyl oxalate (1 equivalent) and acetone (2.2 equivalents) is then added dropwise to the stirred solution, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently heated to 40-50°C for 2-3 hours.

  • Work-up: The reaction mixture is cooled in an ice bath and acidified with a cold, dilute solution of sulfuric acid until the pH is acidic.

  • Extraction: The product is extracted from the aqueous mixture with several portions of diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Visualizations

Synthesis_Workflow Synthesis and Purification Workflow for this compound reagents Diethyl Oxalate + Acetone (2 eq.) condensation Claisen Condensation reagents->condensation base Sodium Ethoxide in Ethanol base->condensation acidification Acidic Work-up (H₂SO₄) condensation->acidification extraction Solvent Extraction acidification->extraction purification Recrystallization extraction->purification product Pure this compound purification->product

Caption: A simplified workflow for the synthesis and purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_conversion Analyze crude product (e.g., by TLC or NMR) start->check_conversion low_conversion Low Conversion of Starting Materials check_conversion->low_conversion Unreacted starting material byproduct_formation Significant Byproduct Formation check_conversion->byproduct_formation Presence of other spots/peaks insufficient_base Increase base stoichiometry low_conversion->insufficient_base Possible Cause inactive_base Use fresh/anhydrous base low_conversion->inactive_base Possible Cause incorrect_ratio Adjust Acetone:Ester ratio to >2:1 byproduct_formation->incorrect_ratio Mono-condensation product observed self_condensation Slow addition of acetone byproduct_formation->self_condensation Acetone self-condensation products observed

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Managing Keto-Enol Tautomerism in Reactions Involving Tetraketones

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with tetraketones. The focus is on managing the inherent keto-enol tautomerism to improve reaction outcomes and ensure the purity of target compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and handling of tetraketones.

Problem/Question Possible Cause(s) Suggested Solution(s)
Low Yield in Tetraketone Synthesis (e.g., Knoevenagel-Michael Reaction) 1. Incomplete reaction. 2. Formation of side products. 3. Difficulties in product isolation due to solubility issues. 4. Suboptimal catalyst or reaction conditions.1. Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress and ensure it has gone to completion. 2. Catalyst Choice: For Knoevenagel-Michael reactions, consider using catalysts like natural phosphate, ZnO nanoparticles, or simple bases like sodium bicarbonate in an appropriate solvent.[1][2] 3. Solvent System: Water can be an effective and environmentally friendly solvent for these reactions, often promoting precipitation of the product upon completion.[3][4] Ethanol is also a common choice.[5] 4. Temperature Control: While many syntheses can be performed at room temperature, gentle heating might be necessary to drive the reaction to completion.
Formation of Knoevenagel Condensation Intermediate as a Major Byproduct The subsequent Michael addition step is slow or inhibited.1. Stoichiometry: Ensure the correct stoichiometry of the 1,3-dicarbonyl compound to the aldehyde (typically 2:1). 2. Catalyst: A base catalyst is usually required to facilitate the Michael addition. If a weak catalyst was used for the Knoevenagel step, a stronger base might be needed for the second step. 3. Reaction Time: Extend the reaction time to allow for the completion of the Michael addition.
Complex NMR Spectrum Indicating Multiple Tautomers and/or Isomers Tetraketones can exist as a mixture of keto and multiple enol tautomers, leading to a complex mixture in solution.1. Solvent Selection: The keto-enol equilibrium is highly dependent on the solvent.[6][7] Run NMR in different deuterated solvents (e.g., CDCl₃, DMSO-d₆, acetone-d₆) to simplify the spectrum or to favor one tautomer. Non-polar solvents often favor the enol form due to intramolecular hydrogen bonding.[6] 2. Temperature Variation: Acquiring NMR spectra at different temperatures can help in identifying and quantifying the different tautomers.[7][8] 3. 2D NMR: Techniques like COSY and HMBC can help in assigning the complex proton and carbon signals to specific tautomeric forms.
Difficulty in Purifying a Specific Tautomer Tautomers are in equilibrium and can interconvert during purification.1. Derivative Formation: Consider converting the mixture to a derivative that "locks" the desired isomeric form, allowing for separation, followed by regeneration of the original compound. 2. Specialized Chromatography: While challenging due to on-column equilibration, flash chromatography with a less polar solvent system might favor the separation of the less polar enol form. 3. Crystallization: Attempt recrystallization from various solvents. It is possible that one tautomer will preferentially crystallize.

Frequently Asked Questions (FAQs)

Q1: Which tautomeric form of a tetraketone is generally more stable?

A1: For many tetraketones and other β-dicarbonyl compounds, the enol form is often more stable, particularly in non-polar solvents.[6][9] This stability is attributed to the formation of a conjugated system and a strong intramolecular hydrogen bond, which creates a stable six-membered ring-like structure.[6][10] However, the equilibrium can be significantly influenced by the solvent, temperature, and the specific substituents on the tetraketone.[7][9]

Q2: How does the solvent affect the keto-enol equilibrium of tetraketones?

A2: The solvent plays a crucial role in determining the ratio of keto to enol tautomers.

  • Non-polar solvents (e.g., CCl₄, cyclohexane) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol form is not disrupted by solvent interactions.[6]

  • Polar aprotic solvents (e.g., DMSO, acetone) can also stabilize the enol form.

  • Polar protic solvents (e.g., water, methanol) can shift the equilibrium towards the keto form by competing for hydrogen bonding, thereby disrupting the intramolecular hydrogen bond that stabilizes the enol.[6]

Q3: What analytical techniques are best for quantifying the keto-enol ratio?

A3:

  • ¹H NMR Spectroscopy: This is the most common and powerful technique for quantifying the keto-enol ratio in solution.[7][8][11] The protons unique to each tautomer (e.g., the enolic vinyl proton and the keto methylene protons) can be integrated to determine their relative concentrations.[8][11]

  • UV-Vis Spectroscopy: The keto and enol forms have different chromophores and thus exhibit distinct absorption spectra.[12][13][14] The enol form, with its conjugated system, typically absorbs at a longer wavelength than the keto form.[15] By analyzing the absorbance at specific wavelengths, the relative amounts of each tautomer can be estimated.[7][16]

Q4: How can I intentionally shift the equilibrium towards a desired tautomer for a reaction?

A4: To shift the equilibrium, you can modify the reaction conditions:

  • To favor the keto form: Use a polar protic solvent like water or methanol. This will disrupt the intramolecular hydrogen bonding of the enol form.

  • To favor the enol form: Use a non-polar solvent such as toluene or cyclohexane. This will minimize solvent interference with the stabilizing intramolecular hydrogen bond of the enol.

  • pH control: The tautomerism can be acid or base-catalyzed.[5][10] Adjusting the pH can influence the rate of interconversion and potentially favor one form. For instance, in basic conditions, the enolate is formed, which is a key intermediate in the equilibration.

Q5: What is the relevance of managing tetraketone tautomerism in drug development?

A5: Tautomerism is a critical consideration in drug discovery and development.[4] The different tautomers of a molecule can have distinct three-dimensional shapes, electronic properties, and hydrogen bonding capabilities.[4] This can lead to:

  • Different Biological Activities: One tautomer may bind to a biological target (e.g., an enzyme) with much higher affinity than another.[17][18]

  • Varied Physicochemical Properties: Tautomers can differ in their solubility, lipophilicity, and metabolic stability, all of which are crucial for a compound's pharmacokinetic profile.

  • Intellectual Property: The specific tautomeric form of a drug can be a key aspect of its patent claims.

Tetraketones have shown potential as enzyme inhibitors, and understanding which tautomer is the active species is vital for structure-activity relationship (SAR) studies and lead optimization.[19]

Quantitative Data on Keto-Enol Equilibria

The following tables summarize representative data on the keto-enol equilibrium for dicarbonyl compounds, which can serve as a guide for understanding the behavior of tetraketones.

Table 1: Keto-Enol Equilibrium Constants (Keq = [enol]/[keto]) of 2,4-Pentanedione in Various Solvents at Room Temperature

SolventDielectric ConstantKeq% Enol
Gas Phase1.011.792%
Cyclohexane2.042.097%
Carbon Tetrachloride2.219.895%
Benzene2.318.295%
Chloroform4.86.086%
Acetone20.74.682%
Dimethyl Sulfoxide (DMSO)46.71.966%
Water78.50.2319%

Data compiled from various literature sources.

Table 2: Comparison of Analytical Methods for Tautomer Quantification

Analytical MethodPrincipleAdvantagesDisadvantages
¹H NMR Spectroscopy Integration of signals unique to each tautomer.[11]Provides precise quantification and structural information.Requires deuterated solvents; equilibrium can be solvent-dependent.
UV-Vis Spectroscopy Different absorption maxima for keto and enol forms.[12][13]High sensitivity; can be used for rapid screening.Overlapping spectra can make quantification challenging; requires pure standards for calibration.[12]
Computational Chemistry Calculation of the relative free energies of the tautomers.[8][20]Provides insights into the intrinsic stability of tautomers and can predict solvent effects.[8]Accuracy is dependent on the level of theory and solvation model used.

Experimental Protocols

Protocol 1: Synthesis of a Tetraketone via Catalyst-Free Knoevenagel-Michael Reaction in Water

This protocol describes a general, environmentally friendly method for synthesizing tetraketones.[3][4]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • 1,3-Cyclic diketone (e.g., dimedone or 1,3-cyclohexanedione) (2.0 mmol)

  • Deionized water (5-10 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle (optional)

  • Buchner funnel and filter paper

Procedure:

  • To a round-bottom flask, add the aromatic aldehyde (1.0 mmol) and the 1,3-cyclic diketone (2.0 mmol).

  • Add deionized water (5-10 mL) to the flask.

  • Stir the mixture vigorously at room temperature. The reactants may initially form a heterogeneous mixture.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours, often indicated by the formation of a precipitate.

  • If the reaction is slow, gently heat the mixture to 50-60 °C.

  • Upon completion, cool the reaction mixture to room temperature if heated.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the product with cold deionized water (2 x 5 mL) and then with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product in a vacuum oven to obtain the final tetraketone.

Protocol 2: Analysis of Solvent Effects on Keto-Enol Equilibrium by ¹H NMR

This protocol outlines the procedure for determining the keto-enol ratio of a synthesized tetraketone in different solvents.

Materials:

  • Synthesized tetraketone (~10-20 mg)

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Accurately weigh about 5-10 mg of the tetraketone and dissolve it in approximately 0.6 mL of the first deuterated solvent (e.g., CDCl₃) directly in an NMR tube.

  • Allow the solution to equilibrate for at least 30 minutes at room temperature.

  • Acquire a ¹H NMR spectrum of the sample.

  • Carefully integrate the signals corresponding to the enol form (e.g., the vinyl proton, typically around 5-6 ppm) and the keto form (e.g., the methylene protons, typically around 3-4 ppm).

  • Calculate the percentage of the enol form using the following formula, accounting for the number of protons contributing to each signal (e.g., 1H for the vinyl proton and 2H for the methylene protons): % Enol = [Integral of Enol Proton / (Integral of Enol Proton + (Integral of Keto Protons / 2))] * 100

  • Repeat steps 1-5 for each of the other deuterated solvents (e.g., DMSO-d₆, Acetone-d₆).

  • Tabulate the results to compare the effect of each solvent on the keto-enol equilibrium.

Visualizations

Logical Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield start Low Yield Observed check_completion Is the reaction complete? (Check by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? (Analyze crude NMR/LC-MS) check_completion->side_products Yes optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Change catalyst incomplete->optimize_conditions yes_side_products Side Products Present side_products->yes_side_products Yes workup_loss Was there product loss during workup/purification? side_products->workup_loss No reassess_reagents Reassess Reagents & Stoichiometry: - Check purity of starting materials - Adjust stoichiometry yes_side_products->reassess_reagents optimize_purification Optimize Purification: - Check aqueous layer for product - Use alternative purification method - Minimize transfers workup_loss->optimize_purification end Improved Yield optimize_conditions->end optimize_purification->end reassess_reagents->end

Caption: A flowchart for systematically troubleshooting low yields in tetraketone synthesis.

Experimental Workflow for Tautomer Analysis and Control

Tautomer_Analysis_Workflow start Synthesized Tetraketone dissolve Dissolve in a series of deuterated solvents (e.g., CDCl3, DMSO-d6, Benzene-d6) start->dissolve nmr Acquire ¹H NMR Spectra dissolve->nmr uv_vis Acquire UV-Vis Spectra dissolve->uv_vis quantify Quantify Keto:Enol Ratio for each solvent nmr->quantify uv_vis->quantify select_condition Select Optimal Condition (Solvent, Temp., pH) for Reaction quantify->select_condition perform_reaction Perform Reaction with Substrate select_condition->perform_reaction analyze_product Analyze Product Purity and Yield perform_reaction->analyze_product end Desired Product analyze_product->end

Caption: Workflow for analyzing and controlling keto-enol tautomerism in experiments.

Signaling Pathway: General Inhibition by a Tautomeric Compound

Enzyme_Inhibition_Pathway cluster_equilibrium Tautomeric Equilibrium Keto Tetraketone (Keto) Enol Tetraketone (Enol) Keto->Enol Inhibition Enol->Inhibition Enzyme Target Enzyme (e.g., Tyrosinase) Product Product (e.g., Melanin) Enzyme->Product Substrate Substrate Substrate->Enzyme No_Product Reduced Product Formation Inhibition->Enzyme

Caption: A generalized pathway showing inhibition of a target enzyme by the active enol tautomer.

References

Technical Support Center: Troubleshooting Low Yields in the Claisen Condensation for Tetraketones

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of tetraketones via Claisen condensation. This resource is designed for researchers, scientists, and drug development professionals to quickly troubleshoot and resolve common issues encountered during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and detailed guides to address specific problems that can lead to low yields in tetraketone synthesis.

Frequently Asked Questions (FAQs)

Q1: My Claisen condensation to form a tetraketone is resulting in a complex mixture of products and a low yield of the desired compound. What are the most likely causes?

Low yields and complex product mixtures in tetraketone synthesis often stem from a few critical factors:

  • Competing Self-Condensation: If you are performing a crossed Claisen condensation, for instance, between a 1,3-diketone and an ester, the diketone can self-condense or the ester can self-condense, leading to undesired byproducts.[1][2]

  • Lack of Regiocontrol: When using an unsymmetrical diketone, deprotonation can occur at multiple acidic sites, leading to a mixture of regioisomeric products upon acylation.

  • Reversibility of the Reaction: The Claisen condensation is a reversible reaction.[1] If the equilibrium is not driven towards the product side, yields will be low.

  • Sub-optimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the reaction outcome.

  • Moisture in the Reaction: Anhydrous conditions are crucial as the strong bases used are highly sensitive to water, which can quench the base and hydrolyze the ester starting material.[3]

Q2: What is the best choice of base for synthesizing a tetraketone via a Claisen-type condensation?

The choice of base is critical and depends on the specific reactants.

  • Alkoxide Bases (e.g., Sodium Ethoxide, Potassium tert-butoxide): When reacting a diketone with an ester, it is often recommended to use an alkoxide base where the alkyl group matches the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters). This prevents transesterification, a common side reaction.[4]

  • Strong, Non-Nucleophilic Bases (e.g., Sodium Hydride (NaH), Lithium Diisopropylamide (LDA)): These bases are often a better choice for crossed Claisen condensations, especially when self-condensation of the ester is a concern.[1] NaH is particularly useful as it shifts the equilibrium forward by producing hydrogen gas, which escapes the reaction. LDA is a very strong base that can irreversibly deprotonate the ketone, but careful temperature control is needed.

Q3: How can I improve the regioselectivity of the acylation when starting with an unsymmetrical diketone?

Controlling regioselectivity is a significant challenge. Here are some strategies:

  • Use of Bulky Bases: A sterically hindered base like LDA may preferentially deprotonate the less sterically hindered acidic proton.

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Control (Low Temperature, Strong/Bulky Base): Favors the formation of the less substituted (less stable) enolate by removing the more accessible proton.

    • Thermodynamic Control (Higher Temperature, Weaker Base): Allows for equilibration to the more substituted (more stable) enolate.

  • Protecting Groups: In some cases, it may be necessary to use a protecting group strategy to block one of the acidic sites, perform the condensation, and then deprotect.

Troubleshooting Low Yields: A Step-by-Step Guide

If you are experiencing low yields, follow this logical troubleshooting workflow to identify and solve the problem.

Caption: Troubleshooting workflow for low yields in tetraketone synthesis.

TroubleshootingWorkflow start Low Yield of Tetraketone check_reactants 1. Verify Reactant Purity and Stoichiometry start->check_reactants sub_reactants1 Impure starting materials? check_reactants->sub_reactants1 check_conditions 2. Assess Reaction Conditions sub_conditions1 Anhydrous conditions maintained? check_conditions->sub_conditions1 check_workup 3. Evaluate Work-up and Purification sub_workup1 Product decomposition during work-up? check_workup->sub_workup1 sub_reactants2 Incorrect stoichiometry? sub_reactants1->sub_reactants2 purify_reactants Purify reactants (distillation, recrystallization) sub_reactants1->purify_reactants sub_conditions2 Appropriate base and solvent? sub_conditions1->sub_conditions2 dry_glassware Thoroughly dry glassware and solvents sub_conditions1->dry_glassware sub_conditions3 Optimal temperature and time? sub_conditions2->sub_conditions3 optimize_base Optimize base/solvent combination sub_conditions2->optimize_base sub_conditions3->check_workup optimize_temp Vary temperature and reaction time sub_conditions3->optimize_temp sub_workup2 Inefficient purification? sub_workup1->sub_workup2 gentle_workup Use milder quench/extraction conditions sub_workup1->gentle_workup optimize_purification Optimize chromatography/recrystallization sub_workup2->optimize_purification end_node Improved Yield sub_workup2->end_node gentle_workup->sub_workup2 optimize_purification->end_node

Data on Reaction Parameters

The following tables summarize key reaction parameters and their impact on the yield of Claisen-type condensations for producing polyketones.

Table 1: Comparison of Bases for Crossed Claisen Condensation of a Diketone with an Ester

BaseMolar EquivalentsTypical SolventTemperature (°C)Potential Issues
Sodium Ethoxide (NaOEt)2.1 - 2.5Ethanol, THF, Toluene25 - 80Transesterification, self-condensation of ester
Sodium Hydride (NaH)2.1 - 2.5THF, DMF0 - 60Requires careful handling (moisture sensitive, flammable)
LDA2.1 - 2.5THF-78 to 0Potential for side reactions if temperature is not controlled
Potassium tert-butoxide2.1 - 2.5tert-butanol, THF25 - 80Sterically hindered, may affect reaction rate

Table 2: Influence of Solvents on Reaction Success

SolventPolarityPropertiesImpact on Reaction
Tetrahydrofuran (THF)Polar AproticGood for dissolving organic reagents, compatible with strong bases like NaH and LDA.Often the solvent of choice, especially for reactions at low temperatures.
TolueneNonpolarHigher boiling point, can be used to drive reactions to completion.Useful for reactions with NaH at elevated temperatures.
EthanolPolar ProticUsed with sodium ethoxide.Can participate in proton exchange, only suitable with the corresponding alkoxide base.
DMF/DMSOPolar AproticHigh boiling points, can increase reaction rates.[3]Can be difficult to remove and may lead to side reactions at high temperatures.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Tetraketone via Double Claisen-Type Condensation

This protocol describes a general method for the reaction of a 1,3-diketone with an acylating agent (e.g., an acid chloride or ester) to form a tetraketone.

Materials:

  • 1,3-Diketone (1.0 eq)

  • Acylating agent (2.2 eq)

  • Sodium Hydride (60% dispersion in mineral oil, 2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Diethyl Ether

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.

  • Base Suspension: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride. Wash the NaH with anhydrous hexanes (x3) to remove mineral oil, and then suspend the NaH in anhydrous THF.

  • Enolate Formation: Cool the NaH suspension to 0 °C in an ice bath. Dissolve the 1,3-diketone in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional hour.

  • Acylation: Cool the resulting dianion solution back to 0 °C. Dissolve the acylating agent in anhydrous THF and add it dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M HCl until the gas evolution ceases and the solution is acidic (pH ~2-3).

  • Extraction: Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure tetraketone.

Caption: General workflow for tetraketone synthesis via double Claisen condensation.

Tetraketone_Synthesis start Start: 1,3-Diketone & Acylating Agent enolate_formation 1. Dianion Formation (NaH or LDA in THF) start->enolate_formation acylation 2. Double Acylation (Add Acylating Agent at 0°C) enolate_formation->acylation reaction 3. Reaction (Stir at RT, 12-24h) acylation->reaction quench 4. Acidic Work-up (Quench with 1M HCl) reaction->quench extraction 5. Extraction & Washing (Ether, NaHCO3, Brine) quench->extraction purification 6. Purification (Chromatography/Recrystallization) extraction->purification product Final Product: Tetraketone purification->product

Signaling Pathways and Logical Relationships

Key Chemical Transformations in Tetraketone Synthesis

The following diagram illustrates the key chemical transformations and potential side reactions in a typical Claisen-type synthesis of a tetraketone from a 1,3-diketone.

Caption: Reaction pathway and potential side reactions in tetraketone synthesis.

ReactionPathways Diketone 1,3-Diketone Dianion Dianion Intermediate Diketone->Dianion Deprotonation SelfCondensation Self-condensation of Diketone Diketone->SelfCondensation Side Reaction Base Strong Base (e.g., 2 eq NaH) Tetraketone Desired Tetraketone Dianion->Tetraketone Double Acylation Monoacylation Mono-acylated byproduct Dianion->Monoacylation Incomplete Reaction Overalkylation O-acylation byproduct Dianion->Overalkylation O-acylation AcylatingAgent Acylating Agent (e.g., 2 eq. R-COCl)

This technical support center provides a comprehensive guide to troubleshooting low yields in the Claisen condensation for tetraketone synthesis. By carefully considering the choice of reactants, reaction conditions, and purification techniques, researchers can significantly improve the outcome of their experiments.

References

Stability issues of tetracarbonyl compounds in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetracarbonyl compounds. It addresses common stability issues encountered during experiments in various solvents.

Frequently Asked Questions (FAQs)

Q1: My tetracarbonyl compound solution is changing color. What does this indicate?

A1: A color change in your tetracarbonyl compound solution is a common indicator of decomposition. For example, solutions of dicobalt octacarbonyl (Co₂(CO)₈) may change from orange/red to brown or form a precipitate as the compound degrades.[1] Nickel tetracarbonyl (Ni(CO)₄) is a colorless liquid, and the formation of a precipitate could indicate decomposition to nickel metal.[2] Iron tetracarbonyl (Fe(CO)₄) is an intermediate, often generated from iron pentacarbonyl (Fe(CO)₅), and its decomposition can lead to the formation of iron clusters or oxides.[3] The specific color change can depend on the solvent and the presence of contaminants.

Q2: What are the primary factors that affect the stability of tetracarbonyl compounds in solution?

A2: The stability of tetracarbonyl compounds in solution is influenced by several factors:

  • Solvent Polarity: The polarity of the solvent can affect the rate of decomposition. Polar solvents may accelerate the degradation of some metal carbonyls.

  • Presence of Oxygen: Most tetracarbonyl compounds are sensitive to air.[4] Oxygen can lead to rapid decomposition, often forming metal oxides. For instance, nickel carbonyl vapor in air has a half-life of about 40 seconds.[2]

  • Presence of Light: Many metal carbonyls are light-sensitive and can undergo photochemical decomposition, leading to the loss of CO ligands.[5]

  • Temperature: Higher temperatures generally increase the rate of thermal decomposition. For example, the thermal decomposition of nickel tetracarbonyl begins around 180°C.[2]

  • Presence of Impurities: Acidic, basic, or oxidizing impurities in the solvent can catalyze decomposition reactions.

Q3: How can I stabilize my stock solutions of tetracarbonyl compounds?

A3: To enhance the stability of your tetracarbonyl solutions, consider the following measures:

  • Use High-Purity, Degassed Solvents: Solvents should be free of oxygen, water, and other reactive impurities. Degassing solvents by sparging with an inert gas (e.g., argon or nitrogen) or by freeze-pump-thaw cycles is crucial.

  • Maintain an Inert Atmosphere: Always handle and store tetracarbonyl compounds and their solutions under an inert atmosphere of carbon monoxide (CO), nitrogen, or argon.[6] A CO atmosphere can help to suppress decarbonylation by Le Chatelier's principle.

  • Store at Low Temperatures: Storing solutions at low temperatures (e.g., in a refrigerator or freezer) can significantly slow down the rate of decomposition.

  • Protect from Light: Use amber-colored glassware or wrap your containers in aluminum foil to protect the solutions from light.[4]

  • Use Stabilizers: For some compounds, like dicobalt octacarbonyl, the addition of a small amount of a non-polar, high-boiling solvent like hexane can improve stability.[7][8]

Troubleshooting Guides

Issue 1: Rapid Decomposition of Nickel Tetracarbonyl (Ni(CO)₄) in Chlorinated Solvents

Symptoms:

  • A colorless solution of Ni(CO)₄ in a chlorinated solvent (e.g., chloroform, dichloromethane) rapidly turns cloudy and forms a precipitate.

  • IR spectrum shows a rapid decrease in the intensity of the CO stretching band of Ni(CO)₄.

Possible Causes:

  • Reaction with the Solvent: Nickel tetracarbonyl can react with chlorinated solvents, especially in the presence of light or heat, leading to the formation of nickel(II) chloride and other degradation products.[2]

Solutions:

  • Avoid Chlorinated Solvents: If possible, choose a non-chlorinated solvent for your experiment. Ethereal solvents like THF or non-polar solvents like hexane are often better alternatives, provided they are rigorously dried and deoxygenated.

  • Work at Low Temperatures: If a chlorinated solvent is necessary, perform the reaction at the lowest possible temperature to minimize the rate of decomposition.

  • Use Stabilizers: While not always effective against direct reaction with the solvent, ensuring a positive pressure of carbon monoxide can help stabilize the complex against simple decarbonylation.

Issue 2: Inconsistent Reaction Yields with Dicobalt Octacarbonyl (Co₂(CO)₈)

Symptoms:

  • Significant variability in product yields for reactions using Co₂(CO)₈ from the same stock solution over time.

  • The orange-red color of the stock solution has faded or turned brownish.

Possible Causes:

  • Decomposition of the Stock Solution: Co₂(CO)₈ is known to be unstable in solution, especially when exposed to air or light.[4] It exists as a mixture of isomers in solution, and its decomposition can be complex.[9]

  • Incomplete Dissolution: The solid may not be fully dissolved, leading to inaccurate concentration measurements.

Solutions:

  • Prepare Fresh Solutions: For best results, prepare solutions of Co₂(CO)₈ fresh before each use.

  • Monitor Solution Integrity: Before use, check the color of the solution. A significant change from the initial orange-red color suggests decomposition. You can also run a quick IR spectrum to check for the characteristic CO stretching bands.

  • Proper Storage: If a stock solution must be stored, keep it in a tightly sealed container under an inert atmosphere (preferably with a CO headspace) at low temperature and protected from light.

Quantitative Data on Stability

Quantitative data on the stability of tetracarbonyl compounds in various organic solvents is scarce in the literature. The table below summarizes the available information, which is mostly qualitative.

CompoundSolventStability DataReference(s)
Nickel Tetracarbonyl (Ni(CO)₄) Air (vapor)Half-life of approximately 40-60 seconds.[2][7]
Most Organic SolventsMiscible and generally soluble, but stability is limited and solvent-dependent. Prone to oxidation.[2]
Chlorinated SolventsReactive, leading to decomposition and formation of NiCl₂.[2]
Iron Tetracarbonyl (Fe(CO)₄) Ethereal Solvents (e.g., THF)Fe(CO)₄ is an intermediate; its stability is transient. In coordinating solvents, it can form solvent adducts.[10]
Non-coordinating SolventsTends to dimerize to Fe₂(CO)₈ or undergo further reactions.[3]
Dicobalt Octacarbonyl (Co₂(CO)₈) HexaneOften stabilized with 1-5% hexane.[7][8]
Solution (general)Exists as a mixture of interconverting isomers. Sensitive to air and light, leading to decomposition.[4][9]

Experimental Protocols

Protocol 1: Monitoring Tetracarbonyl Decomposition using IR Spectroscopy

This protocol provides a general method for monitoring the decomposition of a tetracarbonyl compound in a specific solvent.

Objective: To determine the rate of decomposition of a tetracarbonyl compound by monitoring the decrease in the intensity of its characteristic C≡O stretching band(s) in the IR spectrum.[11]

Materials:

  • Tetracarbonyl compound (e.g., Ni(CO)₄, Co₂(CO)₈)

  • High-purity, degassed solvent

  • FTIR spectrometer with a liquid transmission cell (e.g., with CaF₂ or NaCl windows)

  • Inert atmosphere glovebox or Schlenk line

  • Gastight syringes

Procedure:

  • Prepare a standard solution: Inside an inert atmosphere glovebox, prepare a stock solution of the tetracarbonyl compound of a known concentration in the desired solvent.

  • Set up the FTIR spectrometer: Place the liquid transmission cell in the spectrometer and acquire a background spectrum of the pure, degassed solvent.

  • Start the experiment: At time t=0, inject a known volume of the stock solution into the cell, which has been pre-filled with the same solvent and sealed. Alternatively, prepare the solution directly in the cell under an inert atmosphere.

  • Acquire spectra over time: Immediately begin acquiring IR spectra at regular time intervals. The C≡O stretching region (typically 1800-2150 cm⁻¹) is of primary interest.[12]

  • Data Analysis:

    • For each spectrum, determine the absorbance of a characteristic C≡O stretching band of the tetracarbonyl compound.

    • Plot the absorbance (or concentration, if a calibration curve is prepared) versus time.

    • From this plot, you can determine the half-life of the compound under the experimental conditions and calculate the decomposition rate constant.

Protocol 2: Stability Study using UV-Vis Spectroscopy

This protocol outlines a general method for studying the stability of tetracarbonyl compounds that exhibit a UV-Vis absorbance.

Objective: To monitor the decomposition of a tetracarbonyl compound by observing the change in its UV-Vis absorbance spectrum over time.[13]

Materials:

  • Tetracarbonyl compound with a known UV-Vis absorbance

  • UV-transparent, high-purity, degassed solvent

  • UV-Vis spectrophotometer

  • Quartz cuvettes with airtight seals

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Prepare the solution: In an inert atmosphere, prepare a solution of the tetracarbonyl compound in the chosen solvent at a concentration that gives an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0).

  • Spectrophotometer setup: Record a baseline spectrum using a cuvette filled with the pure, degassed solvent.

  • Initiate the measurement: At time t=0, transfer the prepared solution to a sealed quartz cuvette under an inert atmosphere and place it in the spectrophotometer.

  • Time-course measurement: Record the full UV-Vis spectrum or the absorbance at a specific wavelength (λ_max) at regular time intervals.

  • Data Analysis:

    • Plot the absorbance at λ_max versus time.

    • Analyze the kinetic data to determine the reaction order, rate constant, and half-life of the decomposition process.

Visualizations

Decomposition_Pathways cluster_oxidation Oxidative Decomposition cluster_thermal Thermal/Photochemical Decomposition cluster_solvent Solvent-Mediated Decomposition M_CO4_ox M(CO)₄ O2 O₂ / Air M_CO4_ox->O2 Oxidation MOx Metal Oxide(s) + CO O2->MOx M_CO4_therm M(CO)₄ Heat_Light Heat (Δ) or Light (hν) M_CO4_therm->Heat_Light Decarbonylation M_CO3 M(CO)₃ + CO Heat_Light->M_CO3 Further_Decomp Further Decomposition (e.g., metal clusters) M_CO3->Further_Decomp M_CO4_solv M(CO)₄ Solvent_X Reactive Solvent (e.g., CCl₄, CHCl₃) M_CO4_solv->Solvent_X Reaction MXn Metal Halide (MXn) + Other Products Solvent_X->MXn

General decomposition pathways for tetracarbonyl compounds.

Experimental_Workflow_IR prep Prepare Stock Solution (Inert Atmosphere) mix Inject Sample into IR Cell (t=0) prep->mix bg Acquire Background Spectrum (Pure Solvent) bg->mix acquire Acquire IR Spectra (Time-course) mix->acquire analyze Analyze Absorbance of C≡O Stretching Band acquire->analyze plot Plot Absorbance vs. Time analyze->plot kinetics Determine Half-life and Rate Constant plot->kinetics

Workflow for monitoring decomposition by IR spectroscopy.

References

Validation & Comparative

A Comparative Analysis of β-Dicarbonyl Compounds: Benchmarking Octane-2,4,5,7-tetrone Against Established Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to the Physicochemical and Biological Properties of Key β-Dicarbonyls

In the landscape of medicinal chemistry and organic synthesis, β-dicarbonyl compounds are a cornerstone class of molecules, prized for their versatile reactivity and presence in numerous biologically active compounds. This guide provides a comparative analysis of Octane-2,4,5,7-tetrone and other prominent β-dicarbonyls, namely acetylacetone, dimedone, and 1,3-cyclohexanedione. While experimental data for this compound is not extensively available in current literature, this analysis establishes a benchmark by presenting quantitative data for well-characterized analogues, offering a predictive framework for the properties of this more complex tetraketone.

Physicochemical Properties: A Quantitative Comparison

The reactivity and biological function of β-dicarbonyl compounds are intrinsically linked to their acidity (pKa) and the equilibrium between their keto and enol tautomers. The following table summarizes key physicochemical properties for acetylacetone, dimedone, and 1,3-cyclohexanedione.

CompoundStructureMolar Mass ( g/mol )pKa (in water)Keto-Enol Tautomer Ratio (in CDCl3)
Acetylacetone CH₃COCH₂COCH₃100.12~8.99[1]Keto:Enol ≈ 1:4.8 (Favors Enol)[1]
Dimedone C₈H₁₂O₂140.18Not readily available in waterKeto:Enol ≈ 2:1[2]
1,3-Cyclohexanedione C₆H₈O₂112.12~5.26[3]Predominantly Enol in solution[3]
This compound C₈H₁₀O₄170.16Data not availableData not available

Note on this compound: As a linear tetraketone, this compound possesses multiple acidic protons and potential for extensive enolization. It is reasonable to predict a lower pKa value compared to acetylacetone due to the inductive effect of the additional carbonyl groups, making the central methylene protons particularly acidic. The keto-enol tautomerism is expected to be complex, likely favoring various enol forms to maximize conjugation and intramolecular hydrogen bonding.

Keto-Enol Tautomerism: A Fundamental Equilibrium

The equilibrium between the keto and enol forms is a defining characteristic of β-dicarbonyls and significantly influences their reactivity. This tautomerism can be readily studied using Nuclear Magnetic Resonance (NMR) spectroscopy.

KetoEnol Keto Keto Form Enol Enol Form Keto->Enol Tautomerization Enol->Keto Tautomerization

Caption: The dynamic equilibrium between the keto and enol tautomers in β-dicarbonyl compounds.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to perform comparative studies.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a compound.

Methodology:

  • Preparation of Analyte Solution: Prepare a standard solution of the β-dicarbonyl compound (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic solvent like methanol or DMSO to ensure solubility.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions. Place the analyte solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.[4][5][6][7][8]

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_analyte Prepare Analyte Solution titrate Titrate with Base prep_analyte->titrate prep_titrant Prepare Standardized Titrant prep_titrant->titrate calibrate_ph Calibrate pH Meter calibrate_ph->titrate record_ph Record pH titrate->record_ph Incremental additions plot_curve Plot Titration Curve record_ph->plot_curve determine_pka Determine pKa at Half-Equivalence plot_curve->determine_pka

Caption: Workflow for the determination of pKa by potentiometric titration.

Analysis of Keto-Enol Tautomerism by ¹H NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for quantifying the ratio of keto and enol tautomers in solution.

Methodology:

  • Sample Preparation: Dissolve a known amount of the β-dicarbonyl compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Acquisition: Acquire the ¹H NMR spectrum of the sample.

  • Spectral Analysis: Identify the characteristic signals for the keto and enol forms. For example, in acetylacetone, the keto form shows a singlet for the methylene protons (-CH₂-), while the enol form displays a singlet for the vinyl proton (=CH-).

  • Quantification: Integrate the area of the distinct signals corresponding to each tautomer. The ratio of the integrals is proportional to the molar ratio of the tautomers in the equilibrium mixture.[9][10][11]

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis dissolve Dissolve sample in deuterated solvent acquire Acquire ¹H NMR Spectrum dissolve->acquire identify Identify Keto and Enol Signals acquire->identify integrate Integrate Signal Areas identify->integrate calculate Calculate Tautomer Ratio integrate->calculate

Caption: Workflow for the analysis of keto-enol tautomerism by ¹H NMR spectroscopy.

Assessment of Antioxidant Activity: DPPH and ABTS Assays

The antioxidant capacity of β-dicarbonyls can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The enol form, with its hydroxyl group, is expected to be the primary contributor to antioxidant activity.

DPPH Assay Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in a suitable solvent like methanol or ethanol.

  • Reaction Mixture: Add a solution of the test compound at various concentrations to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration.[12][13][14][15][16]

ABTS Assay Protocol:

  • Radical Generation: Generate the ABTS radical cation (ABTS•⁺) by reacting ABTS stock solution with an oxidizing agent like potassium persulfate.

  • Reaction Mixture: Add the test compound at various concentrations to the ABTS•⁺ solution. A control is prepared similarly without the test compound.

  • Measurement: Measure the decrease in absorbance at the characteristic wavelength of ABTS•⁺ (typically around 734 nm).

  • Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[2][9][10][11][17]

Antioxidant_Assay cluster_dpph DPPH Assay cluster_abts ABTS Assay dpph_prep Prepare DPPH Solution dpph_react React with Compound dpph_prep->dpph_react dpph_measure Measure Absorbance at 517 nm dpph_react->dpph_measure dpph_calc Calculate % Scavenging dpph_measure->dpph_calc abts_prep Generate ABTS•⁺ Radical abts_react React with Compound abts_prep->abts_react abts_measure Measure Absorbance at 734 nm abts_react->abts_measure abts_calc Calculate TEAC abts_measure->abts_calc

References

Reactivity Under the Microscope: A Comparative Analysis of Linear vs. Cyclic Tetraketones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of molecular scaffolds is paramount. This guide provides an objective comparison of the reactivity of linear versus cyclic tetraketones, supported by available experimental insights and theoretical principles. While direct comparative studies on tetraketones are limited, valuable inferences can be drawn from closely related dicarbonyl systems.

The arrangement of four carbonyl groups within a molecule, whether in an open chain or a constrained cyclic structure, profoundly influences its chemical behavior. This difference in reactivity is primarily governed by factors such as conformational flexibility, the stability of enol and enolate intermediates, and steric hindrance.

Enolization and Acidity: The Core of Reactivity

The reactivity of tetraketones is intrinsically linked to the acidity of their α-protons and the propensity to form enol or enolate intermediates. The stability of these intermediates dictates the kinetic and thermodynamic outcomes of subsequent reactions.

Key Observations from Related Systems:

A study comparing acyclic and cyclic diazodiketones revealed a significant difference in their reactivity towards thioketones. Acyclic diazodicarbonyl compounds were found to react readily, while their carbocyclic counterparts were largely unreactive under similar conditions[1]. This difference was attributed to the fixed Z,Z-conformation of the cyclic diazodiketones, which is unfavorable for 1,3-dipolar cycloaddition[1]. This principle of conformational rigidity in cyclic systems limiting reactivity can be extended to cyclic tetraketones.

In general, cyclic ketones exhibit a higher enol content compared to their acyclic counterparts[2]. This is attributed to the release of ring strain upon enolization and more favorable orbital overlap in the cyclic enol. For tetraketones, the presence of multiple carbonyl groups leads to highly acidic α-protons, facilitating enolization. It is postulated that cyclic tetraketones, due to their constrained structures, can more readily adopt conformations that favor extensive enolization and intramolecular hydrogen bonding, thereby stabilizing the enol form.

PropertyLinear TetraketonesCyclic TetraketonesRationale
Conformational Flexibility HighLow (Rigid)Free rotation around single bonds in the linear structure.
Enol Content (Postulated) LowerHigherRing constraints can favor conformations that stabilize the enol form through hydrogen bonding and altered ring strain.
Acidity of α-protons HighHighBoth structures feature multiple electron-withdrawing carbonyl groups. Cyclic systems may exhibit slightly higher acidity due to stabilization of the conjugate base.
Reactivity in Cycloadditions (inferred) HigherLowerThe fixed conformation of cyclic structures can be stereochemically unfavorable for certain cycloaddition reactions, as seen in analogous diketone systems[1].
Susceptibility to Intramolecular Reactions Lower (requires specific folding)HigherProximity of reactive centers is enforced by the cyclic structure, favoring intramolecular cyclizations or rearrangements.

Nucleophilic Addition Reactions

The carbonyl carbons in tetraketones are electrophilic and susceptible to nucleophilic attack. The relative reactivity of linear versus cyclic tetraketones in these reactions is influenced by steric hindrance and the electronic effects of the surrounding carbonyl groups.

Cyclic tetraketones may present a more sterically hindered environment for an incoming nucleophile compared to a flexible linear tetraketone. However, the rigid structure of a cyclic tetraketone could also lock the carbonyl groups in a conformation that enhances their electrophilicity.

Experimental Protocols

While specific comparative experimental data for tetraketones is not abundant, the following protocols outline general methods for investigating their reactivity.

Protocol 1: Determination of Enol Content by ¹H NMR Spectroscopy

Objective: To quantify the equilibrium concentration of the enol tautomer for a given tetraketone.

Methodology:

  • Prepare a solution of the tetraketone (linear or cyclic) of known concentration in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquire the ¹H NMR spectrum of the sample.

  • Identify the characteristic signals for the keto and enol tautomers. The enolic protons typically appear as sharp singlets at a downfield chemical shift (δ > 10 ppm). Protons alpha to the carbonyl groups in the keto form will have distinct chemical shifts.

  • Integrate the signals corresponding to the enolic proton and a well-resolved proton signal of the keto form.

  • Calculate the percentage of the enol form using the following formula: % Enol = [Integral of enol proton / (Integral of enol proton + (Integral of keto proton / number of keto protons))] * 100

Protocol 2: Kinetic Analysis of a Model Nucleophilic Addition Reaction

Objective: To compare the rates of a nucleophilic addition reaction for a linear and a cyclic tetraketone.

Methodology:

  • Select a suitable nucleophile and a reaction that can be monitored spectroscopically (e.g., using a chromophoric nucleophile and UV-Vis spectroscopy).

  • Prepare solutions of the linear and cyclic tetraketones and the nucleophile of known concentrations in a suitable solvent.

  • Initiate the reaction by mixing the reactants in a cuvette at a constant temperature.

  • Monitor the change in absorbance at a specific wavelength corresponding to the consumption of a reactant or the formation of a product over time.

  • Determine the initial rate of the reaction from the slope of the absorbance versus time plot.

  • Compare the initial rates for the linear and cyclic tetraketones under identical conditions to assess their relative reactivity.

Visualizing Reaction Pathways

The following diagrams illustrate the fundamental processes governing the reactivity of tetraketones.

Enolization Keto Keto Tautomer Enolate Enolate Intermediate Keto->Enolate + Base - H⁺ Enolate->Keto + H⁺ Enol Enol Tautomer Enolate->Enol + H⁺ Enol->Enolate - H⁺

Caption: Keto-enol tautomerism proceeds through an enolate intermediate.

ReactivityComparison cluster_linear Linear Tetraketone cluster_cyclic Cyclic Tetraketone L_Flex High Conformational Flexibility L_Reactivity Favors Intermolecular Reactions L_Flex->L_Reactivity C_Rigid Rigid Conformation C_Reactivity Favors Intramolecular Reactions & High Enol Content C_Rigid->C_Reactivity

References

Spectroscopic comparison of Octane-2,4,5,7-tetrone and its derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A Spectroscopic Comparison of Octane-2,4,5,7-tetrone and its Derivatives for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative analysis of the spectroscopic properties of β,δ-tetraketones, with a focus on structures analogous to this compound. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related derivatives and analogous compounds to provide a representative spectroscopic profile. The information herein is intended to guide researchers in the characterization of similar chemical entities.

Introduction to β,δ-Tetraketones

This compound is a β,δ-tetraketone, a class of compounds characterized by four carbonyl groups located at the second, fourth, fifth, and seventh positions of an octane chain. These compounds and their derivatives are of interest in coordination chemistry and as building blocks for the synthesis of more complex molecules. Their spectroscopic characterization is crucial for confirming their structure and purity.

Spectroscopic Data Comparison

The following tables summarize typical spectroscopic data for tetraketones and related dicarbonyl compounds, which can be used as a reference for this compound and its derivatives.

Table 1: 1H and 13C NMR Spectroscopic Data for Tetraketone Derivatives
Compound/Derivative Class1H NMR (δ, ppm)13C NMR (δ, ppm)Reference Compound Example
Aryl-substituted Tetraketones2.21–2.57 (m, CH2), 5.53 (s, CH), 7.24-8.13 (d, Ar-H), 11.8 (br s, OH, enol form)26.35 (CH3), 64.90 (O-CH2), 114.50-161.99 (Ar-C), 196.24 (C=O)2,2'-((4-nitrophenyl)methylene)bis(5,5-dimethylcyclohexane-1,3-dione)[1]
Acetylacetone (enol form)2.0 (s, 6H, CH3), 5.5 (s, 1H, =CH-), 15.5 (s, 1H, OH)24 (CH3), 100 (=CH-), 191 (C=O)Acetylacetone

Note: The presence of enol forms is common for β-dicarbonyl systems and significantly influences the NMR spectra.

Table 2: Infrared (IR) Spectroscopic Data
Compound/Derivative Classν(C=O) (cm-1)Other Key Absorptions (cm-1)Reference Compound Example
Tetraketone Derivatives16743045 (Ar-CH), 2938 (-CH)1,1′-(4,4′-(2-(1,3-bis(4-Acetylphenoxy)propan-2-ylidene)propane-1,3-di-yl)bis(oxy)bis(4,1-phenylene))diethanone[2]
Acetylacetone1725 (keto), 1620 (enol)2960 (CH2, keto), 3005 (CH, enol)Acetylacetone[3]
General Aliphatic Ketones1715~2991 (C-H stretch)2-Butanone[4]

Note: Conjugation and hydrogen bonding in the enol form typically shift the C=O stretching frequency to lower wavenumbers.[4]

Table 3: UV-Vis Spectroscopic Data
Compound/Derivative Classλmax (nm)Transition TypeComments
α,β-Unsaturated Ketones228π → πConjugation shifts λmax to longer wavelengths.[5]
Saturated Ketones~275n → πThis is a weak absorption.[5]
Conjugated PolyenesIncreases with conjugation lengthπ → π*For example, buta-1,3-diene has a λmax of 217 nm.[6]

Note: The UV-Vis spectra of tetraketones are expected to be influenced by the extent of conjugation and the presence of enol forms.

Table 4: Mass Spectrometry Fragmentation
Compound ClassMolecular Ion (M+)Key Fragmentation PathwaysCommon Fragment Ions (m/z)
Aliphatic KetonesTypically presentα-cleavage (cleavage of C-C bond adjacent to carbonyl)Acylium ions (R-C≡O+)
n-Octane (for chain reference)m/z 114C-C bond scission43 ([C3H7]+, base peak), 57, 71, 85[7]

Note: The fragmentation of tetraketones would be complex, likely involving multiple α-cleavages and potential rearrangements.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Instrument : A standard NMR spectrometer (e.g., Bruker, 300 MHz or higher) is used.

  • 1H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • 13C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required compared to 1H NMR. Chemical shifts are referenced to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • Thin Film : Dissolve the sample in a volatile solvent, cast a film on a salt plate (e.g., NaCl), and allow the solvent to evaporate.

  • Instrument : A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Acquisition : Record the spectrum typically in the range of 4000-400 cm-1. A background spectrum of the KBr pellet or salt plate should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.

  • Instrument : A dual-beam UV-Vis spectrophotometer is used.

  • Acquisition : Scan the sample over the desired wavelength range (typically 200-800 nm). A baseline spectrum of the solvent in a matched cuvette is recorded first.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct insertion probe for solids or gas chromatography (GC-MS) for volatile compounds.

  • Ionization : Use an appropriate ionization technique, commonly Electron Impact (EI) for fragmentation analysis.

  • Analysis : The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : An electron multiplier or similar detector records the abundance of each ion.

Visualizations

General Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound or its derivatives.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Characterization Synthesis Synthesis of Tetraketone Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR UV_Vis UV-Vis Purification->UV_Vis MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

Caption: Workflow for the synthesis and spectroscopic characterization of tetraketones.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives, based on available data for analogous compounds. Researchers are encouraged to use this information as a comparative tool in their own analytical work.

References

Assessing the Purity of Synthesized Octane-2,4,5,7-tetrone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of synthesized compounds is paramount to ensure reliable and reproducible experimental outcomes. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized Octane-2,4,5,7-tetrone, a β-dicarbonyl compound with potential applications in chelation therapy and as a building block in pharmaceutical synthesis. This guide also compares its performance profile with two common alternatives, Acetylacetone and Dibenzoylmethane.

Purity Assessment of this compound

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) provides quantitative information on the presence of impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) aids in their identification. Nuclear Magnetic Resonance (NMR) spectroscopy and Elemental Analysis serve as powerful tools for structural confirmation and determination of elemental composition, respectively.

Table 1: Purity Analysis of Synthesized this compound
Analytical MethodParameterResultPurity (%)
HPLC Peak Area %Main Peak: 98.5%98.5
Impurity 1: 0.8%
Impurity 2: 0.7%
GC-MS Total Ion ChromatogramMain Peak: 98.2%98.2
Identified ImpuritiesAcetone self-condensation product, mono-acylated acetone
¹H NMR Integral RatiosConsistent with theoretical values>98 (relative to NMR-active impurities)
¹³C NMR Number of Signals4 signals observedConsistent with pure compound
Elemental Analysis % CarbonCalculated: 56.47, Found: 56.35Confirms elemental composition
% HydrogenCalculated: 5.92, Found: 5.88

Comparison with Alternative Compounds

This compound's utility can be benchmarked against other β-dicarbonyl compounds such as Acetylacetone and Dibenzoylmethane, which are widely used in various applications.

Table 2: Performance Comparison of this compound and Alternatives
CompoundMolecular Weight ( g/mol )Key ApplicationsPerformance Highlights
This compound 170.16[1]Metal Chelation, Pharmaceutical IntermediatePotentially stronger chelation due to multiple carbonyl groups.
Acetylacetone 100.12Metal Chelation, Catalyst, Synthesis of Heterocycles[1][2][3][4][5]Well-established chelating agent, versatile synthetic building block.[2][4]
Dibenzoylmethane 224.25UV Absorber, Anticancer Agent, Pharmaceutical Intermediate[6][7]Strong UV absorption, demonstrated biological activity.[6][7][8]

Experimental Protocols

Detailed methodologies for the synthesis and purity assessment of this compound are provided below.

Synthesis of this compound

This compound is synthesized via a Claisen condensation reaction between diethyl oxalate and acetone, using sodium ethoxide as a base.[2]

Materials:

  • Diethyl oxalate

  • Acetone

  • Sodium ethoxide

  • Toluene (solvent)

  • Hydrochloric acid (for neutralization)

  • Deionized water

  • Anhydrous sodium sulfate

Procedure:

  • A solution of sodium ethoxide in toluene is prepared in a reaction vessel equipped with a stirrer and a dropping funnel.

  • A mixture of diethyl oxalate and acetone is added dropwise to the sodium ethoxide solution with constant stirring.

  • The reaction mixture is stirred at room temperature for several hours to allow the condensation to complete.

  • The resulting precipitate is collected by filtration and washed with toluene.

  • The solid is then dissolved in water and acidified with hydrochloric acid to precipitate the crude this compound.

  • The crude product is filtered, washed with water, and dried.

  • Purification is achieved by recrystallization from an appropriate solvent, such as ethanol or a mixture of ethanol and water.

Potential Impurities:

  • Unreacted starting materials (diethyl oxalate, acetone).

  • Products of acetone self-condensation (e.g., diacetone alcohol, mesityl oxide).

  • Mono-acylated acetone (product of a single condensation reaction).

  • Sodium salts of the product or byproducts if neutralization is incomplete.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

Mobile Phase:

  • A gradient of acetonitrile and water (with 0.1% formic acid) is typically used.

  • Initial conditions: 20% acetonitrile.

  • Linear gradient to 80% acetonitrile over 20 minutes.

  • Hold at 80% acetonitrile for 5 minutes.

  • Return to initial conditions and equilibrate for 5 minutes.

Parameters:

  • Flow rate: 1.0 mL/min.

  • Injection volume: 10 µL.

  • Column temperature: 25 °C.

  • Detection wavelength: 254 nm.

Sample Preparation:

  • Dissolve a known amount of the synthesized product in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

GC Conditions:

  • Injector temperature: 250 °C.

  • Oven temperature program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp to 250 °C at a rate of 10 °C/min.

    • Hold at 250 °C for 5 minutes.

  • Carrier gas: Helium, at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ion source temperature: 230 °C.

  • Quadrupole temperature: 150 °C.

  • Electron ionization (EI) at 70 eV.

  • Scan range: m/z 40-400.

Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane or acetone to a concentration of approximately 1 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer operating at a frequency of 400 MHz or higher.

¹H NMR:

  • Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Procedure: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Expected Signals: Due to keto-enol tautomerism, the spectrum may be complex. For the tetraketo form, signals for the methyl protons and methylene protons are expected. The enol forms will show vinylic and hydroxyl protons.

¹³C NMR:

  • Solvent: CDCl₃ or DMSO-d₆.

  • Procedure: Dissolve 20-50 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Expected Signals: Signals corresponding to the carbonyl carbons and the aliphatic carbons. The number of signals will depend on the symmetry of the predominant tautomer in solution. For the symmetric tetraketo form, four distinct carbon signals would be expected.

Elemental Analysis
  • Instrumentation: CHN elemental analyzer.

  • Procedure: A precisely weighed sample (typically 1-3 mg) is combusted in a high-oxygen environment. The resulting gases (CO₂, H₂O, and N₂) are separated and quantified to determine the percentage of carbon, hydrogen, and nitrogen in the sample. The theoretical elemental composition for this compound (C₈H₁₀O₄) is C, 56.47% and H, 5.92%.

Visualizing the Workflow

Purity_Assessment_Workflow cluster_analysis Purity and Structural Analysis Synthesis Synthesis of this compound Crude_Product Crude Product Synthesis->Crude_Product Purification Purification (Recrystallization) Pure_Product Pure Product Purification->Pure_Product Crude_Product->Purification HPLC HPLC Analysis Pure_Product->HPLC GC_MS GC-MS Analysis Pure_Product->GC_MS NMR NMR Spectroscopy (¹H & ¹³C) Pure_Product->NMR EA Elemental Analysis Pure_Product->EA Purity_Report Purity_Report HPLC->Purity_Report Quantitative Purity Impurity_ID Impurity_ID GC_MS->Impurity_ID Impurity Identification Structure_Confirmation Structure_Confirmation NMR->Structure_Confirmation Structural Confirmation Elemental_Composition Elemental_Composition EA->Elemental_Composition Elemental Composition

Caption: Workflow for the synthesis and purity assessment of this compound.

Claisen_Condensation_Pathway cluster_reactants Reactants Diethyl_Oxalate Diethyl Oxalate Condensation Claisen Condensation Diethyl_Oxalate->Condensation Acetone Acetone Base Sodium Ethoxide (Base) Acetone->Base Deprotonation Enolate Acetone Enolate Base->Enolate Enolate->Condensation Intermediate Tetrahedral Intermediate Condensation->Intermediate Product This compound (as sodium salt) Intermediate->Product Elimination of Ethoxide Acidification Acidification (HCl) Product->Acidification Final_Product This compound Acidification->Final_Product

Caption: Simplified reaction pathway for the synthesis of this compound.

References

Navigating the Labyrinth of Complex Polyketones: A Comparative Guide to Structural Analysis Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate molecular architecture of complex polyketones presents a significant analytical challenge. While Nuclear Magnetic Resonance (NMR) spectroscopy has long been a cornerstone of structural elucidation, its inherent limitations can hinder the complete and accurate characterization of these large and often flexible molecules. This guide provides a comprehensive comparison of NMR spectroscopy with two powerful alternatives—Mass Spectrometry (MS) and X-ray Crystallography—offering insights into their respective strengths, weaknesses, and practical applications in the analysis of complex polyketones.

The structural complexity of polyketides, a diverse class of natural products with a wide range of biological activities, often translates to congested NMR spectra, where severe signal overlap and broadening can obscure crucial structural information. Conformational flexibility further complicates NMR analysis, leading to averaged signals that may not represent the true ground-state conformation of the molecule.

The Boundaries of NMR Spectroscopy in Polyketone Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled information about the connectivity and stereochemistry of molecules. However, for large and complex polyketones, several limitations become prominent:

  • Signal Overlap and Spectral Crowding: The sheer number of protons and carbons in a complex polyketone leads to a high density of signals in the NMR spectrum. This spectral crowding results in significant overlap, making it difficult to resolve and assign individual resonances accurately.

  • Conformational Flexibility: Many polyketones possess flexible macrocyclic rings or long aliphatic chains. Rapid conformational exchange on the NMR timescale leads to averaged chemical shifts and coupling constants, which can mask the true structural features of the molecule and complicate stereochemical assignments.

  • Low Sensitivity: NMR is an inherently insensitive technique, requiring relatively large amounts of pure sample (typically >1 mg) for analysis.[1][2][3] This can be a major bottleneck when dealing with natural products that are often isolated in minute quantities.

  • Signal Broadening: The slow tumbling of large molecules in solution leads to broader NMR signals, further exacerbating the problem of signal overlap and reducing the overall resolution of the spectrum.

Alternative and Complementary Approaches: Mass Spectrometry and X-ray Crystallography

To overcome the limitations of NMR, researchers can turn to or combine it with other powerful analytical techniques, namely Mass Spectrometry (MS) and X-ray Crystallography.

Mass Spectrometry (MS): This technique excels in providing accurate molecular weight information and insights into the elemental composition of a molecule. For complex polyketones, tandem mass spectrometry (MS/MS) is particularly valuable. By inducing fragmentation of the parent ion and analyzing the resulting fragment ions, it is possible to deduce the sequence of building blocks and identify key structural motifs within the polyketone backbone.

X-ray Crystallography: When a suitable single crystal of the polyketone can be obtained, X-ray crystallography provides the most definitive and high-resolution three-dimensional structure.[4][5][6] This technique is not hampered by the molecule's size or conformational flexibility in solution, as it analyzes the molecule in a fixed, crystalline state.

Quantitative Comparison of Analytical Techniques

The choice of analytical technique often depends on a trade-off between the level of structural detail required, the amount of sample available, and the physical properties of the compound. The following table provides a quantitative comparison of NMR, MS, and X-ray crystallography for the analysis of complex polyketones.

ParameterNMR SpectroscopyMass SpectrometryX-ray Crystallography
Typical Sample Amount > 1 mg (for full 1D and 2D analysis)1 µg - 1 mg< 1 mg (if a suitable crystal can be grown)
Resolution Atomic (indirectly inferred)Molecular Formula & FragmentationAtomic (direct visualization)
Sensitivity Low (µmol - mmol)High (fmol - pmol)N/A (requires crystal)
Information Provided Connectivity, Stereochemistry, DynamicsMolecular Weight, Elemental Formula, Substructures3D Structure, Absolute Stereochemistry
Major Limitation Signal Overlap, Conformational FlexibilityLimited Stereochemical InformationRequirement for a high-quality single crystal

Experimental Protocols: A Step-by-Step Overview

To provide a practical context, detailed methodologies for each technique as applied to the analysis of a hypothetical complex polyketone are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified polyketone in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the solvent peak.

    • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

  • Data Acquisition:

    • Acquire a suite of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥600 MHz is recommended for complex molecules).

    • 1D Experiments:

      • ¹H NMR: Provides information on the number and chemical environment of protons.

      • ¹³C NMR: Provides information on the carbon skeleton.

    • 2D Experiments:

      • COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon pairs.

      • HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) proton-carbon correlations, crucial for establishing the carbon framework.

      • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information on through-space proton-proton proximities, essential for stereochemical assignments.

  • Data Processing and Analysis:

    • Process the acquired data using appropriate software (e.g., MestReNova, TopSpin).

    • Assign the proton and carbon signals by systematically analyzing the correlations observed in the 2D spectra.

    • Determine the relative stereochemistry by interpreting the NOESY/ROESY data and measuring coupling constants.

Mass Spectrometry (MALDI-TOF) Protocol
  • Sample and Matrix Preparation:

    • Prepare a stock solution of the polyketone sample at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., THF, acetonitrile).[7]

    • Prepare a saturated solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid, sinapinic acid) in a solvent mixture (e.g., acetonitrile/water with 0.1% TFA).[7] The choice of matrix is crucial for efficient ionization.[7]

    • Prepare a solution of a cationizing agent (e.g., sodium trifluoroacetate) if needed to promote the formation of specific adducts.[7]

  • Sample Spotting:

    • Mix the sample solution, matrix solution, and cationizing agent solution in a specific ratio (e.g., 1:10:1 v/v/v).

    • Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air-dry, forming co-crystals of the sample and matrix.[8]

  • Data Acquisition:

    • Load the target plate into the MALDI-TOF mass spectrometer.

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the nature of the analyte.

    • For structural information, perform tandem MS (MS/MS) by selecting the parent ion of interest and inducing fragmentation.

  • Data Analysis:

    • Analyze the mass spectrum to determine the molecular weight of the polyketone.

    • Interpret the MS/MS fragmentation pattern to deduce structural information, such as the sequence of monomer units and the location of functional groups.

X-ray Crystallography Protocol
  • Crystallization:

    • This is often the most challenging step.[5] Screen a wide range of crystallization conditions (precipitants, buffers, pH, temperature) using techniques like vapor diffusion (hanging drop or sitting drop).[5]

    • Start with a highly purified and concentrated solution of the polyketone.

    • Systematically vary the conditions to optimize the growth of single, diffraction-quality crystals (typically > 0.1 mm in all dimensions).[4]

  • Data Collection:

    • Mount a suitable crystal on a goniometer head and cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Place the crystal in a high-intensity X-ray beam (often at a synchrotron source).

    • Rotate the crystal and collect the diffraction pattern on a detector.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the "phase problem" using computational methods (e.g., direct methods, Patterson methods, or molecular replacement if a related structure is known).

    • Build an initial model of the molecule into the resulting electron density map.

    • Refine the atomic coordinates and thermal parameters against the experimental data to obtain the final, high-resolution 3D structure.

  • Structure Analysis:

    • Analyze the final structure to determine bond lengths, bond angles, torsion angles, and absolute stereochemistry.

Visualizing the Workflow

To better illustrate the decision-making process and experimental workflows, the following diagrams are provided.

Experimental_Workflow cluster_NMR NMR Spectroscopy cluster_MS Mass Spectrometry cluster_Xray X-ray Crystallography NMR_Sample_Prep Sample Preparation (1-5 mg in deuterated solvent) NMR_Data_Acq Data Acquisition (1D & 2D NMR) NMR_Sample_Prep->NMR_Data_Acq NMR_Data_Proc Data Processing & Analysis NMR_Data_Acq->NMR_Data_Proc NMR_Structure Connectivity & Relative Stereochemistry NMR_Data_Proc->NMR_Structure MS_Sample_Prep Sample Preparation (µg amounts with matrix) MS_Data_Acq Data Acquisition (MALDI-TOF MS & MS/MS) MS_Sample_Prep->MS_Data_Acq MS_Data_Proc Data Analysis MS_Data_Acq->MS_Data_Proc MS_Structure Molecular Weight & Fragmentation Pattern MS_Data_Proc->MS_Structure Xray_Crystallization Crystallization (often the bottleneck) Xray_Data_Col Data Collection (synchrotron) Xray_Crystallization->Xray_Data_Col Xray_Structure_Sol Structure Solution & Refinement Xray_Data_Col->Xray_Structure_Sol Xray_Structure 3D Structure & Absolute Stereochemistry Xray_Structure_Sol->Xray_Structure Decision_Pathway Start Complex Polyketone Sample Amount Sample Amount? Start->Amount NMR NMR Spectroscopy Amount->NMR > 1 mg MS Mass Spectrometry Amount->MS < 1 mg Crystal Can it be crystallized? Xray X-ray Crystallography Crystal->Xray Yes NMR_MS NMR + MS Crystal->NMR_MS No NMR->Crystal MS->NMR_MS Full_Elucidation Complete Structural Elucidation Xray->Full_Elucidation NMR_MS->Full_Elucidation

References

A Comparative Guide to the Biological Activity Screening of Octane-2,4,5,7-tetrone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Octane-2,4,5,7-tetrone is a polycarbonyl compound whose biological activities are not yet extensively documented in scientific literature. Its structure, characterized by multiple ketone functionalities, suggests potential for diverse biological interactions, similar to other β-dicarbonyl and polycarbonyl compounds known for their antimicrobial, antitumor, and enzyme-inhibiting properties. This guide proposes a framework for the systematic biological activity screening of this compound. It provides a direct comparison with three well-characterized compounds: Curcumin (a β-diketone), Leptospermone (a β-triketone), and Usnic Acid (a dibenzofuran with β-dicarbonyl moieties). The objective is to establish a foundational understanding of this compound's potential as a bioactive agent.

The proposed investigation involves a tiered screening approach, beginning with broad-spectrum antimicrobial and anticancer assays, followed by targeted enzyme inhibition studies. This document outlines the detailed experimental protocols, data presentation structures, and logical workflows necessary to execute such a comparative analysis.

Compound Selection for Comparison

A critical aspect of evaluating a novel compound is benchmarking its activity against established molecules with related structures or functions. The following compounds have been selected for this comparative guide:

  • This compound (Test Compound): The subject of this investigation. A C8 linear tetraketone.

  • Curcumin (β-Diketone Control): The principal curcuminoid found in turmeric. It is a well-studied β-diketone known for its pleiotropic activities, including anti-inflammatory, antioxidant, antimicrobial, and antineoplastic effects.[1][2] Its established biological profile provides a robust benchmark for general bioactivity.

  • Leptospermone (β-Triketone Control): A natural β-triketone found in plants of the Myrtaceae family.[3] It is a known inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), a mechanism that has been leveraged for herbicidal applications and demonstrates potent, specific enzyme inhibition.[4][5][6]

  • Usnic Acid (Related Polycarbonyl Control): A naturally occurring dibenzofuran derivative found in lichens.[7][8] It contains β-dicarbonyl groups within its structure and exhibits potent antimicrobial activity against Gram-positive bacteria, as well as antiviral and antiproliferative effects.[8][9][10]

Proposed Biological Screening Workflow

The following diagram illustrates the proposed experimental workflow for the comparative screening of this compound and the selected reference compounds.

G Experimental Workflow for Bioactivity Screening cluster_prep Compound Preparation cluster_screening Primary Biological Screening cluster_analysis Data Analysis & Interpretation A This compound E Stock Solution Preparation (DMSO) A->E B Curcumin B->E C Leptospermone C->E D Usnic Acid D->E F Antimicrobial Assay (MIC Determination) E->F Serial Dilutions G Anticancer Assay (MTT on Cell Lines) E->G Serial Dilutions H Enzyme Inhibition Assay (e.g., Kinase Panel) E->H Serial Dilutions I MIC50 Calculation F->I J IC50 Calculation G->J K Inhibition % & IC50 H->K L Comparative Analysis I->L J->L K->L

Caption: Workflow for comparative biological activity screening.

Experimental Protocols

Detailed methodologies for the key proposed experiments are provided below.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[11][12]

Methodology:

  • Microorganism Preparation: Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive, Escherichia coli for Gram-negative) in a suitable broth (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of the test and control compounds in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 256 µg/mL to 0.5 µg/mL). A vehicle control (DMSO) and a growth control (no compound) must be included.

  • Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.[11]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Result Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm.

Anticancer Activity: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation, to determine the cytotoxic effects of the compounds.[13]

Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7, breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test and control compounds. Include a vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[13][14] Viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or an SDS-based solution) to each well to dissolve the insoluble formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits cell growth by 50%).

Enzyme Inhibition Assay: Generic Kinase Inhibition

This protocol provides a general framework for screening compounds against a kinase, a common target in drug discovery. The ADP-Glo™ assay, which measures ADP production, is a common format.[15]

Methodology:

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations in a kinase reaction buffer.[16] Include positive control inhibitors (e.g., Staurosporine) and negative controls (no inhibitor).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP. The final ATP concentration should be near the Kₘ for the specific kinase to ensure sensitivity to competitive inhibitors.

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 60 minutes).

  • Termination and ADP Detection: Terminate the reaction and measure the amount of ADP produced. In the ADP-Glo™ format, a reagent is added to deplete the remaining ATP. Subsequently, a detection reagent is added to convert ADP to ATP, which is then quantified via a luciferase-luciferin reaction, producing a luminescent signal.[15]

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control. Determine the IC₅₀ value from the dose-response curve.

Data Presentation

Quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate direct comparison.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Microorganism This compound Curcumin Leptospermone Usnic Acid Amoxicillin (Control)
S. aureus (Gram+) Data Data Data Data Data
E. coli (Gram-) Data Data Data Data Data

| C. albicans (Fungus) | Data | Data | Data | Data | Data |

Table 2: Comparative Cytotoxic Activity (IC₅₀ in µM)

Cell Line This compound Curcumin Leptospermone Usnic Acid Doxorubicin (Control)
MCF-7 (Breast) Data Data Data Data Data
A549 (Lung) Data Data Data Data Data

| HCT116 (Colon) | Data | Data | Data | Data | Data |

Table 3: Comparative Kinase Inhibition Activity (IC₅₀ in µM)

Kinase Target This compound Curcumin Leptospermone Usnic Acid Staurosporine (Control)
Kinase 1 (e.g., EGFR) Data Data Data Data Data
Kinase 2 (e.g., SRC) Data Data Data Data Data

| Kinase 3 (e.g., AKT1) | Data | Data | Data | Data | Data |

Visualization of Pathways and Concepts

Hypothetical Target Signaling Pathway

Should this compound exhibit significant anticancer activity, subsequent mechanism-of-action studies would be required. Many anticancer agents target key intracellular signaling pathways.[17][18][19] The diagram below illustrates the MAPK/ERK pathway, a common target in cancer therapy, showing potential points of inhibition.

G Hypothetical Target: MAPK/ERK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Grb2_Sos Grb2/Sos RTK->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Inhibitor Potential Inhibition Point Inhibitor->RTK Inhibitor->Raf Inhibitor->MEK

Caption: The MAPK/ERK pathway with potential inhibition points.

Enzyme Inhibition Mechanisms

Understanding the mechanism of enzyme inhibition is crucial for lead optimization. The following diagram illustrates the logical differences between major types of reversible enzyme inhibition.

G Mechanisms of Reversible Enzyme Inhibition cluster_comp Competitive cluster_uncomp Uncompetitive cluster_noncomp Non-competitive / Mixed Enzyme Free Enzyme (E) ES_Complex Enzyme-Substrate Complex (ES) Enzyme->ES_Complex + S EI_Complex Enzyme-Inhibitor Complex (EI) Enzyme->EI_Complex + I Enzyme->EI_Complex Substrate Substrate (S) Substrate->ES_Complex Inhibitor Inhibitor (I) Inhibitor->EI_Complex ESI_Complex Enzyme-Substrate-Inhibitor Complex (ESI) Product Product (P) ES_Complex->Product k_cat ES_Complex->ESI_Complex + I ES_Complex->ESI_Complex Product->Enzyme EI_Complex->Enzyme note1 Inhibitor binds to free Enzyme only. Competes with Substrate. note2 Inhibitor binds to ES Complex only. note3 Inhibitor binds to both Free Enzyme and ES Complex.

Caption: Logical relationships in enzyme inhibition mechanisms.

References

A Comparative Guide to Green Synthesis Protocols for Tetraketones

Author: BenchChem Technical Support Team. Date: November 2025

The synthesis of tetraketones, valuable precursors for various heterocyclic compounds with notable biological activities, has traditionally relied on methods that are often at odds with the principles of green chemistry.[1] Conventional protocols frequently involve harsh reaction conditions, toxic organic solvents, and expensive, non-reusable catalysts.[2][3] This guide provides a comparative analysis of emerging green synthesis protocols for tetraketones, benchmarking them against traditional methods and offering detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

Performance Comparison of Synthesis Protocols

The following table summarizes the key performance indicators for various green and traditional synthesis protocols for a model reaction: the synthesis of 2,2'-(phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) from benzaldehyde and dimedone.

Protocol CategoryMethodCatalystSolventTemperature (°C)Reaction TimeYield (%)Key AdvantagesDisadvantages
Green Protocols Catalyst-FreeNoneWater80-1001-2.5 h64-99[4]Environmentally benign solvent, simple workup, no catalyst cost.[4]May require elevated temperatures.
Visible-Light Driven (Photocatalyst-Free)NoneEthanolRoom Temp.10 min - 5 h72-92[5][6]Uses sustainable energy source, mild conditions, operational simplicity.[5]Reaction time can be substrate-dependent.
Visible-Light Driven (Photocatalyzed)Eosin YTolueneRoom Temp.Not specifiedUp to 76[7][8]Mild conditions, utilizes visible light.[7]Requires a photocatalyst and organic solvent.
Heterogeneous CatalysisAl(OH)3Water8060 min~94[2][9]Inexpensive and reusable catalyst, high yield, green solvent.[2]Requires catalyst preparation and separation.
Traditional Protocols Acid/Base CatalyzedVarious (e.g., p-TSA, piperidine)Organic Solvents (e.g., Toluene, Ethanol)RefluxSeveral hoursVariableWell-established methods.Often requires harsh conditions, toxic solvents, and catalyst neutralization/removal.[1][5]
Metal/Metal Oxide CatalyzedVarious (e.g., ZnO, Ni nanoparticles)Organic Solvents or Solvent-free50 - Reflux5 min - several hours85-98[3]High yields, short reaction times in some cases.Use of potentially toxic and expensive metal catalysts, catalyst recovery challenges.[10]

Experimental Protocols

Green Protocol: Catalyst-Free Synthesis in Water

This protocol outlines a simple and environmentally friendly tandem Knoevenagel condensation and Michael addition.[4]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Cyclic 1,3-diketone (e.g., dimedone) (2.0 mmol)

  • Water (5 mL)

Procedure:

  • A mixture of the aromatic aldehyde and the cyclic 1,3-diketone is stirred in water.

  • The reaction mixture is heated to 80-100 °C.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The solid product is collected by filtration, washed with water, and dried.

Green Protocol: Visible-Light-Driven Photocatalyst-Free Synthesis

This method utilizes visible light as a sustainable energy source to drive the reaction at room temperature.[5][6]

Materials:

  • Aromatic aldehyde (0.5 mmol)

  • Dimedone (1.0 mmol)

  • Ethanol (0.5 mL)

  • 30 W White LED lamp

Procedure:

  • The aromatic aldehyde and dimedone are charged into a reaction tube containing a magnetic stir bar.

  • Ethanol is added to the reaction tube.

  • The reaction tube is placed near a 30 W white LED lamp and stirred at room temperature.

  • The reaction is monitored by TLC.

  • After completion, the precipitate formed is filtered, washed with aqueous ethanol, and dried.

Green Protocol: Al(OH)3 Catalyzed Synthesis in Water

This protocol employs an inexpensive and reusable heterogeneous catalyst for an efficient synthesis in an aqueous medium.[2][9]

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • Dimedone (2.5 mmol)

  • Al(OH)3 (1.0 mmol)

  • Water (5.0 mL)

Procedure:

  • A mixture of the aromatic aldehyde, dimedone, and Al(OH)3 in water is stirred in a round-bottom flask.

  • The mixture is heated to 80 °C for 60 minutes.

  • Reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled, and the solid product is filtered.

  • The catalyst can be recovered from the filtrate for reuse.

Visualizing the Synthesis and Green Chemistry Principles

The following diagrams illustrate the general workflow for tetraketone synthesis and the application of green chemistry principles in the benchmarked protocols.

G General Workflow for Tetraketone Synthesis Reactants Aldehyde + 2 eq. 1,3-Diketone Reaction_Conditions Solvent, Catalyst, Energy Source Reactants->Reaction_Conditions Knoevenagel_Condensation Knoevenagel Condensation Reaction_Conditions->Knoevenagel_Condensation Intermediate Arylmethylene Intermediate Knoevenagel_Condensation->Intermediate Michael_Addition Michael Addition Intermediate->Michael_Addition Product Tetraketone Michael_Addition->Product

Caption: General reaction pathway for tetraketone synthesis.

G Application of Green Chemistry Principles cluster_green Green Protocols cluster_traditional Traditional Protocols Green_Solvent Use of Water/Ethanol (Benign Solvents) Traditional_Solvent Use of Toluene, etc. (Hazardous Solvents) Energy_Efficiency Visible Light / Lower Temp. (Reduced Energy Consumption) Energy_Input High Temperature Reflux (High Energy Consumption) Catalysis Catalyst-Free or Reusable Heterogeneous Catalysts Traditional_Catalyst Homogeneous/Expensive Catalysts (Waste Generation) Principle Green Chemistry Principles Principle->Green_Solvent Safer Solvents Principle->Energy_Efficiency Energy Efficiency Principle->Catalysis Catalysis

Caption: Green chemistry principles in tetraketone synthesis.

References

Safety Operating Guide

Proper Disposal of Octane-2,4,5,7-tetrone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and protecting the environment. For a specialized compound such as Octane-2,4,5,7-tetrone, for which a specific Safety Data Sheet (SDS) may not be readily available, a cautious and systematic approach based on established hazardous waste management principles is essential. Researchers, scientists, and drug development professionals should handle this compound as a potentially hazardous substance and follow the detailed procedures outlined below.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of the substance, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a fume hood.[1][2]

Step-by-Step Disposal Protocol

In the absence of a specific SDS for this compound, the following general laboratory chemical waste disposal guidelines must be strictly adhered to.

Step 1: Waste Identification and Classification Treat this compound as a hazardous waste. Do not dispose of it down the drain or in regular trash.[3] Hazardous waste is defined as any solid, liquid, or gaseous material that exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[4]

Step 2: Containerization

  • Select a waste container that is compatible with the chemical. Plastic containers are often preferred for their durability.[4]

  • Ensure the container is in good condition, with no cracks or deterioration, and has a tightly fitting screw cap.[5]

  • The container should not be filled beyond 90% capacity to allow for vapor expansion.[6]

Step 3: Labeling Properly label the waste container with the following information:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6]

  • The approximate concentration and quantity of the waste.

  • The date when the waste was first added to the container.

  • The name and contact information of the generating laboratory or researcher.

Step 4: Segregation and Storage

  • Store the waste container in a designated and secure "Satellite Accumulation Area" (SAA) within the laboratory where the waste is generated.[4][5]

  • Do not mix this compound with other chemical wastes unless explicitly instructed by a qualified chemical hygiene officer.[7] Incompatible chemicals, when mixed, can react violently or release toxic gases.[5] As a general rule, store acids and bases separately, and keep oxidizing agents away from reducing agents and organic compounds.[5]

Step 5: Arrange for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6]

  • Provide the EHS representative or disposal company with all the information from the waste label.

  • Follow their specific instructions for preparing the waste for transport.

Quantitative Data for Hazardous Waste Accumulation

The following table summarizes key quantitative limits for the accumulation of hazardous waste in a laboratory setting, as stipulated by general guidelines.

ParameterLimitCitation
Maximum Volume in Satellite Accumulation Area55 gallons[4]
Maximum Quantity of Acutely Toxic Waste (P-list)1 quart (liquid) or 1 kilogram (solid)[4]
Maximum Storage Time in SAA12 months (provided accumulation limits are not exceeded)[4]
pH Range for Drain Disposal (if permissible)5.5 to 10.5[3]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment cluster_storage Storage cluster_disposal Disposal start Start: Have this compound for Disposal assess Assess Hazards (Treat as Hazardous Waste) start->assess ppe Wear Appropriate PPE assess->ppe container Select Compatible Waste Container ppe->container label_waste Label Container Clearly and Accurately container->label_waste segregate Segregate from Incompatible Wastes label_waste->segregate store Store in Designated Satellite Accumulation Area (SAA) segregate->store contact Contact EHS or Licensed Disposal Company store->contact pickup Arrange for Professional Pickup contact->pickup end_node End: Waste Properly Disposed pickup->end_node

Caption: Workflow for the safe disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.